molecular formula C14H26O4 B3114593 Di-tert-butyl adipate CAS No. 20270-53-5

Di-tert-butyl adipate

Cat. No.: B3114593
CAS No.: 20270-53-5
M. Wt: 258.35 g/mol
InChI Key: QSVAYRBPFFOQMK-UHFFFAOYSA-N
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Description

Di-tert-butyl adipate is a useful research compound. Its molecular formula is C14H26O4 and its molecular weight is 258.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ditert-butyl hexanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4/c1-13(2,3)17-11(15)9-7-8-10-12(16)18-14(4,5)6/h7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVAYRBPFFOQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Di-tert-butyl adipate

Author: BenchChem Technical Support Team. Date: January 2026

Chemical Identity: CAS Number 20270-53-5

Abstract: This technical guide provides a comprehensive overview of Di-tert-butyl adipate, a lesser-known diester of adipic acid. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes the available information on its chemical identity, physicochemical properties, and potential applications. Recognizing the limited publicly available data for this specific isomer, this guide offers expert insights into its probable synthetic pathways and discusses its potential utility based on its chemical structure, while clearly distinguishing it from its more common structural isomer, di-n-butyl adipate.

Introduction and Core Chemical Identity

This compound (CAS 20270-53-5) is the di-ester formed from adipic acid and tert-butanol.[1] Its structure is characterized by the presence of bulky tert-butyl groups at both ends of the C6 carbon chain of the adipate backbone. This sterically hindered structure imparts distinct physicochemical properties compared to its linear isomer, di-n-butyl adipate. While this compound is commercially available as a research chemical, it is significantly less documented in scientific literature and safety databases than its n-butyl counterpart.[2][3][] This guide aims to consolidate the existing data and provide a scientifically grounded perspective on its synthesis, properties, and potential applications for research and development.

Identifier Value Source
CAS Number 20270-53-5PubChem[1], ChemScene[2]
Molecular Formula C₁₄H₂₆O₄PubChem[1], ChemScene[2]
Molecular Weight 258.36 g/mol PubChem[1], ChemScene[2]
IUPAC Name ditert-butyl hexanedioatePubChem[1]
SMILES CC(C)(C)OC(=O)CCCCC(=O)OC(C)(C)CChemScene[2]
InChIKey QSVAYRBPFFOQMK-UHFFFAOYSA-NPubChem[1]

Synthesis of this compound: A Mechanistic Perspective

While specific, detailed laboratory preparations for this compound are not widely published, its synthesis can be approached through established esterification methods, with careful consideration for the steric hindrance of the tert-butyl group.

Proposed Synthetic Pathway: Acyl Chloride Route

A highly probable and efficient method for synthesizing this compound involves a two-step process starting from adipic acid. This pathway circumvents the challenges of direct esterification with the sterically hindered tert-butanol.

  • Formation of Adipoyl Chloride: Adipic acid is first converted to its more reactive diacyl chloride derivative, adipoyl chloride. This is typically achieved by reacting adipic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of chlorinating agent can influence the reaction conditions and workup procedure. Thionyl chloride is often favored for its gaseous byproducts (SO₂ and HCl), which can be easily removed.

  • Esterification with Potassium tert-butoxide: The resulting adipoyl chloride is then reacted with a strong nucleophile, such as potassium tert-butoxide (t-BuOK), in an appropriate aprotic solvent like tetrahydrofuran (THF). The tert-butoxide anion readily attacks the electrophilic carbonyl carbons of the acyl chloride, leading to the formation of this compound. This method is generally high-yielding and avoids the equilibrium limitations of direct esterification.

G Adipic_Acid Adipic Acid Adipoyl_Chloride Adipoyl Chloride Adipic_Acid->Adipoyl_Chloride Acylation SOCl2 Thionyl Chloride (SOCl₂) DTBA This compound Adipoyl_Chloride->DTBA Esterification tBuOK Potassium tert-butoxide (t-BuOK)

Caption: Proposed synthesis of this compound via an adipoyl chloride intermediate.

Alternative Synthetic Strategies

Other potential, though likely less efficient, routes include:

  • Steglich Esterification: This method would involve the direct reaction of adipic acid and tert-butanol using dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent, with a catalytic amount of 4-dimethylaminopyridine (DMAP). While effective for sterically hindered alcohols, this method generates a urea byproduct that can be difficult to remove.

  • Transesterification: A transesterification reaction from a more volatile dialkyl adipate (e.g., dimethyl adipate) with tert-butanol under acid or base catalysis could also be envisioned. However, driving this reaction to completion might be challenging due to steric factors.

Physicochemical Properties and Structural Insights

The defining structural feature of this compound is the presence of the bulky tert-butyl ester groups. These groups significantly influence its physical and chemical properties.

Property Value Source
Topological Polar Surface Area (TPSA) 52.6 ŲChemScene[2]
LogP (calculated) 3.23ChemScene[2]
Hydrogen Bond Acceptors 4ChemScene[2]
Hydrogen Bond Donors 0ChemScene[2]
Rotatable Bonds 5ChemScene[2]

Expert Analysis of Properties:

  • Physical State and Solubility: Based on its molecular weight and non-polar nature, this compound is expected to be a colorless to pale yellow oily liquid at room temperature. Its high LogP value suggests poor solubility in water but good solubility in organic solvents such as ethers, esters, and hydrocarbons.

  • Chemical Stability: The ester linkages are susceptible to hydrolysis under strong acidic or basic conditions. The tert-butyl groups offer significant steric protection to the carbonyl carbons, making it more resistant to nucleophilic attack and hydrolysis compared to its n-butyl isomer.

  • Thermal Stability: The tert-butyl ester groups are known to undergo elimination reactions at elevated temperatures to form isobutylene and the corresponding carboxylic acid (in this case, adipic acid). This property is often exploited in organic synthesis where tert-butyl esters are used as protecting groups for carboxylic acids.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its chemical structure suggests several potential uses in scientific research and the pharmaceutical industry.

Potential as a Plasticizer and Emollient

Similar to its isomer, di-n-butyl adipate, which is widely used as a plasticizer and emollient in cosmetics and pharmaceutical formulations, this compound could serve a similar function.[5] Its bulky nature might impart different flexibility and film-forming properties to polymers. In topical drug delivery systems, it could act as a non-greasy emollient, enhancing the spreadability and skin feel of creams and ointments.

Role in Organic Synthesis

The most immediate application in a research setting is likely in organic synthesis:

  • Protecting Group Chemistry: The tert-butyl ester can serve as a protecting group for the carboxylic acid functionalities of adipic acid. The protecting group can be removed under relatively mild acidic conditions, regenerating the free carboxylic acid.

  • Monomer for Polyester Synthesis: this compound could potentially be used in the synthesis of polyesters through transesterification reactions. The bulky tert-butyl groups would influence the polymer's thermal properties, solubility, and biodegradability.

Drug Delivery Systems

In the field of drug development, this compound could be investigated as a component of drug delivery systems:

  • Biodegradable Polymer Matrix: As an aliphatic ester, it is expected to be biodegradable. It could be explored as a plasticizer or a component in biodegradable polymer matrices for controlled-release drug formulations.

  • Solvent for Poorly Soluble Drugs: Its lipophilic nature makes it a potential solvent or co-solvent for poorly water-soluble active pharmaceutical ingredients (APIs) in lipid-based drug delivery systems.

Safety and Handling

There is a notable lack of specific safety and toxicity data for this compound in publicly accessible databases. Therefore, it should be handled with the care afforded to a novel chemical substance. The following precautions are recommended based on the safety profile of similar aliphatic esters like di-n-butyl adipate.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents, acids, and bases.

  • Fire Hazard: Assumed to be a combustible liquid. Keep away from open flames and high temperatures.

  • Toxicity: The acute toxicity is unknown. Assume it may cause skin and eye irritation upon direct contact. In case of exposure, follow standard first-aid procedures and seek medical advice.

It is imperative to consult the supplier-specific Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a chemical entity with a confirmed identity but limited characterization in the public domain. Its sterically hindered structure suggests properties and potential applications that are distinct from its more common n-butyl isomer. For researchers and drug development professionals, it represents an opportunity for exploration as a novel plasticizer, a tool in organic synthesis, or a component in advanced drug delivery systems. Future research is needed to fully characterize its physicochemical properties, biological activity, and safety profile to unlock its full potential.

References

Di-tert-butyl Adipate: A Technical Guide to its Chemical Properties and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Isomer—The Significance of Steric Hindrance

In the landscape of dicarboxylic acid esters, isomerism plays a pivotal role in defining chemical identity and reactivity. Di-tert-butyl adipate (DTBA), the di-ester of adipic acid and tert-butanol, stands as a distinct entity compared to its more common linear isomer, di-n-butyl adipate. The presence of the bulky tert-butyl groups at each terminus of the C6 aliphatic chain introduces significant steric hindrance around the carbonyl carbons. This structural feature is not a trivial distinction; it fundamentally governs the molecule's synthesis, stability, reactivity, and applications, making it a subject of considerable interest for researchers in organic synthesis and drug development.

This guide provides an in-depth exploration of the chemical properties of this compound, moving beyond simple data recitation to explain the causal relationships between its structure and behavior. We will delve into the nuanced challenges of its synthesis, its unique spectroscopic signature, its critical role as an acid-labile protecting group, and its emerging utility as a bifunctional linker in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Molecular and Physicochemical Properties

While extensive experimentally-derived physical data for this compound is not widely published, its fundamental properties can be defined by its structure and supplemented with reliable computed data. The key identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name ditert-butyl hexanedioate[1]
Synonyms Di-tert-butyl hexanedioate, Hexanedioic acid, bis(1,1-dimethylethyl) ester[1]
CAS Number 20270-53-5[1][2]
Molecular Formula C₁₄H₂₆O₄[1][2]
Molecular Weight 258.36 g/mol [2]
Topological Polar Surface Area 52.6 Ų[1]
XLogP3 (Computed) 2.6[1]
Canonical SMILES CC(C)(C)OC(=O)CCCCC(=O)OC(C)(C)C[1][2]

Synthesis and Purification: Overcoming Steric Obstacles

The synthesis of this compound is not achievable through standard Fischer esterification conditions (acid catalyst with tert-butanol and heat). The significant steric bulk of tert-butanol makes it a poor nucleophile, and the reaction conditions favor dehydration of the alcohol to isobutylene. Therefore, synthetic strategies must be employed that circumvent the direct nucleophilic attack of the alcohol.

A robust and effective method is the acid-catalyzed addition of the carboxylic acid groups of adipic acid across the double bond of isobutylene. This reaction proceeds via the formation of a stable tert-butyl cation, which is then trapped by the carboxylate. This approach is well-documented for the synthesis of other tert-butyl esters, such as di-tert-butyl malonate, and can be adapted effectively for adipic acid.[3]

Experimental Protocol: Synthesis via Isobutylene Alkylation

This protocol is a representative procedure adapted from established methods for tert-butyl ester synthesis.[3]

Step 1: Reactor Charging

  • In a fume hood, a 500-mL heavy-walled pressure bottle is charged with adipic acid (0.50 mol, 73.0 g).

  • Anhydrous diethyl ether (150 mL) is added as a solvent.

  • Concentrated sulfuric acid (5 mL) is cautiously added as the catalyst.

Step 2: Introduction of Isobutylene

  • The pressure bottle is cooled in a dry ice/acetone bath.

  • Approximately 120 mL (1.5 mol) of liquefied isobutylene is carefully condensed into the chilled reactor.

  • Causality Insight: Using a significant excess of isobutylene ensures the reaction equilibrium is driven towards the formation of the diester product.

Step 3: Reaction

  • The bottle is securely sealed with a clamped stopper. Extreme caution is required due to pressure build-up.

  • The vessel is allowed to warm to room temperature and is shaken mechanically.

  • The reaction is continued until all the suspended adipic acid has dissolved, which typically takes 24-48 hours.

Step 4: Work-up and Quenching

  • The pressure bottle is thoroughly chilled in an ice-salt bath before being carefully opened to vent excess isobutylene.

  • The reaction mixture is poured into a 1-L separatory funnel containing a cold (0°C) aqueous solution of sodium hydroxide (70 g in 250 mL of water) and crushed ice.

  • Causality Insight: The basic wash neutralizes the sulfuric acid catalyst and removes any unreacted adipic acid. Performing this at low temperature minimizes the risk of base-catalyzed hydrolysis of the ester product.

Step 5: Extraction and Drying

  • The mixture is shaken, the layers are separated, and the aqueous phase is extracted twice with 75-mL portions of diethyl ether.

  • The combined organic layers are dried over anhydrous potassium carbonate, which is a non-acidic drying agent suitable for esters.

Step 6: Purification

  • The ether and any remaining isobutylene are removed by rotary evaporation.

  • The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless liquid.

G Workflow: Synthesis of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification charge Charge Pressure Bottle (Adipic Acid, H₂SO₄, Ether) cool Cool to -78°C (Dry Ice/Acetone) charge->cool add_isobutylene Condense Liquefied Isobutylene into Bottle cool->add_isobutylene seal Securely Seal Bottle add_isobutylene->seal shake Shake at Room Temp (24-48 hours) seal->shake quench Quench with Cold Aqueous NaOH shake->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (K₂CO₃) extract->dry evaporate Solvent Removal (Rotary Evaporation) dry->evaporate distill Vacuum Distillation evaporate->distill product product distill->product Pure DTBA

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The symmetric nature of this compound leads to a relatively simple and highly characteristic spectroscopic signature. The following data are predicted based on established chemical shift principles and analysis of analogous structures.[4][5][6]

Technique Expected Features
¹H NMR δ ~2.2 ppm (multiplet, 4H, -O-C(=O)-CH₂ -)δ ~1.6 ppm (multiplet, 4H, -C-CH₂ -C-)δ ~1.45 ppm (singlet, 18H, -C(CH₃ )₃)
¹³C NMR δ ~172 ppm (C=O)δ ~80 ppm (C (CH₃)₃)δ ~34 ppm (-O-C(=O)-C H₂-)δ ~28 ppm (-C(C H₃)₃)δ ~24 ppm (-C-C H₂-C-)
FT-IR ~2970 cm⁻¹ (C-H stretch, sp³)~1730 cm⁻¹ (C=O stretch, ester)~1150 cm⁻¹ (C-O stretch, ester)
Mass Spec (EI) m/z = 258 (M⁺, low intensity)m/z = 201 ([M - C₄H₉]⁺, loss of t-butyl)m/z = 145 ([M - C₄H₉ - C₄H₈]⁺, subsequent loss of isobutylene)m/z = 57 ([C₄H₉]⁺, t-butyl cation, often base peak)
  • ¹H NMR Interpretation: The most prominent feature is the large singlet at approximately 1.45 ppm, integrating to 18 protons, which corresponds to the two chemically equivalent tert-butyl groups. The two sets of methylene protons on the adipate backbone will appear as overlapping multiplets.

  • ¹³C NMR Interpretation: Due to the molecule's symmetry, only four distinct carbon signals are expected (plus the solvent signal). The carbonyl carbon appears downfield, followed by the quaternary carbon of the tert-butyl group. The methyl and methylene carbons appear in the aliphatic region.[7]

  • FT-IR Interpretation: The spectrum is dominated by a strong carbonyl (C=O) stretch around 1730 cm⁻¹ and a strong C-O single bond stretch around 1150 cm⁻¹, both characteristic of an ester. Strong C-H stretching bands will also be present below 3000 cm⁻¹.

  • Mass Spectrometry Interpretation: Under electron ionization, the molecular ion is often unstable. The primary fragmentation pathway involves the loss of a tert-butyl radical to form a stable acylium ion (m/z 201) or the formation of the highly stable tert-butyl cation (m/z 57), which is frequently the base peak.[8][9]

Reactivity and Chemical Behavior: The Acid-Labile Nature

The defining chemical property of this compound is the lability of its ester linkages under acidic conditions. Unlike esters of primary or secondary alcohols, which require harsh conditions for hydrolysis, tert-butyl esters are readily cleaved by moderate acids (e.g., trifluoroacetic acid, formic acid, or Lewis acids like zinc bromide) at or below room temperature.[10][11]

This unique reactivity stems from the mechanism of hydrolysis, which does not proceed through nucleophilic acyl substitution. Instead, the reaction is initiated by protonation of the ester oxygen, followed by the elimination of a highly stable tertiary carbocation (the tert-butyl cation). This cation is then deprotonated to form isobutylene gas.[10][12] This mechanism makes the cleavage reaction effectively irreversible as the gaseous byproduct escapes.

G Acid-Catalyzed Deprotection of a tert-Butyl Ester start R-C(=O)O-tBu protonated R-C(=O)OH⁺-tBu start->protonated Protonation step1 + H⁺ cleaved [ R-C(=O)OH + ⁺C(CH₃)₃ ] protonated->cleaved C-O Cleavage step2 product R-COOH cleaved->product Final Product isobutylene H₂C=C(CH₃)₂ cleaved->isobutylene Deprotonation step3 Slow (Rate-Determining) step4 Fast step5 - H⁺

Caption: Mechanism of acid-catalyzed tert-butyl ester cleavage.

This property is invaluable in multi-step organic synthesis, where a carboxylic acid needs to be temporarily masked. The tert-butyl ester serves as an excellent protecting group because it is robust to a wide range of non-acidic reagents (e.g., bases, nucleophiles, reducing agents) but can be removed under very mild, specific conditions without affecting other sensitive functional groups.[13]

Applications in Research and Drug Development

The unique chemical properties of this compound make it a valuable tool for researchers and drug development professionals.

  • Carboxylic Acid Protection: Its primary application in organic synthesis is as a di-tert-butyl protecting group for adipic acid. This allows chemists to perform reactions on other parts of a molecule without the interference of the two carboxylic acid moieties.

  • Bifunctional Linkers in PROTACs: A significant modern application is its use as a precursor for aliphatic linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase.[14] The linker component, which connects the target-binding ligand to the E3-binding ligand, is critical for efficacy. This compound, after deprotection, provides a simple, flexible six-carbon aliphatic chain (adipic acid) that can be readily incorporated into more complex linker structures. Its use allows for controlled, sequential coupling reactions during the synthesis of these sophisticated therapeutic agents.

  • Monomer for Polymer Synthesis: In materials science, the deprotected adipic acid derived from DTBA can serve as a monomer for the synthesis of specialty polyesters and polyamides, where precise control over reaction stoichiometry is required.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is a combustible liquid and should be stored away from strong oxidizing agents and strong acids. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is more than just an isomer of a common plasticizer; it is a specialized chemical tool whose properties are dictated by the steric and electronic effects of its terminal tert-butyl groups. Its challenging synthesis is offset by its valuable utility as an acid-labile protecting group and as a building block for advanced applications, most notably in the rapidly evolving field of targeted protein degradation. For the research scientist, a thorough understanding of its unique reactivity and spectroscopic properties is essential for leveraging its full potential in the design and synthesis of complex molecules and novel therapeutics.

References

Introduction: Defining Di-tert-butyl Adipate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of Di-tert-butyl Adipate

For Researchers, Scientists, and Drug Development Professionals

This compound is a diester compound featuring a central six-carbon adipate backbone flanked by two bulky tert-butyl ester groups.[1] Its unique molecular architecture, particularly the steric hindrance imparted by the tert-butyl groups, governs its chemical reactivity and physical properties, making it a molecule of significant interest in various scientific domains. This guide provides a comprehensive examination of its molecular structure, physicochemical characteristics, and the analytical methodologies required for its definitive identification. We will explore the causal relationships between its structure and its behavior in experimental settings, offering field-proven insights for professionals in organic synthesis and drug development.

Part 1: Molecular Architecture and Physicochemical Profile

A thorough understanding of a molecule begins with its fundamental structure and properties. This compound's identity is established through a combination of its systematic name, structural identifiers, and key physical data points.

Structural Identification

The unambiguous identification of this compound is crucial for regulatory compliance, patent filings, and scientific literature. The primary identifiers are:

  • IUPAC Name : ditert-butyl hexanedioate[1]

  • Molecular Formula : C₁₄H₂₆O₄[1]

  • SMILES : CC(C)(C)OC(=O)CCCCC(=O)OC(C)(C)C[1]

  • InChIKey : QSVAYRBPFFOQMK-UHFFFAOYSA-N[1]

The structure consists of a linear six-carbon dicarboxylic acid (adipic acid) core where both carboxylic acid protons are replaced by tert-butyl groups via ester linkages. The presence of these bulky tert-butyl groups is the most defining feature of the molecule. This steric bulk protects the carbonyl carbons of the ester groups from nucleophilic attack, rendering them significantly less reactive compared to less hindered esters (e.g., dimethyl or diethyl adipate). This inherent stability is a critical feature leveraged in organic synthesis, where the tert-butyl ester can serve as a robust protecting group for a carboxylic acid, only to be removed under specific, typically harsh, acidic conditions.

Synthesis_Workflow Adipic_Acid Adipic Acid Reaction Esterification Reaction (with water removal) Adipic_Acid->Reaction tBuOH tert-Butanol (or Isobutylene) tBuOH->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Purification Vacuum Distillation Drying->Purification Product Pure this compound Purification->Product

References

"Di-tert-butyl adipate" IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Di-tert-butyl Adipate for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a diester of adipic acid and tert-butanol, is a chemical compound with growing significance in various scientific fields, particularly in organic synthesis and pharmaceutical sciences. Its unique structural characteristics, conferred by the bulky tert-butyl groups, impart distinct physical and chemical properties that are leveraged in specialized applications. This guide provides a comprehensive overview of this compound, focusing on its nomenclature, synthesis, and key applications in research and drug development.

IUPAC Nomenclature and Chemical Structure

The formal identification of a chemical compound is crucial for unambiguous scientific communication. According to the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is ditert-butyl hexanedioate [1].

The structure consists of a central six-carbon dicarboxylic acid backbone, hexanedioic acid (commonly known as adipic acid), where the carboxylic acid protons are replaced by tert-butyl groups.

Key Structural Identifiers:

IdentifierValue
IUPAC Name ditert-butyl hexanedioate[1]
Common Name This compound
Molecular Formula C14H26O4[1]
Molecular Weight 258.36 g/mol [2]
CAS Number 20270-53-5[2]
SMILES CC(C)(C)OC(=O)CCCCC(=O)OC(C)(C)C[1]

Synthesis of this compound

The synthesis of this compound primarily involves the esterification of adipic acid with a tert-butylating agent. The bulky nature of the tert-butyl group presents steric hindrance, making the esterification more challenging than with less hindered alcohols. Several methods have been developed to achieve this transformation efficiently.

General Synthesis Workflow

The overarching principle in the synthesis of this compound is the reaction of adipic acid with a source of tert-butyl groups under conditions that favor ester formation. A generalized workflow is depicted below:

G cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product Adipic_Acid Adipic Acid Reaction Esterification Reaction (with Catalyst) Adipic_Acid->Reaction tBu_Source tert-Butylating Agent tBu_Source->Reaction Workup Aqueous Workup Reaction->Workup Crude Product Purification Chromatography/Distillation Workup->Purification Final_Product This compound Purification->Final_Product Pure Product

Caption: Generalized workflow for the synthesis of this compound.

Key Synthesis Methodologies

A traditional approach involves the direct esterification of adipic acid with tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically driven to completion by removing water, often through azeotropic distillation.

Protocol:

  • To a solution of adipic acid in a suitable solvent (e.g., toluene), add an excess of tert-butanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture and quench with a basic aqueous solution (e.g., saturated sodium bicarbonate).

  • Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

The causality behind using excess tert-butanol and removing water is Le Chatelier's principle; this drives the equilibrium towards the formation of the ester, maximizing the yield.

Another common method involves the reaction of adipic acid with isobutylene gas in the presence of a strong acid catalyst. This method avoids the formation of water as a byproduct.

Protocol:

  • Dissolve adipic acid in a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Add a catalytic amount of a strong acid, such as sulfuric acid or an acidic ion-exchange resin.

  • Bubble isobutylene gas through the solution at a controlled rate.

  • Maintain the reaction temperature, as the reaction can be exothermic.

  • Monitor the reaction until the starting material is consumed.

  • Upon completion, neutralize the catalyst, for example, by washing with a basic solution if a liquid acid catalyst was used, or by simple filtration if a solid resin was used.

  • Purify the product as described in the previous method.

This protocol is self-validating as the reaction progress can be easily monitored by the uptake of isobutylene or by analyzing aliquots of the reaction mixture.

Recent advancements in organic synthesis have led to the development of more efficient and milder methods for tert-butylation of carboxylic acids. For instance, the use of bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst in tert-butyl acetate (which acts as both the solvent and the tert-butylating agent) has been shown to be a powerful method for the synthesis of tert-butyl esters from carboxylic acids[3][4][5][6][7]. This method often proceeds faster and in higher yields compared to traditional methods[3][4][5][6][7].

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in pharmaceutical and scientific research.

Plasticizer in Pharmaceutical Formulations

Plasticizers are additives that increase the flexibility and durability of materials[8][9][10][11]. In the pharmaceutical industry, they are crucial excipients in the formulation of various dosage forms, such as tablet coatings, transdermal patches, and oral films[8][9][11]. While dibutyl adipate is more commonly cited as a plasticizer in cosmetic and some pharmaceutical applications[12], the principles of plasticization are applicable to this compound. The bulky tert-butyl groups can effectively separate polymer chains, reducing the glass transition temperature and imparting flexibility.

Mechanism of Plasticization:

Caption: this compound molecules intersperse between polymer chains, increasing flexibility.

Linker in Proteolysis-Targeting Chimeras (PROTACs)

A significant and advanced application of this compound is in the field of targeted protein degradation. It can be used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs)[2]. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome[2].

The adipate backbone provides a flexible and synthetically versatile scaffold for connecting the target-binding ligand and the E3 ligase-binding ligand. The tert-butyl ester groups serve as protecting groups for the carboxylic acids, which can be deprotected under acidic conditions to reveal the carboxylic acids for further conjugation.

Role in PROTAC Synthesis:

G DTBA This compound Deprotection Deprotection (e.g., TFA) DTBA->Deprotection Adipic_Acid Adipic Acid Deprotection->Adipic_Acid Coupling1 Amide Coupling 1 Adipic_Acid->Coupling1 Intermediate Mono-amide Intermediate Coupling1->Intermediate Coupling2 Amide Coupling 2 Intermediate->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC Ligand1 Target-binding Ligand Ligand1->Coupling1 Ligand2 E3 Ligase-binding Ligand Ligand2->Coupling2

Caption: Synthetic pathway for incorporating this compound as a linker in PROTACs.

Conclusion

This compound, or ditert-butyl hexanedioate, is more than just a simple diester. Its synthesis, while requiring specific conditions to overcome steric hindrance, is achievable through various established and modern methods. For drug development professionals and researchers, its utility as a plasticizer in advanced drug delivery systems and, more critically, as a versatile linker in the burgeoning field of PROTACs, highlights its importance. A thorough understanding of its chemical properties and synthetic accessibility is key to leveraging this compound in innovative scientific applications.

References

An In-depth Technical Guide to the Synthesis of Di-tert-butyl Adipate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Di-tert-butyl Adipate in Modern Chemistry

This compound (DTBA) is a diester of adipic acid and tert-butanol. Structurally, it is a C6 linear dicarboxylic acid backbone capped at both ends by sterically hindered tert-butyl ester groups. This specific structural feature is the cornerstone of its utility, particularly in the realms of pharmaceutical development and complex organic synthesis. Unlike its linear isomer, di-n-butyl adipate, which is primarily used as a plasticizer and emollient in cosmetics[1][2], this compound's value lies in the unique chemical reactivity of the tert-butyl ester functional group.

The tert-butyl ester serves as a robust protecting group for carboxylic acids. It is stable to a wide range of nucleophilic and basic conditions, yet can be selectively cleaved under specific acidic conditions to regenerate the free carboxylic acid. This "on/off" capability allows chemists to mask the reactivity of a carboxylic acid moiety while performing chemical transformations on other parts of a complex molecule, a critical strategy in multi-step drug synthesis. This guide provides an in-depth overview of the core synthetic methodologies for preparing this compound, focusing on the underlying mechanisms, experimental protocols, and critical process parameters for researchers and drug development professionals.

Part 1: Primary Synthetic Routes and Mechanistic Insights

The synthesis of this compound is dominated by two primary strategies, each with distinct advantages depending on scale, available reagents, and desired purity. The choice between these routes hinges on the activation method for the carboxylic acid groups of adipic acid.

Route 1: Acid-Catalyzed Esterification of Adipic Acid with Isobutylene

This is the most direct and atom-economical method for synthesizing tert-butyl esters. The reaction proceeds by leveraging the high stability of the tertiary carbocation formed from isobutylene in a strong acid environment.

Causality and Mechanistic Underpinnings: The key to this synthesis is the in-situ generation of the tert-butyl carbocation. A strong acid catalyst, such as sulfuric acid or an acidic ion-exchange resin, protonates isobutylene, a readily available and inexpensive C4 feedstock[3]. This protonation event generates the relatively stable tert-butyl carbocation. The oxygen of the carboxylic acid group of adipic acid then acts as a nucleophile, attacking the carbocation. A final deprotonation step yields the tert-butyl ester. This process occurs at both ends of the adipic acid molecule to form the final diester. The use of an acidic resin catalyst is particularly advantageous as it simplifies catalyst removal and product purification[3].

esterification_mechanism cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Isobutylene (CH₃)₂C=CH₂ H+ H⁺ Isobutylene->H+ Protonation tert-Butyl Cation (CH₃)₃C⁺ H+->tert-Butyl Cation Adipic_Acid R-C(=O)OH tert-Butyl Cation->Adipic_Acid Intermediate R-C(=O)O⁺H-(C(CH₃)₃) Adipic_Acid->tert-Butyl Cation Attack Ester R-C(=O)O-C(CH₃)₃ Intermediate->Ester Deprotonation Intermediate->Ester H_out H⁺ Ester->H_out

Caption: Mechanism of Acid-Catalyzed Esterification with Isobutylene.
Route 2: Acyl Chloride-Mediated Esterification

This two-step approach involves first activating the adipic acid by converting it to the highly reactive adipoyl chloride, followed by reaction with tert-butanol. This method is often preferred for smaller-scale lab syntheses where avoiding high pressures is desirable and a very high yield is required.

Causality and Mechanistic Underpinnings: Carboxylic acids are only moderately reactive electrophiles. By converting adipic acid to adipoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, the hydroxyl groups are replaced with excellent leaving groups (chloride ions)[4][5]. This dramatically increases the electrophilicity of the carbonyl carbons. The subsequent reaction with tert-butanol is a classic nucleophilic acyl substitution. The alcohol attacks the carbonyl carbon, and the resulting tetrahedral intermediate collapses, expelling a chloride ion. A non-nucleophilic base, such as pyridine or triethylamine, is typically included to neutralize the HCl byproduct, driving the equilibrium towards the product[5].

acyl_chloride_mechanism cluster_0 Step 1: Activation of Adipic Acid cluster_1 Step 2: Nucleophilic Acyl Substitution Adipic_Acid HOOC-(CH₂)₄-COOH Thionyl_Chloride 2 SOCl₂ Adipic_Acid->Thionyl_Chloride Reaction Adipoyl_Chloride ClOC-(CH₂)₄-COCl Thionyl_Chloride->Adipoyl_Chloride tBuOH 2 (CH₃)₃COH Adipoyl_Chloride->tBuOH Nucleophilic Attack Adipoyl_Chloride->tBuOH Product (CH₃)₃COOC-(CH₂)₄-COOC(CH₃)₃ tBuOH->Product + Base Base Base (e.g., Pyridine)

Caption: Workflow for Acyl Chloride-Mediated Synthesis of DTBA.

Part 2: Experimental Protocols and Data

The following sections provide detailed, self-validating protocols for the primary synthetic routes.

Protocol 1: Direct Esterification via Isobutylene

This protocol is adapted from the general principles of tert-butylation of dicarboxylic acids[6].

Methodology:

  • Reactor Setup: To a 500 mL pressure-resistant flask equipped with a magnetic stirrer and a gas inlet valve, add adipic acid (14.6 g, 0.1 mol) and 200 mL of dichloromethane.

  • Catalyst Addition: Cool the slurry to 0 °C in an ice bath and slowly add concentrated sulfuric acid (2 mL) as the catalyst.

  • Reactant Introduction: Seal the flask and carefully condense isobutylene (approx. 30 mL, >0.4 mol) into the flask. The flask should be pre-chilled to facilitate condensation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, carefully vent any excess isobutylene in a fume hood. Pour the reaction mixture slowly into 200 mL of a cold, saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Protocol 2: Adipoyl Chloride Route

This protocol is a two-part procedure involving the synthesis of the intermediate followed by esterification.

Part A: Synthesis of Adipoyl Chloride[4][7]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), place adipic acid (14.6 g, 0.1 mol).

  • Reaction: Add thionyl chloride (30 mL, ~0.4 mol) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.2 mL).

  • Heating: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Purification: Allow the mixture to cool. The excess thionyl chloride is removed by distillation at atmospheric pressure. The remaining adipoyl chloride is then purified by vacuum distillation.

Part B: Esterification with tert-Butanol

  • Setup: In a three-neck flask fitted with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve tert-butanol (16.3 g, 0.22 mol) and pyridine (17.4 mL, 0.22 mol) in 150 mL of anhydrous diethyl ether.

  • Addition: Cool the solution to 0 °C in an ice bath. Add the purified adipoyl chloride (18.3 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. A precipitate of pyridinium hydrochloride will form.

  • Work-up: Filter the reaction mixture to remove the precipitate. Wash the filtrate with 1 M HCl solution (2 x 50 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL).

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation.

Comparative Data of Synthesis Routes

The selection of a synthetic route often involves a trade-off between factors like reaction time, yield, cost, and operational complexity.

ParameterRoute 1: Direct EsterificationRoute 2: Acyl Chloride
Primary Reactants Adipic Acid, IsobutyleneAdipic Acid, Thionyl Chloride, tert-Butanol
Catalyst/Reagent Strong Acid (H₂SO₄, Resin)SOCl₂, Pyridine/Base
Temperature 0 °C to Room Temperature0 °C to 80 °C (reflux)
Pressure Atmospheric to Moderate PressureAtmospheric
Typical Yield 60-80%85-95%
Key Advantage Atom economical, fewer stepsHigh yield, controlled reactivity
Key Disadvantage Requires pressure equipment/handling of gaseous isobutylene; potential for isobutylene polymerizationTwo-step process, uses corrosive reagents (SOCl₂), generates stoichiometric waste (pyridinium salt)

Conclusion: A Versatile Intermediate for Advanced Synthesis

The synthesis of this compound is a well-established process that offers chemists a valuable intermediate for complex molecular construction. The direct esterification with isobutylene stands out for its efficiency and atom economy, making it suitable for larger-scale production. Conversely, the acyl chloride method provides a high-yielding, albeit more reagent-intensive, alternative that is highly reliable for laboratory-scale synthesis. The choice of method ultimately depends on the specific requirements of the researcher, balancing factors of scale, cost, available equipment, and desired purity. Understanding the causality behind each protocol empowers scientists to troubleshoot and optimize these critical transformations in their pursuit of novel therapeutics and advanced materials.

References

Introduction to Di-tert-butyl Adipate: A Molecule of Interest

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Di-tert-butyl Adipate in Organic Solvents

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

This guide provides a comprehensive framework for understanding and predicting the solubility of this compound in common organic solvents. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this document synthesizes fundamental physicochemical principles, data from analogous structures, and rigorous experimental methodologies to empower researchers with a robust predictive and practical toolkit.

This compound is the diester formed from adipic acid and tert-butanol. Its molecular structure, characterized by a six-carbon aliphatic backbone and two bulky tert-butyl ester groups, dictates its physical and chemical properties. These features, particularly its significant steric hindrance and lack of hydrogen bond donors, are pivotal in determining its interactions with various solvents. Understanding its solubility is critical for applications ranging from its use as a plasticizer to its role as a non-polar component in advanced drug delivery systems and organic synthesis.

Part 1: The Physicochemical Foundation of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This concept posits that substances with similar intermolecular forces and polarity are more likely to be miscible. To apply this to this compound, we must first dissect its molecular characteristics.

Molecular Structure and Polarity Analysis

This compound (C₁₄H₂₆O₄) possesses a dichotomous nature.[1] The central hexanedioate backbone provides a degree of flexibility, while the two ester functionalities introduce polar regions into an otherwise nonpolar hydrocarbon structure.

  • Polar Regions: The molecule contains two ester groups, which act as polar centers due to the electronegativity difference between the carbon and oxygen atoms. These groups have a Topological Polar Surface Area (TPSA) of 52.6 Ų, indicating a capacity for polar interactions.[1] The four oxygen atoms can act as hydrogen bond acceptors, allowing for interactions with protic solvents.[1]

  • Nonpolar Regions: The C6 alkyl chain and, crucially, the two bulky tert-butyl groups create significant nonpolar, lipophilic domains. The tert-butyl groups, in particular, provide substantial steric shielding around the polar ester linkages, which can hinder solvent access.

  • Intermolecular Forces: The primary intermolecular forces at play for this compound are London dispersion forces (due to its size and hydrocarbon content) and dipole-dipole interactions (from the ester groups). It cannot self-associate via hydrogen bonding as it lacks hydrogen bond donors.[1]

This balance of features suggests that this compound will exhibit preferential solubility in solvents that are either nonpolar or moderately polar and aprotic, which can engage in dipole-dipole interactions without being hindered by a strong hydrogen-bonding network.

Caption: Key molecular features of this compound governing solubility.

Part 2: Predicted Solubility Profile

Based on the structural analysis and principles of intermolecular forces, a qualitative and semi-quantitative solubility profile can be predicted. For context, the related compound dibutyl adipate (the n-butyl isomer) is generally soluble in organic solvents like ethanol and ether but insoluble in water.[2][3] The bulkier tert-butyl groups of this compound are expected to enhance its affinity for nonpolar solvents while potentially reducing solubility in highly polar, protic solvents compared to its linear isomer.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Nonpolar Aliphatic Hexane, CyclohexaneHigh / Freely SolubleThe dominant intermolecular forces for both solute and solvent are London dispersion forces. The nonpolar alkyl backbone and tert-butyl groups of the ester are highly compatible with these solvents.
Nonpolar Aromatic Toluene, BenzeneHigh / Freely SolubleAromatic solvents are nonpolar but have pi-stacking capabilities. They will readily dissolve the solute via dispersion forces.
Polar Aprotic Tetrahydrofuran (THF)High / Freely SolubleTHF has a moderate polarity and can accept hydrogen bonds, but it lacks donor capabilities. It effectively solvates the ester groups via dipole-dipole interactions without the energetic penalty of disrupting a strong hydrogen-bond network.
AcetoneModerate / SolubleAcetone is more polar than THF. While it will solvate the ester groups, its smaller size and higher polarity make it slightly less compatible with the large nonpolar domains of the solute.
Dichloromethane (DCM)High / Freely SolubleDCM is a weakly polar solvent that is highly effective at dissolving a wide range of organic compounds, including those with moderate polarity and significant nonpolar character.
Ethyl AcetateHigh / Freely SolubleAs an ester itself, ethyl acetate shares similar functional groups and polarity, making it an excellent solvent based on the "like dissolves like" principle.
Polar Protic Ethanol, IsopropanolModerate / SolubleThese alcohols can act as both hydrogen bond donors and acceptors. They will interact with the ester's oxygen atoms, but the large nonpolar groups of the solute will disrupt the solvent's hydrogen-bonding network, limiting solubility compared to aprotic solvents.
MethanolSparingly SolubleMethanol has a very strong and dense hydrogen-bonding network. The energetic cost to create a cavity for the large, nonpolar this compound molecule is high, leading to lower solubility.
Highly Polar WaterInsolubleThe molecule is predominantly nonpolar and cannot overcome the strong cohesive energy of water's hydrogen-bond network. Its solubility in water is expected to be negligible.

Part 3: A Protocol for the Experimental Determination of Equilibrium Solubility

To move from prediction to empirical data, a robust and self-validating experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specified temperature.

Materials:

  • This compound (solute), purity >99%

  • Selected organic solvent (e.g., Hexane, THF, Ethanol), HPLC grade

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringes and 0.22 µm PTFE syringe filters

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or a gravimetric analysis setup (evaporating dish, vacuum oven).

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation A Add excess this compound to solvent in a sealed vial. B Place vial in temperature-controlled shaker (e.g., 25°C). A->B C Agitate for 24-48 hours to ensure equilibrium. B->C D Allow solution to settle for at least 2 hours. C->D E Withdraw supernatant using a syringe. D->E F Filter through a 0.22 µm PTFE filter into a tared vial. E->F G Accurately weigh the filtered solution. F->G H Evaporate solvent under vacuum until constant weight. G->H I Weigh remaining solute. H->I J Calculate solubility: (mass of solute / mass of solvent) * 100 I->J

Caption: Experimental workflow for isothermal shake-flask solubility determination.

Step-by-Step Methodology:

  • Preparation of Solutions: To a series of glass vials, add a measured amount of the chosen solvent (e.g., 5 mL). Add an excess amount of this compound to each vial to ensure that a solid phase remains at equilibrium. Causality: Using an excess of the solute is critical to guarantee that the solution becomes saturated, which is the definition of equilibrium solubility.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the vials at a moderate speed (e.g., 150 rpm) for a predetermined period (typically 24 to 48 hours). Causality: Continuous agitation ensures intimate contact between the solid and the solvent, accelerating the dissolution process to reach equilibrium. A 24-48 hour period is typically sufficient for most organic systems, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled bath for at least 2 hours. This allows the excess, undissolved solid to settle. Trustworthiness: This step is a self-validating measure to prevent suspended solid particles from being sampled, which would artificially inflate the measured solubility.

  • Sampling and Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a 0.22 µm PTFE syringe filter and dispense the solution into a pre-weighed (tared) vial. Causality: Filtration is a mandatory step to remove any fine, suspended particulates that did not settle, ensuring that only the dissolved solute is analyzed.

  • Quantification (Gravimetric Method): a. Accurately weigh the vial containing the filtered saturated solution to determine the total mass of the solution. b. Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50°C) to slowly evaporate the solvent. c. Once all the solvent has been removed, continue to dry the vial until a constant weight of the residual solute is achieved. d. The mass of the solvent is the total solution mass minus the final solute mass.

  • Calculation: The solubility can be expressed in various units. A common representation is g/100 g of solvent: Solubility = (Mass of dissolved solute / Mass of solvent) x 100

Conclusion

While direct quantitative data for the solubility of this compound is not widely published, a strong predictive understanding can be achieved by applying fundamental principles of chemical structure and intermolecular forces. The molecule's large nonpolar domains, contributed by its alkyl backbone and sterically hindering tert-butyl groups, suggest high solubility in nonpolar and moderately polar aprotic solvents. Conversely, its solubility is expected to be limited in highly polar, protic solvents like methanol and negligible in water. For applications requiring precise solubility values, the detailed isothermal shake-flask protocol provided offers a reliable and scientifically sound method for empirical determination. This guide equips researchers with both the theoretical foundation and the practical tools necessary to confidently work with this compound in various solvent systems.

References

A Technical Guide to the Spectral Analysis of Di-tert-butyl Adipate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the spectral characteristics of di-tert-butyl adipate, a key diester in various industrial applications. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus is on the practical interpretation of these spectra, underpinned by the fundamental principles of chemical structure and reactivity.

Introduction: The Molecular Landscape of this compound

This compound, with the molecular formula C₁₄H₂₆O₄, is the diester of adipic acid and tert-butanol. Its structure, characterized by a central hexanedioate backbone flanked by two bulky tert-butyl groups, dictates its unique physicochemical properties and, consequently, its spectral signature. The steric hindrance imposed by the tert-butyl groups significantly influences the chemical environment of nearby atoms, a feature we will see reflected in its spectral data.

Below is a diagram illustrating the molecular structure of this compound, highlighting the distinct chemical environments of its protons and carbons, which are fundamental to understanding its NMR spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for obtaining high-resolution NMR spectra of a liquid sample like this compound is crucial for reproducibility.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. The choice of solvent is critical as its residual peak should not overlap with analyte signals.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrumental Parameters (Example for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Number of scans: 8-16

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR:

    • Number of scans: 128-1024 (or more, depending on concentration)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled (e.g., zgpg30)

    • Spectral width: -10 to 220 ppm

This workflow ensures the acquisition of high-quality, interpretable NMR spectra.

G A Sample Weighing (10-20 mg) B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Spectrometer Setup & Shimming C->D E Data Acquisition D->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) E->F

Caption: Standard workflow for NMR sample preparation and analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. We anticipate two distinct signals:

  • A singlet for the tert-butyl protons: The eighteen protons of the two equivalent tert-butyl groups [-C(CH₃)₃] are chemically identical and have no adjacent protons to couple with, resulting in a single, sharp peak.

  • Two multiplets for the methylene protons: The eight protons of the central adipate chain (-CH₂CH₂CH₂CH₂-) are in two different chemical environments. The protons alpha to the carbonyl groups (α-CH₂) will be deshielded compared to the beta protons (β-CH₂). These will likely appear as multiplets due to proton-proton coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH ₃)₃~1.45Singlet18H
α-CH~2.25Multiplet4H
β-CH~1.65Multiplet4H

Note: These are predicted values. Actual shifts may vary slightly based on solvent and experimental conditions.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will provide a count of the unique carbon environments. Due to symmetry, we expect four distinct signals:

  • Carbonyl Carbon: The carbon atom of the ester carbonyl group (C=O).

  • Quaternary Carbon of tert-butyl group: The central carbon of the -C(CH₃)₃ group.

  • Methyl Carbons of tert-butyl group: The three equivalent methyl carbons of the -C(CH₃)₃ group.

  • Methylene Carbons: The two sets of equivalent methylene carbons in the adipate chain (α-CH₂ and β-CH₂).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C =O~172
-C (CH₃)₃~80
-C(C H₃)₃~28
α-C H₂~34
β-C H₂~24

Note: These are predicted values based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the ester functional group and the aliphatic C-H bonds.

Experimental Protocol: FT-IR Analysis of a Liquid Sample

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) FT-IR is a common and convenient method.

  • Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or ZnSe crystal).

  • Background Spectrum: Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

IR Spectral Interpretation

The key vibrational modes to identify in the IR spectrum of this compound are:

  • C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group. For aliphatic esters, this typically appears in the range of 1750-1735 cm⁻¹.

  • C-O Stretch: Esters exhibit two C-O stretching vibrations. A strong band for the C-O-C stretch is expected in the 1300-1000 cm⁻¹ region.

  • C-H Stretch: Absorptions corresponding to the stretching of sp³ C-H bonds in the aliphatic chain and tert-butyl groups will be observed just below 3000 cm⁻¹.

  • C-H Bending: Bending vibrations for the CH₂ and CH₃ groups will appear in the 1470-1365 cm⁻¹ region. The presence of the tert-butyl group may result in a characteristic split peak around 1390 cm⁻¹ and 1365 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C=O (Ester)Stretch1750-1735Strong, Sharp
C-O (Ester)Stretch1300-1150Strong
sp³ C-HStretch2980-2850Medium to Strong
CH₃ (tert-butyl)Bending (asymmetric)~1470Medium
CH₂Bending (scissoring)~1465Medium
CH₃ (tert-butyl)Bending (symmetric)~1390 and ~1365Medium, often split

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, Electron Ionization (EI) is a common technique that induces characteristic fragmentation.

Experimental Protocol: Electron Ionization Mass Spectrometry
  • Sample Introduction: The sample is typically introduced into the ion source via a gas chromatograph (GC-MS) or a direct insertion probe. For GC-MS, a dilute solution of the analyte is injected into the GC, which separates it from the solvent and other components before it enters the mass spectrometer.

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a molecular ion (M⁺˙).

  • Fragmentation: The molecular ion is often unstable and fragments into smaller, charged ions and neutral radicals.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Mass Spectrum Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) at m/z = 258. However, due to the lability of the tert-butyl group, this peak may be weak or absent. The fragmentation will be dominated by the loss of the stable tert-butyl carbocation and subsequent rearrangements.

Key Fragmentation Pathways:

  • Loss of a tert-butyl group: The most prominent fragmentation pathway is the cleavage of the C-O bond to lose a tert-butyl radical, leading to a peak at m/z = 201.

  • Loss of isobutylene: A common rearrangement for tert-butyl esters is the loss of isobutylene (C₄H₈, mass = 56) via a McLafferty-type rearrangement, resulting in a protonated carboxylic acid fragment. This would lead to a significant peak at m/z = 202.

  • Formation of the tert-butyl cation: A very stable tert-butyl carbocation ([C(CH₃)₃]⁺) will be formed, resulting in a prominent base peak at m/z = 57.

  • Further fragmentation of the adipate chain: Subsequent fragmentation of the adipate backbone can lead to smaller acylium ions and other characteristic fragments.

G M [M]⁺˙ m/z = 258 A [M - 57]⁺ m/z = 201 M->A - •C(CH₃)₃ B [M - 56]⁺˙ m/z = 202 M->B - C₄H₈ C [C(CH₃)₃]⁺ m/z = 57 M->C

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
258Molecular Ion [M]⁺˙
202[M - C₄H₈]⁺˙
201[M - •C(CH₃)₃]⁺
57[C(CH₃)₃]⁺ (likely base peak)

Conclusion

The spectral analysis of this compound provides a clear and consistent picture of its molecular structure. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the symmetry of the molecule. FT-IR spectroscopy identifies the characteristic ester and aliphatic functional groups. Mass spectrometry reveals a predictable fragmentation pattern dominated by the stable tert-butyl cation. Together, these techniques offer a comprehensive and robust method for the identification and characterization of this compound, essential for quality control and research applications.

"Di-tert-butyl adipate" mechanism of formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Formation of Di-tert-butyl Adipate

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of this compound, a key intermediate and building block in modern organic synthesis and drug development. The primary focus is on the acid-catalyzed esterification of adipic acid, exploring the underlying principles that govern this transformation. We will dissect the reaction mechanism, provide a field-proven experimental protocol, and detail the analytical methods required for structural verification. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this fundamental chemical synthesis.

Introduction: The Significance of this compound

This compound (C₁₄H₂₆O₄) is the diester formed from adipic acid and two tert-butanol moieties.[1] Its structure is characterized by a central six-carbon aliphatic chain flanked by two sterically hindered tert-butyl ester groups. This steric hindrance is not a trivial feature; it imparts specific chemical properties that are highly valuable in complex molecule synthesis.

In the pharmaceutical and life sciences sectors, carboxylic acid groups are common functionalities in active molecules but often require protection during multi-step syntheses to prevent unwanted side reactions. The tert-butyl ester is a premier choice for this role. It is robust enough to withstand a wide range of reaction conditions (e.g., basic hydrolysis, hydrogenation) yet can be selectively cleaved under specific acidic conditions. Therefore, this compound serves as a crucial bifunctional building block, allowing chemists to introduce a six-carbon linker with two protected carboxylic acid functionalities.

The Core Mechanism: Acid-Catalyzed Esterification

The most prevalent and industrially relevant method for synthesizing this compound is the acid-catalyzed esterification of adipic acid, often referred to as a modification of the Fischer esterification. This reaction can be performed using either tert-butanol or isobutylene as the source of the tert-butyl group.

Mechanism with tert-Butanol

The reaction between a carboxylic acid and an alcohol to form an ester is an equilibrium process. The use of a strong acid catalyst is essential to accelerate the reaction, which would otherwise be impractically slow.

The mechanism proceeds through several distinct, reversible steps:

  • Protonation of the Carbonyl: The process is initiated by the protonation of the carbonyl oxygen of one of the carboxylic acid groups by the acid catalyst (e.g., H₂SO₄). This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.

  • Nucleophilic Attack: A molecule of tert-butanol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added tert-butyl group to one of the existing hydroxyl groups. This intramolecular or solvent-mediated transfer converts the hydroxyl group into a much better leaving group: water.

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water.

  • Deprotonation: A weak base (such as another molecule of tert-butanol or the conjugate base of the catalyst) removes the proton from the carbonyl oxygen, yielding the mono-ester product and regenerating the acid catalyst.

This entire sequence is then repeated on the second carboxylic acid group to yield the final product, this compound.

FischerEsterification cluster_step1 Step 1 & 2: Activation & Nucleophilic Attack cluster_step3 Step 3 & 4: Proton Transfer & H2O Elimination cluster_step5 Step 5: Deprotonation cluster_repeat Repeat for Second Carboxyl Group AdipicAcid Adipic Acid (R-COOH) ProtonatedAcid Protonated Carbonyl (R-C(OH)2+) AdipicAcid->ProtonatedAcid + H+ TetrahedralInt Tetrahedral Intermediate ProtonatedAcid->TetrahedralInt + t-BuOH ProtonatedEster Protonated Ester TetrahedralInt->ProtonatedEster - H2O cluster_step3 cluster_step3 MonoEster Mono-tert-butyl Adipate ProtonatedEster->MonoEster - H+ cluster_step5 cluster_step5 DiEster This compound MonoEster->DiEster + t-BuOH, H+ - H2O cluster_repeat cluster_repeat

Caption: Acid-catalyzed esterification of adipic acid.

Mechanism with Isobutylene: An Anhydrous Alternative

An arguably more elegant approach involves the use of gaseous isobutylene instead of tert-butanol. This method has a significant thermodynamic advantage: it does not produce water as a byproduct. The absence of water prevents the reverse reaction (ester hydrolysis), driving the equilibrium completely towards the product.

The mechanism differs fundamentally:

  • Carbocation Formation: The acid catalyst protonates isobutylene to form the highly stable tertiary butyl carbocation.

  • Nucleophilic Attack: The carboxylic acid oxygen of adipic acid acts as a nucleophile, attacking the tert-butyl carbocation.

  • Deprotonation: A weak base removes the proton from the carboxylic acid oxygen to yield the ester and regenerate the catalyst.

This process is repeated for the second carboxylic acid group. This method is often preferred for its high efficiency and the elimination of water-management issues.

Experimental Protocol and Data

The following protocol describes a robust and reproducible method for the synthesis of this compound. It is designed as a self-validating system where the rationale for each step is clearly defined.

Experimental Workflow

References

The Strategic Application of Di-tert-butyl Adipate in Modern Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Spacer – The Critical Role of Linker Chemistry in Proteolysis Targeting Chimeras (PROTACs)

In the evolving landscape of targeted therapeutics, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-driven inhibition to a catalytic, event-driven mechanism of protein degradation. These heterobifunctional molecules are engineered to co-opt the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties. Initially perceived as a mere spacer, the linker is now unequivocally recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical exploration of Di-tert-butyl adipate, a specialized linker component, and its strategic application in the research and development of novel PROTAC-based therapeutics.

This compound: Structure and Intrinsic Properties

This compound is the di-ester of adipic acid and tert-butanol. Its molecular structure, characterized by a six-carbon aliphatic chain flanked by two bulky tert-butyl ester groups, confers a unique set of physicochemical properties that are highly advantageous in the context of PROTAC design.

PropertyValueSource
Molecular FormulaC₁₄H₂₆O₄[1]
Molecular Weight258.35 g/mol [1]
IUPAC Namedi-tert-butyl hexanedioate[1]
CAS Number20270-53-5
AppearanceColorless Liquid
XLogP3-AA2.6[1]
Topological Polar Surface Area52.6 Ų[1]

The most salient feature of this compound is the steric hindrance and conformational rigidity imparted by the tert-butyl groups.[2][3] Unlike the more flexible di-n-butyl adipate, where the linear butyl chains have a higher degree of rotational freedom, the bulky tert-butyl groups in this compound restrict the rotation around the ester bonds. This inherent rigidity is a key factor in its utility as a PROTAC linker.

The Rationale for Rigidity: this compound in PROTAC Design

The linker in a PROTAC is not a passive tether; it actively influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[4][5] The choice between a flexible and a rigid linker is a critical design consideration with profound implications for the PROTAC's biological activity.[4]

Advantages of Rigid Linkers like this compound:

  • Pre-organization for Ternary Complex Formation: Rigid linkers can pre-organize the PROTAC into a bioactive conformation that is favorable for the simultaneous binding of the target protein and the E3 ligase.[4] This reduces the entropic penalty associated with complex formation, potentially leading to a more stable and productive ternary complex.[4]

  • Enhanced Selectivity: By restricting the conformational freedom of the PROTAC, a rigid linker can present the two ligands in a more defined spatial orientation.[4] This can improve selectivity by disfavoring the formation of off-target ternary complexes.[4]

  • Improved Pharmacokinetics: The constrained conformation of a rigid linker can lead to improved metabolic stability and better pharmacokinetic properties.[4]

The adipate backbone of this compound provides an appropriate length to span the distance between the target protein and the E3 ligase, while the tert-butyl groups enforce a degree of conformational constraint that can be beneficial for optimizing the geometry of the ternary complex.

References

Methodological & Application

Synthesis of Di-tert-butyl Adipate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of Di-tert-butyl Adipate

This compound is a diester of adipic acid characterized by the presence of two sterically hindered tert-butyl groups. This structural feature imparts unique chemical properties, making it a valuable intermediate and building block in various fields of chemical synthesis. Its primary application lies in its role as a precursor to mono-tert-butyl adipate, a non-symmetrical building block essential in the synthesis of complex polymers, pharmaceutical intermediates, and specialty chemicals. The tert-butyl ester group serves as an effective protecting group for the carboxylic acid functionality, offering robust stability under a wide range of basic and nucleophilic conditions, while allowing for selective removal under moderately acidic conditions.

This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this compound. It is designed for researchers in organic chemistry, materials science, and drug development, offering not just a step-by-step procedure but also the underlying chemical principles and rationale for each step.

Synthesis Overview and Mechanistic Rationale

The synthesis of sterically hindered esters like this compound presents a challenge for traditional Fischer esterification methods, which are often inefficient due to the poor nucleophilicity of tert-butanol and its propensity to eliminate water to form isobutylene under strong acid catalysis. To circumvent these issues, a highly efficient and mild method employing di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), is utilized.

Chosen Synthetic Route: DMAP-Catalyzed Acylation

The selected protocol involves the reaction of adipic acid with di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). This method is exceptionally effective for tert-butylation of carboxylic acids.[1][2]

Reaction Scheme:

Mechanism of Action

The trustworthiness of this protocol is rooted in its well-understood mechanism. DMAP acts as a nucleophilic catalyst, which is significantly more potent than the carboxylate anion itself.

  • Catalyst Activation: DMAP attacks the electrophilic carbonyl carbon of Boc anhydride, leading to the formation of a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate and a tert-butoxide anion. This intermediate is a superior acylating agent.

  • Acylation: The carboxylate group of adipic acid attacks the activated intermediate, forming a mixed anhydride and regenerating the DMAP catalyst.

  • Decarboxylation & Ester Formation: The mixed anhydride is unstable and readily undergoes decarboxylation and reaction with tert-butanol (formed as a byproduct) to yield the desired this compound ester, carbon dioxide, and another molecule of tert-butanol. The process occurs sequentially for both carboxylic acid groups.

This catalytic cycle is highly efficient, allowing the reaction to proceed under mild conditions with high yields. The key advantage is that the byproducts, tert-butanol and carbon dioxide, are volatile, simplifying product purification significantly.[1]

Experimental Protocol: Step-by-Step Methodology

This section provides a detailed, self-validating procedure for the laboratory-scale synthesis of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )M/Eq.Amount UsedNotes
Adipic AcidC₆H₁₀O₄146.141.05.00 g (34.2 mmol)Ensure it is dry.
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.252.216.4 g (75.2 mmol)A slight excess ensures full conversion.
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.170.10.42 g (3.42 mmol)Catalyst. Handle with care (toxic).
Dichloromethane (DCM)CH₂Cl₂84.93-100 mLAnhydrous/dry solvent is recommended.
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet

  • Septa

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup

Synthesis Procedure
  • Reaction Setup: To a clean, dry 250 mL round-bottom flask containing a magnetic stir bar, add adipic acid (5.00 g, 34.2 mmol) and 4-(Dimethylamino)pyridine (0.42 g, 3.42 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with a slow stream of argon or nitrogen gas for 5-10 minutes to ensure an inert atmosphere. This prevents side reactions with atmospheric moisture.

  • Solvent and Reagent Addition: Add 100 mL of anhydrous dichloromethane (DCM) via a syringe. Stir the mixture until the solids are mostly dissolved. Then, add di-tert-butyl dicarbonate (16.4 g, 75.2 mmol) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature. You will observe gas evolution (CO₂) as the reaction proceeds. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 12-24 hours.

  • Workup - Quenching: Once the reaction is complete (disappearance of the adipic acid spot on TLC), cool the flask in an ice bath. Slowly add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any unreacted (Boc)₂O and neutralize any acidic species.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of water, and finally 50 mL of brine. The acid wash removes residual DMAP.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product is often of high purity. However, for exacting applications, further purification can be achieved via column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is effective for separating the product from non-polar impurities and any residual starting material.

  • Procedure: Dissolve the crude oil in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC. Combine the pure fractions and remove the solvent via rotary evaporation to yield this compound as a colorless oil.

Characterization of this compound

Validation of the final product's identity and purity is crucial. The following are expected characterization data.

Physical Properties
PropertyValue
Appearance Colorless oil or liquid
Molecular Formula C₁₄H₂₆O₄
Molecular Weight 258.35 g/mol [3]
IUPAC Name ditert-butyl hexanedioate[3]
Spectroscopic Data
  • ¹H NMR (Proton NMR): The proton NMR spectrum is a key identifier. The large singlet from the eighteen equivalent protons of the two tert-butyl groups is highly characteristic.

    • Expected Chemical Shifts (CDCl₃, 400 MHz):

      • δ ~2.21 (m, 4H, -OOC-CH₂ -CH₂-)

      • δ ~1.62 (m, 4H, -OOC-CH₂-CH₂ -)

      • δ ~1.45 (s, 18H, -C(CH₃ )₃)

  • ¹³C NMR (Carbon NMR):

    • Expected Chemical Shifts (CDCl₃, 100 MHz):

      • δ ~172.5 (C=O)

      • δ ~80.5 (-C (CH₃)₃)

      • δ ~34.5 (-OOC-C H₂-)

      • δ ~28.2 (-C(C H₃)₃)

      • δ ~24.5 (-OOC-CH₂-C H₂-)

  • FT-IR (Infrared Spectroscopy): The IR spectrum should show characteristic stretches for the ester functional group and aliphatic chains.

    • Expected Absorption Bands (cm⁻¹):

      • ~2975-2930 (C-H stretch, aliphatic)

      • ~1730 (C=O stretch, ester, strong and sharp)

      • ~1150 (C-O stretch, ester)

Workflow Visualization

The overall process from starting materials to the final, characterized product is summarized in the workflow diagram below.

SynthesisWorkflow SM Starting Materials Adipic Acid, (Boc)₂O, DMAP, DCM Reaction Step 1: Reaction Room Temperature, 12-24h under N₂ Atmosphere SM->Reaction Combine & Stir Workup Step 2: Aqueous Workup (NaHCO₃, HCl, Brine) Reaction->Workup Quench & Extract Crude Crude Product (this compound) Workup->Crude Dry & Concentrate Purification Step 3: Purification (Silica Gel Chromatography) Crude->Purification Optional Characterization Step 4: Characterization (NMR, IR, MS) Crude->Characterization PureProduct Pure Product (Colorless Oil) Purification->PureProduct PureProduct->Characterization Final Final Validated Product Characterization->Final Confirm Structure & Purity

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

  • Dichloromethane (DCM): Is a suspected carcinogen and is volatile. All operations should be performed in a well-ventilated chemical fume hood.

  • 4-(Dimethylamino)pyridine (DMAP): Is highly toxic. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Di-tert-butyl dicarbonate ((Boc)₂O): Is an irritant. Handle with care.

  • General Precautions: Standard laboratory safety practices should be followed at all times.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure reagents are dry. Allow for longer reaction time. Check the quality of (Boc)₂O.
Loss during workup.Ensure proper phase separation during extraction. Avoid overly vigorous extraction to prevent emulsion formation.
Incomplete reaction Inactive catalyst.Use fresh, high-purity DMAP.
Insufficient (Boc)₂O.Use a slight excess of (Boc)₂O (2.2 eq. total) as it can partially decompose.
Product contaminated with DMAP Insufficient acid wash.Ensure the pH of the aqueous layer is acidic after the HCl wash. Perform an additional acid wash if necessary.

References

Application Note & Protocol: Enzymatic Synthesis of Di-tert-butyl Adipate Utilizing Novozym® 435

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the enzymatic synthesis of Di-tert-butyl adipate, a specialty chemical with applications as a plasticizer and in the formulation of cosmetics and personal care products.[1][2][3] The protocol leverages the high selectivity and mild reaction conditions afforded by Novozym® 435, an immobilized lipase B from Candida antarctica (CALB).[4][5] This biocatalytic approach presents a greener alternative to traditional chemical synthesis, minimizing by-product formation and energy consumption.[6][7][8] Detailed methodologies for reaction setup, optimization, product monitoring via Gas Chromatography-Mass Spectrometry (GC-MS), and data interpretation are presented to ensure reliable and reproducible results for researchers in drug development and chemical synthesis.

Introduction: The Case for Biocatalysis

This compound is a diester synthesized from adipic acid and tert-butanol. Traditional chemical synthesis routes often require harsh conditions, such as high temperatures and strong acid catalysts, leading to potential side reactions and environmental concerns.[9] Enzymatic synthesis, employing lipases like Novozym® 435, offers a superior alternative due to its high specificity, milder operating conditions, and reduced formation of by-products.[6][10]

Novozym® 435 is a robust and highly active biocatalyst, immobilized on a macroporous acrylic resin, which facilitates its easy separation from the reaction mixture and potential for reuse.[4][5][11][12] The enzyme's catalytic triad (Ser-His-Asp) within its active site enables the efficient esterification of carboxylic acids and alcohols.[4] While Novozym® 435 demonstrates high efficiency for primary and secondary alcohols, the esterification of tertiary alcohols like tert-butanol presents a greater challenge due to steric hindrance, resulting in lower yields compared to less branched isomers.[13][14] This application note provides a protocol optimized to address this challenge and achieve a viable synthesis of this compound.

Materials and Reagents

Reagent/Material Grade Supplier Notes
Adipic Acid≥99%Sigma-Aldrich
tert-ButanolAnhydrous, ≥99.5%Sigma-Aldrich
Novozym® 435NovozymesStore at 4-8°C.[15]
TolueneAnhydrous, ≥99.8%Sigma-AldrichReaction solvent.
DodecaneAnhydrous, ≥99%Sigma-AldrichInternal standard for GC-MS.
Sodium SulfateAnhydrous, granularFisher ScientificFor drying the final product.
Ethyl AcetateHPLC GradeFisher ScientificFor sample preparation for GC-MS.
HexaneHPLC GradeFisher ScientificFor sample preparation for GC-MS.

Experimental Workflow

The overall experimental workflow for the enzymatic synthesis of this compound is depicted below.

experimental_workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Analysis prep_reagents Reagent Preparation prep_reactor Reactor Setup prep_reagents->prep_reactor Load reaction Enzymatic Esterification prep_reactor->reaction Initiate monitoring Reaction Monitoring (GC-MS) reaction->monitoring Sampling filtration Enzyme Filtration reaction->filtration Completion monitoring->reaction Feedback extraction Solvent Evaporation filtration->extraction purification Product Purification extraction->purification characterization Final Product Characterization purification->characterization

Figure 1: Experimental workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound

This protocol is designed for a laboratory-scale synthesis and can be scaled up as needed.

4.1. Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add adipic acid (e.g., 1.46 g, 10 mmol) and tert-butanol (e.g., 2.96 g, 40 mmol).

  • Add 40 mL of anhydrous toluene as the reaction solvent. The use of a solvent can help to overcome mass transfer limitations.

  • Add Novozym® 435 (e.g., 0.15 g, ~10% w/w of substrates). The optimal enzyme amount can be further investigated.[16]

  • Place the flask in a pre-heated oil bath set to the desired reaction temperature (e.g., 60°C). Higher temperatures can increase the reaction rate but may impact enzyme stability.[13]

  • Stir the reaction mixture at a constant speed (e.g., 200 rpm) to ensure proper mixing.

4.2. Reaction Monitoring

The progress of the esterification reaction should be monitored by analyzing small aliquots of the reaction mixture at regular intervals (e.g., every 2-4 hours).

  • Withdraw approximately 100 µL of the reaction mixture using a pipette.

  • Prepare the sample for GC-MS analysis by diluting it with a mixture of ethyl acetate and hexane (1:1 v/v) containing an internal standard (e.g., dodecane at a known concentration).

  • Filter the sample through a 0.22 µm syringe filter to remove the enzyme beads before injection into the GC-MS.

4.3. Product Work-up and Purification

  • Upon reaction completion (as determined by GC-MS analysis showing no further increase in product formation), cool the reaction mixture to room temperature.

  • Separate the immobilized enzyme by vacuum filtration. The recovered Novozym® 435 can be washed with fresh solvent and reused for subsequent batches.[17][18]

  • Remove the toluene from the filtrate using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to remove any unreacted starting materials and by-products.

Analysis and Characterization: GC-MS Method

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for monitoring the reaction progress and characterizing the final product.[19][20]

GC-MS Parameter Condition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow rate of 1 mL/min
Injector Temperature 250°C
Oven Program Initial temp 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z

The conversion of adipic acid can be calculated based on the disappearance of the adipic acid peak and the appearance of the this compound peak relative to the internal standard.

Expected Results and Discussion

The enzymatic esterification of adipic acid with tert-butanol is expected to yield this compound. However, due to the steric hindrance of the tertiary alcohol, the reaction rate will be slower and the final conversion may be lower compared to reactions with primary or secondary alcohols.[13][14] A study by Abdul Rahman et al. (2011) reported a maximum yield of 39.1% for the synthesis of this compound under their optimized conditions.[13]

Table for Hypothetical Data Presentation:

Time (h) Adipic Acid Conversion (%) This compound Yield (%)
000
41512
82825
123532
244038
484139

Troubleshooting

Issue Possible Cause Solution
Low or no conversion Inactive enzymeCheck the storage conditions and activity of Novozym® 435.
Presence of water in reagentsUse anhydrous reagents and solvents, as water can lead to hydrolysis.
Inappropriate reaction temperatureOptimize the reaction temperature. While higher temperatures increase the rate, they can also deactivate the enzyme.
Slow reaction rate Steric hindrance of tert-butanolIncrease the reaction time. Consider a higher enzyme loading.
Mass transfer limitationsIncrease the agitation speed. Ensure the enzyme is well-dispersed.
Enzyme deactivation after reuse Inadequate washingWash the recovered enzyme thoroughly with fresh solvent to remove any adsorbed substrates or products.
Mechanical stressHandle the enzyme beads gently during filtration and washing to prevent physical damage.[4]

Conclusion

The enzymatic synthesis of this compound using Novozym® 435 offers a viable and environmentally benign alternative to conventional chemical methods. While the yield may be limited by the steric hindrance of tert-butanol, careful optimization of reaction parameters can lead to acceptable conversions. This protocol provides a robust starting point for researchers to explore this biocatalytic transformation, contributing to the development of more sustainable chemical processes.

References

Application Note: A Sustainable, Light-Driven Approach to Di-tert-butyl Adipate Synthesis via Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a novel, sustainable methodology for the synthesis of di-tert-butyl adipate, a valuable plasticizer and chemical intermediate. The protocol leverages the principles of green chemistry by utilizing trans,trans-muconic acid, a C6 platform chemical derivable from renewable biomass, as the starting material.[1] The synthesis is presented as a two-step process: (1) the direct esterification of muconic acid to form trans,trans-di-tert-butyl muconate, and (2) a subsequent visible-light-mediated photoredox-catalyzed transfer hydrogenation to yield the target saturated di-ester, this compound. This approach circumvents the need for high-pressure hydrogenation and petroleum-based feedstocks, offering a milder, more energy-efficient, and sustainable alternative to conventional methods.[2]

Introduction: The Case for a Greener Adipate Synthesis

Adipic acid and its esters (adipates) are industrially significant chemicals, primarily serving as monomers for the production of nylon-6,6 and as plasticizers in various polymer formulations.[3] The conventional synthesis of adipic acid relies on the oxidation of petroleum-derived cyclohexane, a process associated with significant environmental concerns, including the emission of nitrous oxide, a potent greenhouse gas.[2] The increasing demand for sustainable chemical manufacturing has spurred research into bio-based production routes.[3]

trans,trans-Muconic acid has emerged as a key bio-based precursor to adipic acid.[1][3] It can be produced through the fermentation of sugars, providing a direct link from renewable feedstocks to a C6 chemical backbone.[1] While the catalytic hydrogenation of muconic acid to adipic acid is a known transformation, it typically requires heterogeneous catalysts and pressurized hydrogen gas.[3]

Visible-light photoredox catalysis offers a transformative approach to performing reduction reactions under exceptionally mild conditions.[4] By harnessing low-energy photons, photocatalysts can generate highly reactive radical intermediates that drive a wide range of chemical transformations.[5] Hantzsch esters have been widely established as excellent terminal reductants in these systems, serving as effective sources of both an electron and a hydrogen atom for transfer hydrogenation reactions.[6][7] This application note outlines a plausible and robust protocol for the photoredox-catalyzed saturation of di-tert-butyl muconate, providing a complete workflow from a biomass-derived diene to a valuable saturated diester.

Proposed Synthetic Pathway

The overall synthetic strategy is depicted below. The process begins with the esterification of muconic acid, followed by the key photoredox-catalyzed reduction of the conjugated diene system.

Synthetic_Pathway MuconicAcid trans,trans-Muconic Acid (from Biomass) DTBM trans,trans-Di-tert-butyl Muconate MuconicAcid->DTBM Step 1: Esterification t-BuOH, DCC, DMAP DTBA This compound DTBM->DTBA Step 2: Photoredox Hydrogenation PC, Hantzsch Ester, Blue Light

Caption: Proposed two-step synthesis of this compound.

Mechanistic Insights: The Photoredox Catalytic Cycle

The core of this protocol is the photoredox-catalyzed transfer hydrogenation of the di-tert-butyl muconate. The proposed mechanism leverages a photocatalyst (PC), such as an iridium or ruthenium complex, and a Hantzsch ester (HEH) as the hydrogen atom source.[8][9]

The catalytic cycle is initiated by the absorption of a photon (hν) by the photocatalyst (PC), promoting it to an excited state (PC*). This highly energetic species is a potent reductant and can engage in a single-electron transfer (SET) with the Hantzsch ester.

The proposed catalytic cycle proceeds as follows:

  • Excitation: The photocatalyst (PC) absorbs visible light (e.g., blue light) to form its excited state (PC*).

  • Reductive Quenching: The excited photocatalyst (PC*) is reductively quenched by the Hantzsch ester (HEH), generating the reduced form of the photocatalyst (PC⁻) and the Hantzsch ester radical cation (HEH⁺•).[10]

  • Proton-Coupled Electron Transfer (PCET) / Hydrogen Atom Transfer (HAT): The Hantzsch ester radical cation is highly acidic and readily loses a proton to form a neutral radical (HE•), which is a potent hydrogen atom transfer (HAT) agent. Alternatively, the reduced photocatalyst can directly reduce the substrate. For this transfer hydrogenation, a HAT pathway is highly plausible.

  • Substrate Reduction: The radical intermediate (HE•) or a related species transfers a hydrogen atom to one of the double bonds of the di-tert-butyl muconate (Substrate), forming a stabilized allylic radical intermediate.

  • Radical Chain Propagation: This radical intermediate can then be further reduced and protonated in subsequent steps, ultimately leading to the fully saturated this compound. The process consumes two equivalents of the Hantzsch ester to reduce both double bonds.

  • Catalyst Regeneration: The oxidized Hantzsch ester (HE⁺, pyridinium form) is the stoichiometric byproduct, and the photocatalyst is returned to its ground state, ready to begin another cycle.

Photocatalytic_Cycle PC PC PC_star PC* PC->PC_star hν (Blue Light) PC_red PC•⁻ PC_star->PC_red SET c1 PC_red->PC SET HEH Hantzsch Ester (HEH) HEH_rad_cat HEH⁺• HEH->HEH_rad_cat -e⁻ c2 Substrate Di-tert-butyl Muconate Radical_Int Substrate-H• (Radical Intermediate) Substrate->Radical_Int HAT from HEH Product Di-tert-butyl Adipate Radical_Int->Product Further Reduction & Protonation

Caption: General mechanism for photoredox transfer hydrogenation.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Part 1: Synthesis of trans,trans-Di-tert-butyl Muconate

This protocol is adapted from established esterification procedures for muconic acid with other alcohols.[11]

Materials:

  • trans,trans-Muconic acid (1.0 eq)

  • tert-Butanol (10-20 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 2.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP, 0.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add trans,trans-muconic acid (1.0 eq) and DMAP (0.2 eq).

  • Add anhydrous DCM to create a stirrable suspension.

  • Add tert-butanol (10-20 eq) to the mixture.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (2.2 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. A white precipitate (dicyclohexylurea, DCU) will form.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield trans,trans-di-tert-butyl muconate as a white solid.

Part 2: Photoredox-Catalyzed Synthesis of this compound

This protocol is based on analogous photoredox-catalyzed transfer hydrogenation reactions of alkenes.[9][12]

Materials & Equipment:

  • trans,trans-Di-tert-butyl muconate (1.0 eq)

  • Photocatalyst (e.g., fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂, 1-2 mol%)

  • Hantzsch Ester (diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, 2.5 eq)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF), anhydrous, degassed

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Blue LED light source (e.g., 450 nm) with a cooling fan

  • Nitrogen or Argon source

Procedure:

  • To a Schlenk flask, add trans,trans-di-tert-butyl muconate (1.0 eq), the photocatalyst (1-2 mol%), and the Hantzsch ester (2.5 eq).

  • Seal the flask with a septum, and purge with nitrogen or argon for 15-20 minutes to remove oxygen.

  • Add degassed anhydrous solvent (e.g., MeCN) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Place the flask approximately 5-10 cm from the blue LED light source. Use a cooling fan to maintain the reaction at room temperature (approx. 25 °C).

  • Begin stirring and turn on the blue LEDs. The reaction mixture should be irradiated for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, turn off the light and remove the solvent under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.

Data Summary and Expected Results

The following table summarizes the key parameters for the proposed synthesis. Yields are predictive and based on analogous transformations found in the literature. Optimization may be required.

ParameterStep 1: EsterificationStep 2: Photoredox Hydrogenation
Starting Material trans,trans-Muconic Acidtrans,trans-Di-tert-butyl Muconate
Key Reagents t-BuOH, DCC, DMAPfac-Ir(ppy)₃, Hantzsch Ester
Solvent Dichloromethane (DCM)Acetonitrile (MeCN)
Temperature 0 °C to Room Temp.Room Temperature (~25 °C)
Reaction Time 16-24 hours12-24 hours
Energy Source N/ABlue LEDs (~450 nm)
Expected Product trans,trans-Di-tert-butyl MuconateThis compound
Anticipated Yield 60-80%70-90%

Troubleshooting and Optimization

  • Low Yield in Esterification: The steric hindrance of tert-butanol can make esterification challenging. If DCC coupling is inefficient, alternative methods such as conversion of muconic acid to its acid chloride followed by reaction with tert-butanol in the presence of a non-nucleophilic base may be explored.[11]

  • Incomplete Hydrogenation: If the reaction stalls, ensure the system is rigorously deoxygenated, as oxygen can quench the excited state of the photocatalyst. The catalyst loading or amount of Hantzsch ester can be increased. The choice of solvent can also be critical; DMF may be used as an alternative to acetonitrile.

  • Byproduct Formation: In the hydrogenation step, partial reduction to di-tert-butyl hexenedioate isomers is possible. Longer reaction times or a higher loading of the Hantzsch ester may drive the reaction to completion.

Conclusion

This application note provides a comprehensive, albeit prospective, guide for the synthesis of this compound from the biomass-derived platform chemical, trans,trans-muconic acid. By combining a standard esterification with a modern, visible-light-driven photoredox transfer hydrogenation, this pathway represents a significant step towards a more sustainable and environmentally benign production of valuable adipate esters. The mild reaction conditions, avoidance of hazardous reagents, and use of renewable feedstocks align with the core principles of green chemistry, offering a compelling alternative for researchers in synthetic chemistry and sustainable materials science.

References

Application Notes and Protocols for "Di-tert-butyl adipate" as a PROTAC Linker in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3][4] These heterobifunctional molecules are comprised of three essential components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[1][2][3][4] While the choice of ligands dictates the target specificity, the linker is a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[2][3][4]

The linker is not merely a passive spacer but an active contributor to the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[3][4] Its length, rigidity, and chemical composition dictate the relative orientation and proximity of the POI and E3 ligase within this complex. An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to efficient ubiquitination and subsequent degradation of the target protein.[3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of di-tert-butyl adipate as a versatile building block for the synthesis of PROTACs. We will delve into the rationale for employing an adipate-based linker, provide detailed, step-by-step synthetic protocols, and outline methods for the characterization and biological evaluation of the resulting PROTACs.

Rationale for Employing an Adipate-Based Linker

This compound serves as a precursor to a six-carbon aliphatic dicarboxylic acid linker. This type of linker falls into the broader category of alkyl linkers, which are widely used in PROTAC design due to their synthetic accessibility and the conformational flexibility they impart.[2][3][]

Key Advantages of an Adipate (C6 Alkyl) Linker:

  • Optimal Length for Ternary Complex Formation: The six-carbon chain of the adipate linker provides a versatile length that can effectively span the distance between many POIs and E3 ligases, facilitating the formation of a stable ternary complex.[6] While the optimal linker length is target-dependent, a C6 chain often represents a good starting point for linker optimization studies.

  • Conformational Flexibility: The aliphatic nature of the adipate linker allows for a high degree of rotational freedom. This flexibility enables the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive orientation within the ternary complex for efficient ubiquitin transfer.[3][]

  • Modulation of Physicochemical Properties: While purely aliphatic chains can be hydrophobic, the dicarboxylic nature of the adipate linker, once deprotected, offers opportunities to influence the solubility and polarity of the final PROTAC. The presence of amide bonds formed during conjugation also contributes to the overall physicochemical profile.[2]

  • Synthetic Tractability: this compound and its mono-protected counterpart, adipic acid mono-tert-butyl ester, are commercially available, providing a straightforward entry point for PROTAC synthesis. The tert-butyl ester groups serve as convenient protecting groups for the carboxylic acids, allowing for sequential and controlled coupling reactions.

The choice of an adipate linker, therefore, represents a strategic balance between providing sufficient length and flexibility for ternary complex formation and maintaining favorable physicochemical properties for cell permeability and solubility.

PROTAC Synthesis Workflow using Adipate-Based Linkers

The synthesis of a PROTAC using a this compound-derived linker typically follows a sequential approach, involving the mono-deprotection of the linker, followed by two separate amide coupling reactions to attach the E3 ligase ligand and the POI ligand.

Diagram 1: General PROTAC Synthesis Workflow

PROTAC Synthesis Workflow General PROTAC Synthesis Workflow cluster_0 Step 1: Linker Preparation cluster_1 Step 2: First Coupling cluster_2 Step 3: Second Coupling Di-tert-butyl_Adipate This compound Mono-protected_Adipate Mono-protected Adipic Acid Di-tert-butyl_Adipate->Mono-protected_Adipate Selective Deprotection Linker_E3_Conjugate Linker-E3 Ligase Conjugate Mono-protected_Adipate->Linker_E3_Conjugate Amide Coupling E3_Ligase_Ligand E3 Ligase Ligand (e.g., Pomalidomide-NH2) E3_Ligase_Ligand->Linker_E3_Conjugate Final_PROTAC Final PROTAC Linker_E3_Conjugate->Final_PROTAC Deprotection & Amide Coupling POI_Ligand POI Ligand (e.g., JQ1-NH2) POI_Ligand->Final_PROTAC

Caption: A general workflow for the synthesis of a PROTAC using a this compound-derived linker.

Detailed Synthetic Protocols

The following protocols provide a step-by-step guide for the synthesis of a hypothetical PROTAC targeting a bromodomain-containing protein (using a JQ1 derivative as the warhead) and recruiting the Cereblon (CRBN) E3 ligase (using a pomalidomide derivative).

Materials and Reagents:

  • This compound or Adipic acid mono-tert-butyl ester

  • Amine-functionalized E3 ligase ligand (e.g., 4-(2-aminoethyl)pomalidomide)

  • Amine-functionalized POI ligand (e.g., JQ1 with a free amine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other suitable peptide coupling reagent

  • Standard laboratory glassware and purification equipment (flash chromatography, preparative HPLC)

  • Analytical instruments (LC-MS, NMR)

Protocol 1: Preparation of Mono-tert-butyl Adipate

This protocol describes the selective mono-deprotection of this compound. Alternatively, commercially available adipic acid mono-tert-butyl ester can be used as the starting material.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Deprotection: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (0.5-1.0 eq) dropwise. The stoichiometry of TFA is critical for selective mono-deprotection and may require optimization.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the desired level of mono-deprotection is achieved, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate adipic acid mono-tert-butyl ester.

Protocol 2: Coupling of Mono-tert-butyl Adipate to the E3 Ligase Ligand

This protocol details the amide bond formation between the free carboxylic acid of the mono-protected linker and an amine-functionalized E3 ligase ligand.

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve adipic acid mono-tert-butyl ester (1.0 eq) in anhydrous DMF. Add a peptide coupling reagent such as HATU (1.1 eq) and a base such as DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: Add the amine-functionalized E3 ligase ligand (e.g., 4-(2-aminoethyl)pomalidomide) (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress by LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pomalidomide-linker conjugate.

Protocol 3: Final PROTAC Synthesis

This protocol involves the deprotection of the remaining tert-butyl ester and subsequent coupling to the amine-functionalized POI ligand.

  • Deprotection of the Linker: Dissolve the pomalidomide-linker conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

  • Removal of Reagents: Remove the solvent and excess TFA under reduced pressure. The resulting carboxylic acid is typically used in the next step without further purification.

  • Final Coupling: Dissolve the crude carboxylic acid in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15-30 minutes. Add the amine-functionalized POI ligand (e.g., JQ1-amine) (1.2 eq).

  • Reaction Monitoring and Purification: Stir the reaction at room temperature overnight, monitoring by LC-MS. Upon completion, purify the final PROTAC by preparative reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.

Characterization and Quality Control

Thorough characterization of the synthesized PROTAC is crucial to confirm its identity, purity, and stability.

Table 1: Analytical Techniques for PROTAC Characterization

Technique Purpose Expected Outcome
LC-MS To confirm the molecular weight and assess the purity of the final PROTAC and intermediates.A major peak corresponding to the expected mass-to-charge ratio of the desired product. Purity is typically assessed by the peak area percentage at a specific wavelength.
NMR (¹H and ¹³C) To confirm the chemical structure of the final PROTAC and key intermediates.The observed chemical shifts, coupling constants, and integration values should be consistent with the expected structure.
High-Resolution Mass Spectrometry (HRMS) To determine the exact mass of the molecule, confirming its elemental composition.The measured mass should be within a few parts per million (ppm) of the calculated exact mass.

Biological Evaluation of the Adipate-Linked PROTAC

Once the PROTAC has been synthesized and characterized, its biological activity must be evaluated. This involves a series of in vitro assays to confirm its ability to induce the degradation of the target protein.

Diagram 2: Workflow for Biological Evaluation of a PROTAC

PROTAC Biological Evaluation Biological Evaluation Workflow Cell_Treatment Treat cells with varying concentrations of PROTAC Lysate_Preparation Prepare cell lysates Cell_Treatment->Lysate_Preparation Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., TR-FRET, AlphaLISA) Cell_Treatment->Ternary_Complex_Assay Ubiquitination_Assay Target Ubiquitination Assay Cell_Treatment->Ubiquitination_Assay Western_Blot Western Blot Analysis Lysate_Preparation->Western_Blot Data_Analysis Quantify protein levels (DC50 and Dmax) Western_Blot->Data_Analysis

Caption: A typical workflow for the biological evaluation of a newly synthesized PROTAC.

Protocol 4: Western Blotting for Target Protein Degradation

This is the most common and direct method to assess PROTAC-induced protein degradation.

  • Cell Culture and Treatment: Plate cells expressing the target protein at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) must also be used to ensure equal protein loading.

  • Detection and Analysis: Incubate with an appropriate secondary antibody and visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control. From this data, the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ) can be calculated.

Protocol 5: Ternary Complex Formation Assays

These assays confirm that the PROTAC is capable of bringing the POI and the E3 ligase together.

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): This assay uses fluorescently labeled binding partners (e.g., antibody for the POI and a tag on the E3 ligase) to detect proximity. An increase in the FRET signal upon addition of the PROTAC indicates ternary complex formation.

  • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay generates a chemiluminescent signal when the donor and acceptor beads are brought into close proximity by the formation of the ternary complex.

Protocol 6: Target Ubiquitination Assays

These assays provide evidence that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.

  • Immunoprecipitation: Treat cells with the PROTAC and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate). Lyse the cells and immunoprecipitate the target protein.

  • Western Blotting: Run the immunoprecipitated samples on an SDS-PAGE gel and perform a Western blot using an antibody that recognizes ubiquitin. An increase in the ubiquitin signal in the PROTAC-treated sample confirms target ubiquitination.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. The resulting six-carbon aliphatic linker offers a favorable combination of length and flexibility to facilitate the formation of a productive ternary complex, leading to efficient target protein degradation. The straightforward synthetic accessibility and the potential for modulating physicochemical properties make adipate-based linkers an attractive option for researchers in the field of targeted protein degradation. The protocols and guidelines presented in this application note provide a solid foundation for the rational design, synthesis, and evaluation of novel PROTACs utilizing this linker technology.

References

Application Notes & Protocols: The Strategic Use of Di-tert-butyl Adipate in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Possibilities with Sterically Hindered Monomers

In the dynamic field of polymer chemistry, the pursuit of novel materials with tailored properties is a constant endeavor. The choice of monomer is a critical determinant of the final polymer's characteristics, influencing everything from its thermal stability and mechanical strength to its biodegradability and solubility. Di-tert-butyl adipate, a diester of adipic acid featuring bulky tert-butyl groups, presents a unique set of opportunities and challenges for polymer scientists. While less conventional than its linear ester counterparts like diethyl or dibutyl adipate, the strategic incorporation of this compound can lead to polymers with distinct architectures and functionalities.

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of polyesters and polyamides. We will delve into the underlying chemical principles, provide detailed experimental protocols, and explore the potential applications of the resulting polymers.

I. The Role of this compound in Polyester Synthesis

The synthesis of polyesters typically involves the polycondensation of a dicarboxylic acid or its derivative with a diol.[1] Adipic acid is a common building block for creating flexible and biodegradable polyesters.[2] The use of this compound as a monomer introduces significant steric hindrance from the tert-butyl groups, which can influence the polymerization process and the final properties of the polyester.

A. Rationale for Use: Leveraging Steric Hindrance

The primary motivation for employing this compound lies in the unique properties conferred by the bulky tert-butyl groups. These groups can:

  • Modify Polymer Architecture: The steric bulk can disrupt chain packing, leading to amorphous or semi-crystalline polymers with lower melting points and glass transition temperatures compared to their linear analogues.

  • Enhance Solubility: The introduction of bulky, non-polar groups can improve the solubility of the resulting polyester in organic solvents.

  • Introduce Thermal Lability: The tert-butyl ester groups are susceptible to thermal or acid-catalyzed cleavage, offering a pathway to creating degradable or "smart" polymers that respond to specific stimuli. This property is particularly valuable in drug delivery applications.

B. Challenges in Polymerization

The steric hindrance that provides these desirable properties also presents challenges during polymerization. The bulky tert-butyl groups can slow down the reaction kinetics of polycondensation, requiring more forcing conditions (higher temperatures, longer reaction times, or more active catalysts) to achieve high molecular weight polymers.

C. Synthesis of Adipate-Containing Polyesters: Poly(butylene adipate-co-terephthalate) (PBAT)

While direct protocols for this compound are not extensively documented in publicly available literature, we can adapt established procedures for similar adipate esters. A prominent example is the synthesis of poly(butylene adipate-co-terephthalate) (PBAT), a biodegradable copolyester known for its flexibility and toughness.[3][4]

The synthesis of PBAT is typically a two-step process involving esterification and subsequent polycondensation.[4][5]

Experimental Protocol: Synthesis of a Branched PBAT-type Copolyester

This protocol is adapted from the synthesis of linear and branched PBAT and outlines a general procedure that could be modified for the inclusion of this compound.[4][6]

Materials:

  • Terephthalic acid (PTA)

  • 1,4-butanediol (BDO)

  • This compound

  • Tetrabutyl titanate (TBT) catalyst

  • Nitrogen gas supply

  • Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet.

Procedure:

Step 1: Esterification

  • Charge the three-necked flask with terephthalic acid and an excess of 1,4-butanediol.

  • With a gentle flow of nitrogen, heat the mixture to approximately 215°C with mechanical stirring. This stage facilitates the initial esterification, forming oligomers and releasing water, which is removed through the condenser.[5]

  • After approximately 3 hours, or when the theoretical amount of water has been collected, add the this compound and the tetrabutyl titanate (TBT) catalyst to the reactor.

  • Continue heating at a slightly elevated temperature (e.g., 230°C) under a nitrogen atmosphere for another 2-3 hours to ensure complete esterification and transesterification.

Step 2: Polycondensation

  • Gradually reduce the pressure inside the flask using a vacuum pump to below 100 Pa.

  • Increase the temperature to 230-250°C. The high temperature and vacuum facilitate the removal of excess 1,4-butanediol and drive the polymerization reaction towards the formation of a high molecular weight copolyester.[5]

  • Continue the reaction under vacuum with stirring for 3-4 hours. The progress of the reaction can be monitored by the increase in the viscosity of the melt.

  • Once the desired viscosity is achieved, stop the reaction and carefully transfer the hot polymer melt onto a suitable surface (e.g., a polyimide film) to cool.

Characterization:

The resulting polymer can be characterized using various techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and composition of the copolyester.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.[6]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Differential Scanning Calorimetry (DSC): To analyze the thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm).[4][6]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[6]

II. Enzymatic Synthesis of Polyesters: A Greener Approach

Enzymatic polymerization offers a more sustainable alternative to traditional chemical catalysis, often proceeding under milder reaction conditions with high selectivity.[7] Lipases, such as Candida antarctica Lipase B (CALB), are particularly effective for polyester synthesis.[2][8]

A. Advantages of Enzymatic Polymerization
  • Mild Reaction Conditions: Lower temperatures reduce the risk of side reactions and degradation.

  • High Selectivity: Enzymes can exhibit regioselectivity, which is useful when working with multifunctional monomers.[7][8]

  • Reduced Environmental Impact: Avoids the use of potentially toxic metal catalysts.

B. Enzymatic Polycondensation with Adipate Esters

The enzymatic polycondensation of a diol with an activated dicarboxylic acid ester, such as a divinyl ester, is a well-established method.[9] While divinyl adipate is commonly used, the principle can be extended to other adipate esters.

Experimental Protocol: Enzymatic Synthesis of a Poly(hexylene adipate)-type Polyester

This protocol is adapted from the enzymatic polycondensation of 1,6-hexanediol and diethyl adipate and can serve as a starting point for using this compound.[10]

Materials:

  • 1,6-hexanediol

  • This compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Diphenyl ether (as solvent, for solution polymerization)

  • Vacuum pump

Procedure:

Step 1: Oligomerization (Atmospheric Pressure)

  • Combine 1,6-hexanediol, this compound, and the immobilized lipase in a reaction vessel. For solution polymerization, add diphenyl ether.

  • Heat the mixture to a moderate temperature (e.g., 80-100°C) under a nitrogen atmosphere with stirring for approximately 2-3 hours. This initial step allows for the formation of low molecular weight oligomers.

Step 2: Polycondensation (Under Vacuum)

  • Gradually apply a vacuum to the system to remove the tert-butanol byproduct, which drives the equilibrium towards polymer formation. The level of vacuum can be a critical parameter influencing the final molecular weight.[10]

  • Continue the reaction under vacuum at the same temperature for an extended period (e.g., 24-48 hours).

  • After the reaction is complete, dissolve the product in a suitable solvent (e.g., chloroform or THF) and filter to remove the immobilized enzyme.

  • Precipitate the polymer by adding the solution to a non-solvent (e.g., cold methanol).

  • Collect the precipitated polymer by filtration and dry under vacuum.

III. This compound in Polyamide Synthesis

The synthesis of polyamides typically involves the reaction of a dicarboxylic acid or its derivative with a diamine.[11] Similar to polyester synthesis, the use of this compound would introduce bulky side groups that could influence the properties of the resulting polyamide.

A. Potential Impact on Polyamide Properties

The incorporation of this compound into a polyamide backbone could:

  • Disrupt Hydrogen Bonding: The bulky tert-butyl groups could interfere with the strong intermolecular hydrogen bonding that is characteristic of polyamides, potentially leading to lower melting points and increased solubility.

  • Enhance Processability: The reduced crystallinity and melting point could improve the melt processability of the polyamide.

B. Synthesis of Adipate-Containing Polyamides

The direct polycondensation of a dicarboxylic acid with a diamine at high temperatures is a common method for polyamide synthesis.[11]

Experimental Protocol: Melt Polycondensation for a Polyamide

This is a general protocol for the synthesis of a polyamide that can be adapted for this compound.

Materials:

  • Hexamethylenediamine

  • This compound

  • Nitrogen gas supply

  • High-temperature reaction vessel with a mechanical stirrer and provisions for distillation.

Procedure:

  • Charge the reaction vessel with equimolar amounts of hexamethylenediamine and this compound.

  • Under a nitrogen atmosphere, slowly heat the mixture with stirring.

  • As the temperature increases, the monomers will melt and begin to react, releasing tert-butanol.

  • Gradually increase the temperature to around 220-280°C to facilitate the removal of the tert-butanol and drive the polymerization.

  • Continue the reaction for several hours until the desired melt viscosity is achieved.

  • Extrude the molten polymer and cool it to obtain the solid polyamide.

Data Summary and Visualization

Table 1: Expected Influence of Monomer Choice on Polymer Properties
PropertyPolymer from Linear Adipate EsterPolymer from this compound (Expected)Rationale
Crystallinity HigherLowerBulky tert-butyl groups disrupt chain packing.
Melting Point (Tm) HigherLowerReduced crystallinity and weaker intermolecular forces.
Solubility Lower in organic solventsHigher in organic solventsIncreased free volume and non-polar character.
Thermal Stability HigherPotentially LowerTert-butyl esters can be thermally labile.

Diagrams of Polymerization Workflows

Polyester_Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_polycondensation Step 2: Polycondensation ester_reactants This compound + Diol ester_oligomers Oligomers + tert-Butanol ester_reactants->ester_oligomers Heat, Catalyst poly_oligomers Oligomers poly_polymer High Molecular Weight Polyester poly_oligomers->poly_polymer Heat, Vacuum

Caption: General workflow for polyester synthesis.

Polyamide_Synthesis_Workflow cluster_polycondensation Melt Polycondensation reactants This compound + Diamine polymer Polyamide + tert-Butanol reactants->polymer High Temperature, N2 Atmosphere

Caption: Workflow for polyamide synthesis via melt polycondensation.

Conclusion and Future Outlook

The use of this compound as a monomer in polymer synthesis, while not as common as its linear ester counterparts, offers intriguing possibilities for creating polymers with novel properties. The steric hindrance of the tert-butyl groups can be strategically employed to tailor the crystallinity, solubility, and thermal characteristics of the resulting polyesters and polyamides. The protocols outlined in these application notes, adapted from established methods for similar adipate-based polymers, provide a solid foundation for researchers to explore the potential of this unique monomer. Further research into optimizing reaction conditions and fully characterizing the resulting polymers will undoubtedly expand the toolkit of materials scientists and contribute to the development of advanced polymers for a wide range of applications, from biodegradable packaging to sophisticated drug delivery systems.

References

Application Notes & Protocols: Di-tert-butyl Adipate as an Acid-Labile Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the tert-Butyl Ester in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the strategic masking and unmasking of reactive functional groups is paramount. The success of a synthetic route often hinges on the judicious choice of protecting groups, which must be robust enough to withstand a variety of reaction conditions yet labile enough to be removed selectively and in high yield.[1][2] For the protection of carboxylic acids, the tert-butyl (t-Bu) ester stands out as a workhorse due to its unique stability profile.[3][4] It is characterized by its exceptional resilience to nucleophiles, bases, and hydrogenolysis conditions, while being readily cleaved under specific acidic conditions.[1][5]

This guide focuses on di-tert-butyl adipate as a model system to explore the application of the t-butyl ester protecting group. Adipic acid, a C6 linear dicarboxylic acid, provides a perfect scaffold to discuss the simultaneous protection of multiple carboxyl groups and the principles governing their selective deprotection. These notes will provide researchers, scientists, and drug development professionals with a deep understanding of the underlying mechanisms, practical applications, and detailed protocols for leveraging this indispensable protecting group.

The Underlying Chemistry: Mechanism and Selectivity

A thorough understanding of the reaction mechanisms for both the introduction (protection) and cleavage (deprotection) of the t-butyl ester is crucial for its effective implementation and for troubleshooting unforeseen challenges.

Mechanism of Protection: Formation of the tert-Butyl Ester

The formation of a t-butyl ester from a carboxylic acid, such as adipic acid, typically proceeds via an acid-catalyzed reaction with isobutylene or tert-butanol.[3] The reaction hinges on the formation of the highly stable tertiary carbocation, the tert-butyl cation, as the key electrophilic intermediate.

Causality Behind the Choice: This pathway is highly efficient precisely because the tertiary carbocation is significantly more stable than primary or secondary carbocations. The acid catalyst (e.g., concentrated H₂SO₄) protonates isobutylene, generating the carbocation, which is then readily trapped by the nucleophilic carboxylic acid.[3]

Workflow: tert-Butyl Ester Formation

G cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Isobutylene Isobutylene tBu_cation tert-Butyl Cation (Stable Intermediate) Isobutylene->tBu_cation Protonation H_plus H⁺ (from Acid Catalyst) AdipicAcid Adipic Acid (R-COOH) tBu_cation->AdipicAcid ProtonatedEster Protonated Ester Intermediate AdipicAcid->ProtonatedEster Nucleophilic Attack FinalEster This compound ProtonatedEster->FinalEster Deprotonation ProtonatedEster->FinalEster H_plus_regen H⁺ (Catalyst Regenerated)

Caption: Acid-catalyzed formation of a tert-butyl ester.

Mechanism of Deprotection: Acid-Catalyzed Cleavage

The cleavage of a t-butyl ester is essentially the reverse of the Fischer esterification mechanism and relies on the same principle: the formation of a stable tert-butyl carbocation.[6][7][8] The reaction is initiated by the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack. However, the key mechanistic step that distinguishes t-butyl ester cleavage is the unimolecular cleavage of the alkyl-oxygen bond to release the stable carbocation.

Key Mechanistic Steps:

  • Protonation: The carbonyl oxygen of the ester is protonated by a strong acid (e.g., Trifluoroacetic acid - TFA).[9][10] This makes the carbonyl carbon more electrophilic.

  • Carbocation Formation: The molecule undergoes C-O bond cleavage to form the resonance-stabilized carboxylic acid and, crucially, the stable tert-butyl cation. This step is the driving force of the reaction.

  • Cation Quenching: The tert-butyl cation is quenched by a nucleophile or eliminated as isobutylene.

Workflow: Acid-Catalyzed tert-Butyl Ester Cleavage

G cluster_0 Step 1: Protonation cluster_1 Step 2: C-O Cleavage cluster_2 Step 3: Quenching Ester This compound ProtonatedEster Protonated Ester Ester->ProtonatedEster Activation H_plus H⁺ (from Acid) CarboxylicAcid Adipic Acid (Product) ProtonatedEster->CarboxylicAcid ProtonatedEster->CarboxylicAcid tBu_cation tert-Butyl Cation (Stable Intermediate) ProtonatedEster->tBu_cation Isobutylene Isobutylene (Gas) tBu_cation->Isobutylene Elimination tBu_cation->Isobutylene

Caption: Mechanism of acid-labile deprotection of a t-butyl ester.

Application Notes: Strategic Implementation

Orthogonal Protection Strategy

The true power of the t-butyl ester lies in its orthogonality—its ability to be cleaved under conditions that leave many other protecting groups intact.[1] This is a cornerstone of complex molecular synthesis, allowing for the sequential deprotection of different functional groups.

Expert Insight: The stability of the t-butyl ester to base and hydrogenolysis makes it an ideal choice when a synthetic route involves saponification of other esters (e.g., methyl or ethyl esters) or the removal of benzyl-type protecting groups (e.g., Cbz or Bn).

Table 1: Comparative Stability of Common Carboxylic Acid Protecting Groups

Protecting Group Acidic Conditions (e.g., TFA, HCl) Basic Conditions (e.g., LiOH, K₂CO₃) Hydrogenolysis (e.g., H₂, Pd/C)
t-Butyl Ester Labile Generally Stable Stable
Methyl Ester Stable (mild), Labile (strong) Labile Stable
Benzyl Ester Stable (mild), Labile (strong) Generally Stable Labile
Silyl Ester Labile Labile Stable

Data synthesized from multiple sources.[1]

Selective Deprotection and Milder Reagents

While strong acids like neat TFA are effective, they can be too harsh for sensitive substrates, potentially cleaving other acid-labile groups like N-Boc, trityl, or ketals.[11][12] In such cases, a more nuanced approach is required. Field-proven research has identified several milder Lewis acid and Brønsted acid systems capable of chemoselectively cleaving t-butyl esters.

Milder Deprotection Systems:

  • Zinc Bromide (ZnBr₂): This Lewis acid is effective for the chemoselective hydrolysis of t-butyl esters in dichloromethane (DCM), often preserving other acid-sensitive groups.[11][12][13][14]

  • Cerium(III) Chloride/Sodium Iodide (CeCl₃·7H₂O/NaI): This system in acetonitrile has been shown to selectively deprotect t-butyl esters in the presence of N-Boc groups.[15][16][17]

  • Aqueous Phosphoric Acid (H₃PO₄): An environmentally benign and mild reagent for the selective deprotection of t-butyl esters, ethers, and carbamates, while tolerating groups like Cbz carbamates and benzyl esters.[18][19]

  • Silica Gel in Refluxing Toluene: This heterogeneous system provides a mild method for cleaving t-butyl esters with selectivity over t-butyl ethers.[20]

Trustworthiness through Selectivity: The availability of these milder protocols provides a self-validating system; if one method proves too harsh, an alternative with a different mechanism or reactivity profile can be employed to achieve the desired selective transformation.

Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrate.

Protocol 1: Synthesis of this compound (Protection)

This protocol details the acid-catalyzed esterification of adipic acid using an excess of tert-butanol.

Materials & Reagents:

  • Adipic Acid (1.0 equiv)

  • tert-Butanol (10-20 equiv)

  • Dichloromethane (DCM) or tert-Butyl Acetate

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.05 equiv)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Separatory Funnel & Standard Glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve adipic acid (1.0 equiv) in the chosen solvent (e.g., DCM, 5 mL per mmol of adipic acid) and tert-butanol (10 equiv).

  • Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly and carefully add concentrated sulfuric acid (catalytic amount) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once complete, carefully pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to quench the acid. Caution: CO₂ evolution.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Standard Cleavage of this compound (TFA Deprotection)

This protocol uses a standard and highly effective method for t-butyl ester cleavage.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Rotary Evaporator

  • High-vacuum pump

Procedure:

  • Reaction Setup: Dissolve the this compound substrate in DCM (e.g., 0.1-0.2 M solution) in a round-bottom flask with a stir bar.

  • TFA Addition: Cool the solution to 0 °C in an ice bath. Add TFA (typically 20-50% v/v with DCM) dropwise. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

  • Reaction: Stir the reaction at 0 °C to room temperature. The deprotection is often rapid (30 minutes to 2 hours). Monitor by TLC for the disappearance of the starting material.

  • Removal of Volatiles: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. For complete removal of residual TFA, co-evaporation with a solvent like toluene or DCM may be necessary.

  • Isolation: The resulting adipic acid can be isolated. Depending on its properties, it may precipitate and be collected by filtration, or require further purification.

Protocol 3: Mild Lewis Acid Cleavage using Zinc Bromide (ZnBr₂)

This protocol is an example of a milder alternative for substrates sensitive to strong protic acids.[11][13]

Materials & Reagents:

  • tert-Butyl Ester Substrate (1.0 equiv)

  • Anhydrous Zinc Bromide (ZnBr₂, 2-10 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 0.1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the tert-butyl ester substrate in anhydrous DCM.

  • Reagent Addition: Add anhydrous ZnBr₂ (as a solid or a solution in an appropriate solvent) to the mixture. The number of equivalents may need to be optimized.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC. Reaction times can be significantly longer than with TFA (e.g., 12-48 hours).[11]

  • Work-up: Quench the reaction by adding 0.1 M HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting carboxylic acid by column chromatography, recrystallization, or other suitable methods.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Protection Insufficient catalyst; insufficient isobutylene/t-butanol; reaction time too short; water present in the reaction.Add more acid catalyst; increase the excess of isobutylene/t-butanol; extend reaction time; ensure all reagents and glassware are dry.
Incomplete Deprotection Insufficient acid (TFA or Lewis acid); reaction time too short; reaction temperature too low.Increase the concentration or equivalents of the acid; increase the reaction time or temperature. For ZnBr₂, ensure it is anhydrous as water can inhibit its activity.
Cleavage of Other Acid-Labile Groups (e.g., Boc) Deprotection conditions are too harsh (e.g., high concentration of TFA, high temperature).Switch to a milder deprotection protocol (see Section 2.2). Use lower concentrations of TFA at 0 °C. Consider using ZnBr₂, CeCl₃, or H₃PO₄.[11][12][13][18]
Low Yield after Work-up Product is water-soluble (especially for dicarboxylic acids); incomplete extraction; product loss during purification.Saturate the aqueous layer with NaCl before extraction to reduce the solubility of the product. Perform more extractions. Optimize purification conditions.

References

Application Note: A Validated GC-MS Method for the Analysis of Di-tert-butyl Adipate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of Di-tert-butyl adipate. This compound is of increasing interest in materials science and as a potential plasticizer. The method presented herein is designed for researchers, scientists, and drug development professionals requiring a reliable analytical protocol for the determination of this compound in various matrices. The protocol covers sample preparation, instrument parameters, and data analysis, and is grounded in established principles of analytical chemistry.

Introduction

This compound (DTBA) is a diester of adipic acid and tert-butanol. Its molecular structure, featuring bulky tert-butyl groups, imparts unique physical and chemical properties that make it a subject of interest in polymer chemistry and as a specialty chemical. The accurate and sensitive quantification of DTBA is crucial for quality control in manufacturing processes, for stability studies in formulated products, and for migration studies from polymeric materials.

Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for the analysis of semi-volatile compounds like this compound due to its high chromatographic resolution and the definitive identification capabilities of mass spectrometry. This application note provides a comprehensive guide to a GC-MS method that has been developed and validated to ensure accuracy, precision, and reliability.

Chemical and Physical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular Formula C₁₄H₂₆O₄PubChem[1]
Molecular Weight 258.35 g/mol PubChem[1]
IUPAC Name ditert-butyl hexanedioatePubChem[1]
CAS Number 20270-53-5PubChem[1]

Experimental Protocol

This section details the step-by-step methodology for the analysis of this compound.

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. For solid samples, such as polymers, a solvent extraction is typically employed to isolate the analyte.[1] For liquid samples with complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[2]

Protocol for Solvent Extraction from a Polymer Matrix:

  • Accurately weigh approximately 1 gram of the polymer sample into a 20 mL glass vial.

  • Add 10 mL of a suitable organic solvent (e.g., dichloromethane or a hexane/acetone mixture).

  • Vortex the vial for 1 minute to ensure the solvent fully wets the sample.

  • Place the vial in an ultrasonic bath for 30 minutes to facilitate the extraction of this compound.

  • Allow the solid material to settle, or centrifuge the sample if necessary.

  • Carefully transfer the supernatant to a clean vial for GC-MS analysis. If necessary, the extract can be concentrated under a gentle stream of nitrogen.

GC-MS Instrumentation and Parameters

The following instrumental parameters have been optimized for the analysis of this compound. These are based on established methods for similar adipate esters and the known chromatographic behavior of tert-butylated compounds.

ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic separation.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity for analyte detection.
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for the separation of semi-volatile esters.
Injection Volume 1 µL
Injector Temperature 280 °CEnsures complete vaporization of the analyte.
Split Ratio 20:1Can be adjusted based on analyte concentration.
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min)Provides good separation from other potential components.
Transfer Line Temp. 280 °CPrevents condensation of the analyte.
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eVStandard for generating reproducible mass spectra.
Mass Range (Scan) m/z 40-400To obtain a full mass spectrum for identification.
SIM Ions Quantifier: 57, Qualifiers: 203, 185For enhanced sensitivity and selectivity in quantitative analysis.

Causality behind Parameter Choices:

  • The choice of a DB-5ms column is based on its versatility and proven performance for the analysis of a wide range of semi-volatile organic compounds, including plasticizers.[3]

  • The oven temperature program is designed to provide a good balance between analysis time and chromatographic resolution.

  • Electron Ionization (EI) at 70 eV is a standard technique that generates reproducible fragmentation patterns, allowing for library matching and structural elucidation.

  • The selection of m/z 57 as the primary quantifying ion is based on the high stability of the tert-butyl cation, which is expected to be the base peak in the mass spectrum of this compound. This is a common fragmentation pathway for compounds containing a tert-butyl group.

Data Analysis and Quantification

Identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with that of a known analytical standard. For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations.

Expected Mass Spectrum and Fragmentation

Method Validation

To ensure the reliability of the analytical method, a validation study should be performed. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (Recovery) 80-120%
Precision (RSD) ≤ 15%
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1

Visualizations

Experimental Workflow

GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Polymer Sample Extraction Solvent Extraction Sample->Extraction Extract Sample Extract Extraction->Extract GC_MS GC-MS System Extract->GC_MS Data Chromatographic and Spectral Data GC_MS->Data Identification Identification (Retention Time & Mass Spectrum) Data->Identification Quantification Quantification (Calibration Curve) Data->Quantification Result Final Result (Concentration of DTBA) Identification->Result Quantification->Result Method Development Logic Analyte This compound Properties GC_Params GC Parameters (Column, Temperature Program) Analyte->GC_Params MS_Params MS Parameters (Scan/SIM, Ionization) Analyte->MS_Params Matrix Sample Matrix SamplePrep Sample Preparation (e.g., Solvent Extraction) Matrix->SamplePrep Method Optimized GC-MS Method SamplePrep->Method GC_Params->Method MS_Params->Method Validation Method Validation (Accuracy, Precision, Linearity) Method->Validation

References

Application Note: Structural Characterization of Di-tert-butyl Adipate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of di-tert-butyl adipate using one-dimensional ¹H (proton) and ¹³C (carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed protocols for sample preparation and data acquisition, followed by an in-depth analysis and interpretation of the resulting spectra. This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical, chemical, and materials science industries who require unambiguous structural verification of ester compounds.

Introduction

This compound is a diester of adipic acid and tert-butanol. Its molecular structure features a symmetrical six-carbon aliphatic chain flanked by two bulky tert-butyl ester groups. This structure makes it a useful intermediate in organic synthesis and a potential component in various formulations. Accurate and efficient structural confirmation is critical for ensuring material purity and predicting chemical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the non-destructive elucidation of molecular structures in solution.[1] By probing the magnetic properties of atomic nuclei like ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and relative abundance of atoms within a molecule.[2] This note demonstrates the straightforward application of ¹H and ¹³C NMR to verify the identity and structural integrity of this compound.

Molecular Structure and Symmetry Considerations

The key to interpreting the NMR spectra of this compound lies in recognizing its molecular symmetry. The molecule possesses a C₂ axis of symmetry through the center of the C3-C4 bond of the adipate backbone. This symmetry renders the two halves of the molecule chemically equivalent, significantly simplifying the expected NMR spectra.

Figure 1: Chemical structure of this compound with labeling for unique carbon (C) and proton (H) environments.

Due to this symmetry, we anticipate:

  • For ¹H NMR: Three distinct proton signals.

  • For ¹³C NMR: Four distinct carbon signals.

Predicted and Experimental ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Chemical Shift and Multiplicity
  • Hγ (δ ≈ 1.45 ppm, singlet, 18H): The nine protons on each of the two tert-butyl groups are chemically equivalent.[3] These protons are distant from any electron-withdrawing groups and have no adjacent protons to couple with, resulting in a single, sharp, and highly intense peak (a singlet). The chemical shift typically falls within the 1.2-1.5 ppm range for such groups in esters.[4][5]

  • Hα (δ ≈ 2.22 ppm, triplet, 4H): These are the methylene protons directly adjacent (alpha) to the carbonyl groups. The electronegative carbonyl group deshields these protons, shifting them downfield.[6][7] Each Hα methylene group is adjacent to a Hβ methylene group, leading to splitting into a triplet (n+1 rule, where n=2).

  • Hβ (δ ≈ 1.65 ppm, multiplet, 4H): These are the methylene protons beta to the carbonyl groups. Being further from the carbonyl, they are more shielded than the Hα protons and thus appear upfield. Each Hβ methylene group is coupled to the two Hα protons on one side and the two equivalent Hβ protons on the other, resulting in a more complex signal, often appearing as a quintet or a broad multiplet.

Integration

The relative integration of the signals is a powerful confirmation of the structure. The expected ratio of integrals for Hγ : Hα : Hβ is 18:4:4, which can be simplified to 9:2:2. This distinct ratio is a hallmark of the this compound structure.

Proton Label Assignment Predicted δ (ppm) Multiplicity Integration
-(C(C H₃)₃)~1.45Singlet (s)18H
-C(=O)-C H₂-~2.22Triplet (t)4H
-CH₂-C H₂-CH₂-~1.65Multiplet (m)4H
Table 1: Summary of predicted ¹H NMR spectral data for this compound.

Predicted and Experimental ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • C=O (δ ≈ 172.5 ppm): The carbonyl carbons of the ester groups are the most deshielded due to the double bond to an electronegative oxygen atom, placing their signal significantly downfield.[8]

  • C(quaternary) (δ ≈ 80.5 ppm): The quaternary carbons of the tert-butyl groups are bonded to an oxygen atom, which deshields them and shifts their signal downfield.

  • Cα (δ ≈ 34.0 ppm): The methylene carbons alpha to the carbonyl groups are deshielded relative to simple alkanes.

  • Cβ (δ ≈ 24.5 ppm): The methylene carbons beta to the carbonyl groups are in a more alkane-like environment and are therefore more shielded (further upfield) than the Cα carbons.

  • Cγ (δ ≈ 28.2 ppm): The equivalent methyl carbons of the tert-butyl groups appear in the typical aliphatic region of the spectrum.[3]

Carbon Label Assignment Predicted δ (ppm)
C=O-C =O~172.5
C(quaternary)-O-C (CH₃)₃~80.5
-C(=O)-C H₂-~34.0
-(C H₃)₃~28.2
-CH₂-C H₂-CH₂-~24.5
Table 2: Summary of predicted ¹³C NMR spectral data for this compound.

Experimental Protocols

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data.

start Start: this compound Sample prep Sample Preparation start->prep Step 1 dissolve Weigh Sample & Dissolve in Deuterated Solvent (e.g., CDCl₃) + TMS Standard prep->dissolve transfer Transfer to 5mm NMR Tube dissolve->transfer nmr NMR Spectrometer Setup transfer->nmr Step 2 insert Insert Sample, Lock & Shim nmr->insert acquire_h1 Acquire ¹H Spectrum insert->acquire_h1 acquire_c13 Acquire ¹³C Spectrum acquire_h1->acquire_c13 process Data Processing acquire_c13->process Step 3 fourier Fourier Transform, Phase Correction, & Baseline Correction process->fourier analyze Spectral Analysis fourier->analyze Step 4 assign Assign Peaks, Integrate (¹H), & Correlate Structure analyze->assign end End: Structural Confirmation assign->end

Figure 2: Standard workflow for NMR characterization of this compound.

Sample Preparation

The causality behind this protocol is to create a homogeneous, mobile solution of the analyte in a solvent that is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.[9]

  • Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[9] Higher concentration is required for the less sensitive ¹³C nucleus.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its single residual solvent peak at 7.26 ppm, which rarely interferes with analyte signals.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) solution or use a solvent containing pre-dissolved TMS. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra, allowing for accurate chemical shift calibration.[10]

  • Dissolution: Gently swirl or vortex the vial until the sample is fully dissolved. A clear, particulate-free solution is required for high-resolution spectra.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection coils of the NMR probe (typically ~4-5 cm).

NMR Data Acquisition

These parameters represent a typical starting point for a 400 MHz spectrometer; they may be optimized based on sample concentration and desired resolution.

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃). This step compensates for any magnetic field drift. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard 1D proton experiment.

    • Number of Scans (NS): 8-16 scans.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard 1D carbon with proton decoupling (e.g., zgpg30).

    • Number of Scans (NS): 128-1024 scans (or more, depending on concentration). The ¹³C nucleus has a low natural abundance and smaller magnetic moment, necessitating a larger number of scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

Conclusion

Both ¹H and ¹³C NMR spectroscopy provide a rapid, reliable, and information-rich method for the complete structural characterization of this compound. The simplicity of the spectra, arising from the molecule's inherent symmetry, allows for unambiguous peak assignment. The ¹H spectrum confirms the presence of the tert-butyl and adipate chain protons in the correct 18:4:4 ratio, while the ¹³C spectrum verifies the four unique carbon environments. The protocols and data presented herein serve as a robust template for the routine analysis and quality control of this compound and other structurally related diesters.

References

Esterification of adipic acid with tert-butanol procedure

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers

Topic: Synthesis of Di-tert-butyl Adipate via Esterification of Adipic Acid with tert-Butanol

Abstract: This document provides a comprehensive guide to the synthesis of this compound, a sterically hindered diester with applications ranging from a plasticizer to a critical linker in Proteolysis Targeting Chimeras (PROTACs) for drug development.[1] Standard acid-catalyzed Fischer esterification is notoriously inefficient for tertiary alcohols due to their propensity for elimination.[2][3] Therefore, this note details a robust and mild protocol using the Steglich esterification method, which circumvents these challenges. We will explore the mechanistic rationale, provide a detailed step-by-step laboratory procedure, and outline methods for purification and characterization, ensuring scientific integrity and reproducibility for researchers in organic synthesis and medicinal chemistry.

Introduction: The Synthetic Challenge and Strategic Solution

The direct esterification of a carboxylic acid with a tertiary alcohol, such as tert-butanol, presents a classic challenge in organic synthesis. The archetypal Fischer esterification, which relies on a strong acid catalyst, is highly effective for primary and secondary alcohols but fails significantly with tertiary alcohols.[4][5] Under strong acid conditions, the protonated tertiary alcohol readily loses water to form a stable tertiary carbocation. This carbocation is far more likely to undergo a rapid E1 elimination to form an alkene (isobutene) than to be trapped by the weakly nucleophilic carboxylic acid.[2][3]

To overcome this inherent reactivity, a synthetic strategy that avoids strongly acidic conditions and high temperatures is required. The Steglich esterification provides an elegant solution. This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction under mild, typically room-temperature, conditions.[2][6]

Mechanism of the Steglich Esterification

The success of the Steglich method lies in the activation of the carboxylic acid, rather than the alcohol.

  • Activation: The carboxylic acid (adipic acid) adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[2]

  • Catalysis: DMAP, being a superior nucleophile compared to the sterically hindered tert-butanol, attacks the O-acylisourea. This step forms a reactive N-acylpyridinium salt ("active ester").[7] This intermediate is crucial as it prevents the slower, irreversible rearrangement of the O-acylisourea to a stable N-acylurea byproduct.[2]

  • Ester Formation: The tert-butanol then attacks the highly electrophilic acyl group of the N-acylpyridinium intermediate, forming the desired this compound and regenerating the DMAP catalyst.

  • Byproduct Formation: The protonated DCC byproduct becomes the insoluble and stable dicyclohexylurea (DCU), which precipitates from the reaction mixture and can be easily removed by filtration.

This pathway effectively circumvents the need to protonate the tertiary alcohol, thereby preventing its elimination to isobutene and enabling the synthesis of the sterically demanding ester.

Experimental Protocol: Steglich Esterification of Adipic Acid

This protocol provides a detailed methodology for the synthesis of this compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Adipic AcidC₆H₁₀O₄146.141.46 g10.01.0
tert-ButanolC₄H₁₀O74.121.85 g (2.35 mL)25.02.5
DCCC₁₃H₂₂N₂206.334.54 g22.02.2
DMAPC₇H₁₀N₂122.170.24 g2.00.2
Dichloromethane (DCM)CH₂Cl₂84.93~ 100 mL--
0.5 M HCl (aq)HCl-~ 40 mL--
Saturated NaHCO₃ (aq)NaHCO₃-~ 40 mL--
Brine (aq)NaCl-~ 40 mL--
Anhydrous MgSO₄MgSO₄-As needed--

Safety Precautions:

  • DCC is a potent allergen and sensitizer. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and skin contact.

  • Dichloromethane is a volatile and suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

  • tert-Butanol is flammable. Keep away from ignition sources.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add adipic acid (1.46 g, 10.0 mmol), tert-butanol (2.35 mL, 25.0 mmol), and 4-dimethylaminopyridine (0.24 g, 2.0 mmol).

  • Dissolution: Add approximately 80 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring.

  • DCC Addition: In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC) (4.54 g, 22.0 mmol) in 20 mL of anhydrous DCM. Draw this solution into a syringe and add it dropwise to the cooled reaction mixture over 15-20 minutes. A white precipitate (DCU) will begin to form almost immediately.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours.

  • Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of adipic acid indicates reaction completion.

Work-up and Purification
  • Byproduct Removal: After the reaction period, cool the flask again in an ice bath for 15 minutes to maximize the precipitation of the dicyclohexylurea (DCU) byproduct.

  • Filtration: Filter the mixture through a Büchner funnel to remove the solid DCU. Wash the filter cake with a small amount of cold DCM (~10-15 mL) to recover any trapped product. Collect the combined filtrate.

  • Aqueous Washes: Transfer the filtrate to a separatory funnel and wash sequentially with:

    • 2 x 20 mL of 0.5 M HCl (to remove residual DMAP and any unreacted DCC).

    • 1 x 40 mL of saturated aqueous NaHCO₃ (to neutralize any remaining acid).

    • 1 x 40 mL of brine (to aid in phase separation).

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a colorless oil or low-melting solid.

  • Final Purification: For high purity, the crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from reagent preparation to final product analysis.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep 1. Dissolve Reactants (Adipic Acid, t-BuOH, DMAP) in Anhydrous DCM cool 2. Cool to 0°C prep->cool add_dcc 3. Add DCC Solution Dropwise cool->add_dcc react 4. Stir at RT (12-18h) add_dcc->react filter_dcu 5. Filter DCU Byproduct react->filter_dcu wash 6. Aqueous Washes (HCl, NaHCO₃, Brine) filter_dcu->wash dry_conc 7. Dry & Concentrate wash->dry_conc purify 8. Column Chromatography (Optional) dry_conc->purify analysis 9. Characterization (NMR, IR, MS) dry_conc->analysis purify->analysis

Caption: Workflow for the Steglich esterification of adipic acid.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~2.2 ppm (triplet, 4H, -O-C(=O)-CH₂ -)

    • δ ~1.6 ppm (multiplet, 4H, -CH₂-CH₂ -CH₂-)

    • δ ~1.45 ppm (singlet, 18H, -C(CH₃ )₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ ~172.5 ppm (C =O)

    • δ ~80.5 ppm (-C (CH₃)₃)

    • δ ~34.5 ppm (-O-C(=O)-C H₂-)

    • δ ~28.2 ppm (-C(C H₃)₃)

    • δ ~24.5 ppm (-CH₂-C H₂-CH₂-)

  • IR (Infrared Spectroscopy): A strong absorption band around 1730 cm⁻¹ corresponding to the ester carbonyl (C=O) stretch.

  • Mass Spectrometry (MS): To confirm the molecular weight (258.36 g/mol ).[1] GC-MS is also an excellent tool for assessing purity.[8]

Conclusion

The Steglich esterification is a superior method for synthesizing this compound, effectively overcoming the limitations of traditional acid catalysis with tertiary alcohols. The protocol described here is robust, proceeds under mild conditions, and provides a reliable pathway to obtaining the desired product in good yield. The ease of removing the primary byproduct, DCU, via filtration simplifies the purification process. This application note provides researchers with the necessary technical details and theoretical understanding to successfully perform this valuable transformation in the laboratory.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Di-tert-butyl Adipate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of di-tert-butyl adipate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this sterically hindered diester. We will explore the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to enhance your reaction yields and product purity.

Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?

There are several established routes to synthesize this compound. The choice of method often depends on the available starting materials, scale, and desired purity. Key methods include:

  • Acid-Catalyzed Reaction with Isobutylene: This is a common industrial method where adipic acid is reacted with an excess of isobutylene gas in the presence of a strong acid catalyst like sulfuric acid.[1] The isobutylene acts as the source of the tert-butyl group.

  • DCC/DMAP Coupling: For laboratory-scale synthesis, the use of dicyclohexylcarbodiimide (DCC) as a coupling agent with a 4-dimethylaminopyridine (DMAP) catalyst is effective for esterifying adipic acid with tert-butanol.[2] This method is well-suited for sterically hindered alcohols.

  • Transesterification: This involves converting a more readily available ester (like dimethyl or diethyl adipate) into the di-tert-butyl ester by reacting it with potassium tert-butoxide in a suitable solvent like diethyl ether.[3]

  • Using Di-tert-butyl Dicarbonate ((Boc)₂O): (Boc)₂O can serve as a tert-butyl source for carboxylic acids.[4][5] This method can be advantageous for sensitive substrates.

Q2: Why is the direct Fischer esterification of adipic acid with tert-butanol generally inefficient?

Direct Fischer esterification, which involves heating a carboxylic acid and an alcohol with an acid catalyst, is challenging for producing tert-butyl esters.[6] The primary reasons are:

  • Steric Hindrance: The bulky nature of the tert-butyl group hinders the nucleophilic attack of the tert-butanol oxygen on the protonated carbonyl carbon of adipic acid.[7]

  • Carbocation Stability: Under strong acid conditions, the tertiary alcohol (tert-butanol) can easily eliminate water to form a stable tert-butyl carbocation. This carbocation can then be attacked by the carboxylate, but it also readily undergoes an elimination reaction to form isobutylene, which can escape from the reaction mixture.

  • Reversibility: The esterification reaction is an equilibrium process.[6] The water generated as a byproduct can hydrolyze the ester back to the starting materials, especially under the high temperatures often required to overcome the steric barrier.

Q3: What types of catalysts are most effective for this synthesis?

The choice of catalyst is critical and depends on the reaction method:

  • Strong Brønsted Acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly used for reactions involving isobutylene or for driving the equilibrium in direct esterification attempts.[8][9]

  • Lewis Acids: Catalysts like FeCl₃·6H₂O have been used, sometimes in conjunction with microwave irradiation to shorten reaction times.[10][11]

  • Coupling Reagents/Activators: In methods designed to avoid harsh acidic conditions, reagents like DCC activated by DMAP are highly effective for forming the ester bond with sterically demanding alcohols.[2]

  • Solid Acid Catalysts: For greener and more industrially scalable processes, solid acid catalysts like ion-exchange resins (e.g., Amberlyst 15) or sulfated metal oxides are employed.[12][13] These offer advantages in terms of easier separation and reduced corrosion.[8]

Troubleshooting Guide: Low Reaction Yield

Low yield is the most common issue encountered in the synthesis of this compound. The following guide breaks down potential causes and provides targeted solutions.

Logical Troubleshooting Workflow

G start Low Yield Observed check_reagents 1. Verify Purity of Starting Materials & Reagents start->check_reagents check_conditions 2. Review Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->check_conditions analyze_crude 3. Analyze Crude Product (TLC, NMR, LC-MS) check_conditions->analyze_crude outcome Analysis Result? analyze_crude->outcome side_products Significant Side Products outcome->side_products Byproducts incomplete_rxn Incomplete Reaction outcome->incomplete_rxn Unreacted SM no_product No Product / Degradation outcome->no_product Complex Mixture optimize_stoich Adjust Stoichiometry & Reaction Time side_products->optimize_stoich optimize_temp Optimize Temperature & Catalyst Loading incomplete_rxn->optimize_temp reassess_method Re-evaluate Synthetic Method & Catalyst Choice no_product->reassess_method

Caption: A decision tree for troubleshooting low yield.

Problem Potential Cause Recommended Solution & Scientific Rationale
Low or No Product Formation Ineffective Water Removal The esterification is a reversible equilibrium reaction.[6] Water, a byproduct, drives the reaction backward via hydrolysis. Solution: Use a Dean-Stark apparatus with an azeotropic solvent (e.g., toluene or cyclohexane) to continuously remove water, thereby shifting the equilibrium toward the product according to Le Châtelier's principle.[9][14]
Inadequate Catalyst Activity or Loading The catalyst may be old, hydrated, or used in insufficient quantity. Strong acid catalysts are essential to protonate the carbonyl, making it more electrophilic for attack by the sterically hindered alcohol.[12] Solution: Use a fresh, anhydrous catalyst. For acid catalysts like H₂SO₄ or TsOH, a loading of 0.1-2 mol% relative to the limiting reagent is typical.[8][13] If using a solid acid catalyst, ensure it has not been deactivated.
Suboptimal Reaction Temperature A temperature that is too low will result in an impractically slow reaction rate. Conversely, a temperature that is too high can cause the dehydration of tert-butanol to isobutylene or other degradation pathways.[14] Solution: The optimal temperature range is typically between 80°C and 130°C.[14] Monitor the reaction temperature closely and optimize within this range. For the DCC/DMAP method, the reaction is often started at 0°C and allowed to warm to room temperature to control the initial exotherm.[2]
Significant Byproduct Formation Formation of Mono-tert-butyl Adipate Incomplete reaction due to insufficient reaction time, low temperature, or unfavorable stoichiometry can lead to the formation of the mono-ester as the major product. Solution: Increase the reaction time and/or temperature moderately. Ensure an adequate molar excess of the tert-butyl source (e.g., tert-butanol or isobutylene) is used to drive the reaction to the diester.[15] A molar ratio of alcohol to dicarboxylic acid of 2.5:1 or higher is often employed.[13]
Formation of N-acylurea When using the DCC/DMAP method, the activated carboxylic acid can rearrange to a stable N-acylurea byproduct if the nucleophilic attack by the alcohol is slow, a common issue with hindered alcohols.[2] Solution: Ensure an effective catalytic amount of DMAP is present (typically 5-10 mol%) to facilitate the ester formation over the rearrangement. Adding the DCC coupling agent at a lower temperature (0°C) can also help minimize this side reaction.[2]
Reaction Stalls / Fails to Reach Completion Reversible Inhibition As the reaction progresses, the increasing concentration of the ester product and water can slow the forward reaction rate to a near standstill. Solution: In addition to efficient water removal, using a significant excess of one reactant (typically the alcohol or tert-butyl source) can help push the reaction to completion.[16] For lab-scale synthesis, this might involve using tert-butanol as a co-solvent.
Catalyst Deactivation The catalyst can be poisoned by impurities in the starting materials or sequestered by side products. Water can also hydrolyze and deactivate certain Lewis acid catalysts. Solution: Ensure all reactants and solvents are anhydrous.[3] If using a reusable solid catalyst, consider a regeneration step or replacement with a fresh batch.
Experimental Protocols
Protocol 1: Synthesis via DCC/DMAP Coupling

This method is highly effective for lab-scale synthesis where cost is less of a concern than yield and reaction mildness. It directly couples adipic acid and tert-butanol.

Materials:

  • Adipic acid (1.0 eq)

  • tert-Butyl alcohol (3.0-5.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (2.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Citric acid solution (10% aqueous) or dilute HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve adipic acid (1.0 eq), tert-butyl alcohol (3.0 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the stirred solution to 0°C using an ice bath.

  • In a separate beaker, dissolve DCC (2.2 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5°C. A white precipitate of dicyclohexylurea (DCU) will begin to form.[2]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 10% citric acid solution (to remove residual DMAP and unreacted DCC), saturated sodium bicarbonate solution (to remove unreacted adipic acid), and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil/solid by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or distillation under high vacuum to yield pure this compound.

Acid-Catalyzed Esterification Mechanism & Steric Hindrance

The following diagram illustrates the mechanism of Fischer esterification, highlighting the sterically hindered nucleophilic attack.

G cluster_main Mechanism Steps RCOOH Adipic Acid (one end) RCOOH_prot Protonated Carbonyl (Activated Electrophile) RCOOH->RCOOH_prot 1. Protonation H_plus + H⁺ RCOOH_prot->H_plus Tetrahedral_Int Tetrahedral Intermediate RCOOH_prot->Tetrahedral_Int tBuOH tert-Butanol (Bulky Nucleophile) tBuOH->Tetrahedral_Int 2. Nucleophilic Attack (Slow due to Steric Hindrance) Ester_prot Protonated Ester Tetrahedral_Int->Ester_prot 3. Elimination Water_elim Proton Transfer & -H₂O Elimination Ester_prot->Water_elim Ester This compound (Product) Ester_prot->Ester 4. Deprotonation (-H⁺)

Caption: Acid-catalyzed esterification showing the sterically hindered step.

References

Technical Support Center: Esterification of Adipic Acid with Tert-Butanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of adipic acid with tert-butanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize the synthesis of di-tert-butyl adipate.

Overview of the Main Reaction: Fischer Esterification

The formation of this compound from adipic acid and tert-butanol is a classic example of a Fischer-Speier esterification.[1][2] This reaction involves the acid-catalyzed nucleophilic addition of the alcohol to the carboxylic acid, followed by the elimination of water.[3][4]

Core Reaction Pathway

Fischer_Esterification Adipic Acid Adipic Acid Protonated Adipic Acid Protonated Adipic Acid Adipic Acid->Protonated Adipic Acid H+ (catalyst) Tert-Butanol (2 eq.) Tert-Butanol (2 eq.) Tetrahedral Intermediate Tetrahedral Intermediate Tert-Butanol (2 eq.)->Tetrahedral Intermediate Protonated Adipic Acid->Tetrahedral Intermediate + Tert-Butanol This compound This compound Tetrahedral Intermediate->this compound - H2O, -H+ Water (2 eq.) Water (2 eq.) Tetrahedral Intermediate->Water (2 eq.)

Caption: Fischer esterification of adipic acid with tert-butanol.

While the primary goal is the formation of the diester, several competing side reactions can significantly reduce the yield and purity of the desired product. This guide will address the most common challenges and provide actionable solutions.

Troubleshooting Guide: Common Side Reactions

Issue 1: Low Yield of this compound and Formation of a Gaseous Byproduct

Question: I am attempting to synthesize this compound, but I am observing a low yield of my desired product and the formation of a significant amount of gas. What is likely happening and how can I prevent it?

Answer: The most probable cause is the acid-catalyzed dehydration of tert-butanol to isobutylene.[5][6][7] Tertiary alcohols like tert-butanol are highly susceptible to dehydration in the presence of strong acids, a reaction that competes directly with the desired esterification.[8][9]

Root Cause Analysis:
  • E1 Elimination Mechanism: The reaction proceeds via an E1 elimination mechanism. The acid catalyst protonates the hydroxyl group of tert-butanol, forming a good leaving group (water).[6] Departure of water results in a stable tertiary carbocation, which then loses a proton to form isobutylene.[6]

  • Reaction Conditions: Elevated temperatures and the presence of a strong acid catalyst create favorable conditions for this dehydration reaction.[6]

Troubleshooting and Mitigation Strategies:
Strategy Rationale Experimental Protocol
Use a Milder Catalyst Strong mineral acids (e.g., sulfuric acid) are potent dehydration agents. Using a milder solid acid catalyst can favor esterification over dehydration.Substitute sulfuric acid with an ion-exchange resin like Dowex 50Wx8 or Amberlyst 15.[10][11] These catalysts provide acidic sites while minimizing the dehydration of tert-butanol.
Control Reaction Temperature Dehydration of tert-butanol is more favorable at higher temperatures.[12]Maintain the reaction temperature between 50-80°C.[11] Use a temperature-controlled oil bath and monitor the reaction mixture closely.
Remove Water as it Forms The presence of water can inhibit the esterification reaction and potentially favor side reactions.[10]Use a Dean-Stark apparatus to azeotropically remove water from the reaction mixture. Toluene is a suitable solvent for this purpose.

Visualizing the Competing Reactions:

Competing_Reactions cluster_main Desired Reaction: Esterification cluster_side Side Reaction: Dehydration Adipic Acid Adipic Acid This compound This compound Adipic Acid->this compound + Tert-Butanol (H+ catalyst) Tert-Butanol Tert-Butanol Tert-Butanol_Side Tert-Butanol Isobutylene Isobutylene Tert-Butanol_Side->Isobutylene H+ catalyst - H2O Water Water Isobutylene->Water

Caption: Competing esterification and dehydration pathways.

Issue 2: Presence of an Unexpected Ether Byproduct in the Reaction Mixture

Question: My final product mixture contains a significant amount of di-tert-butyl ether. How is this forming and what can I do to minimize it?

Answer: The formation of di-tert-butyl ether is another common side reaction that occurs under acidic conditions.[13][14] This ether is formed through the reaction of a tert-butyl carbocation (an intermediate in the dehydration of tert-butanol) with another molecule of tert-butanol.

Root Cause Analysis:
  • SN1 Reaction Pathway: The formation of di-tert-butyl ether can be described by an SN1-type mechanism. A tert-butyl carbocation, generated from the protonation and subsequent loss of water from tert-butanol, is attacked by the lone pair of electrons on the oxygen of another tert-butanol molecule.

  • Catalyst and Temperature: Similar to dehydration, the formation of this ether is promoted by strong acid catalysts and elevated temperatures.

Troubleshooting and Mitigation Strategies:
Strategy Rationale Experimental Protocol
Optimize Catalyst Choice A catalyst that is less prone to generating stable carbocations can reduce ether formation.Consider using a milder, heterogeneous catalyst such as a supported heteropolyacid (e.g., silicotungstic acid on bentonite) which can offer higher selectivity for esterification.[9]
Control Stoichiometry Using a slight excess of adipic acid relative to tert-butanol can favor the reaction of the alcohol with the carboxylic acid over self-condensation to form the ether.Start with a molar ratio of adipic acid to tert-butanol of 1:2.2. If ether formation is still significant, consider slightly decreasing the amount of tert-butanol.
Lower Reaction Temperature Ether formation is an equilibrium-controlled process that is less favorable at lower temperatures.Conduct the reaction at the lower end of the effective temperature range for esterification (e.g., 50-60°C).

Mechanism of Di-tert-butyl Ether Formation:

Ether_Formation Tert-Butanol_1 Tert-Butanol Protonated_Tert-Butanol Protonated Tert-Butanol Tert-Butanol_1->Protonated_Tert-Butanol H+ Tertiary_Carbocation Tertiary Carbocation Protonated_Tert-Butanol->Tertiary_Carbocation - H2O Protonated_Ether Protonated Di-tert-butyl Ether Tertiary_Carbocation->Protonated_Ether + Tert-Butanol Tert-Butanol_2 Tert-Butanol Tert-Butanol_2->Protonated_Ether Di-tert-butyl_Ether Di-tert-butyl Ether Protonated_Ether->Di-tert-butyl_Ether - H+

Caption: Mechanism of di-tert-butyl ether formation.

Issue 3: Formation of Polymeric or Oligomeric Byproducts

Question: I am observing the formation of a viscous, high-molecular-weight material in my reaction, making product isolation difficult. What is this and how can I avoid it?

Answer: The formation of oligomeric or polymeric byproducts can occur through the intermolecular esterification of adipic acid molecules.[15] This is particularly relevant when one of the carboxylic acid groups of adipic acid reacts with the alcohol, and the other carboxylic acid group on the same molecule reacts with another adipic acid molecule.

Root Cause Analysis:
  • Intermolecular Condensation: Adipic acid is a dicarboxylic acid, meaning it has two reactive sites.[16] If the reaction conditions are not carefully controlled, intermolecular condensation can lead to the formation of polyester chains.[17]

  • Insufficient Alcohol: If tert-butanol is the limiting reagent or is consumed by side reactions, the likelihood of adipic acid reacting with itself increases.

Troubleshooting and Mitigation Strategies:
Strategy Rationale Experimental Protocol
Use an Excess of Tert-Butanol Employing a molar excess of tert-butanol will statistically favor the reaction of both of adipic acid's carboxylic groups with the alcohol, thus capping the ends and preventing polymerization.[1]Use a molar ratio of adipic acid to tert-butanol of at least 1:2.5. The excess tert-butanol can be removed by distillation after the reaction is complete.
Gradual Addition of Adipic Acid Adding the adipic acid slowly to a solution of the catalyst and tert-butanol can help to ensure that each adipic acid molecule is surrounded by an excess of the alcohol, minimizing self-condensation.Dissolve the catalyst and tert-butanol in a suitable solvent (e.g., toluene). Slowly add a solution or slurry of adipic acid to this mixture over a period of 1-2 hours while maintaining the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: Can I use other tertiary alcohols for this esterification?

A1: Yes, other tertiary alcohols can be used, but they will also be susceptible to similar side reactions like dehydration and ether formation.[8] The stability of the resulting tertiary carbocation will influence the extent of these side reactions.

Q2: Is it possible to perform this esterification without a catalyst?

A2: Fischer esterification is generally a very slow process without a catalyst.[1] While it is possible to drive the reaction forward by removing water at high temperatures, this is often not practical and can lead to thermal degradation. An acid catalyst is highly recommended to achieve a reasonable reaction rate.

Q3: How can I effectively remove the water generated during the reaction?

A3: A Dean-Stark apparatus is the most common and effective method for removing water azeotropically.[1] Alternatively, the use of molecular sieves can also be effective, especially for smaller-scale reactions.

Q4: What is the best way to purify the final product?

A4: Purification typically involves neutralizing any remaining acid catalyst, washing the organic layer with water and brine, drying the organic layer, and then removing the solvent. The crude product can then be purified by vacuum distillation or recrystallization.

References

Technical Support Center: Purification of Di-tert-butyl Adipate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Di-tert-butyl adipate by flash chromatography. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific separation. Here, we move beyond generic protocols to address the nuanced issues you may encounter, providing expert insights and evidence-based solutions to streamline your purification workflow.

Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format. Each issue is broken down into its likely causes and actionable solutions, grounded in chromatographic principles.

Question: My this compound is co-eluting with a non-polar impurity. How can I improve the separation?

Potential Causes:

  • Suboptimal Mobile Phase: The chosen solvent system may not have sufficient selectivity for the two compounds. A simple hexane/ethyl acetate system might not be adequate if the impurity is structurally similar.

  • Column Overloading: Exceeding the capacity of the column is a common reason for poor separation, leading to broad, overlapping peaks.

  • Incorrect Flow Rate: A flow rate that is too high can decrease the number of theoretical plates, reducing column efficiency and resolution.

  • Poor Column Packing: An improperly packed column with channels or cracks will lead to significant band broadening and a loss of separation.

Solutions & Scientific Rationale:

  • Re-evaluate the Mobile Phase with TLC: Thin-Layer Chromatography (TLC) is the most effective tool for method development.[1][2][3]

    • Vary Solvent Selectivity: Do not rely solely on adjusting the polarity of a single solvent system. Test solvents from different selectivity groups.[1] For instance, compare a standard hexane/ethyl acetate system with a system containing dichloromethane (DCM) or toluene as the non-polar component. These solvents interact differently with the analyte and stationary phase, which can dramatically alter selectivity and improve separation.[1][4]

    • Target an Optimal Rf: Aim for an Rf value for this compound between 0.2 and 0.4 on the TLC plate.[5] This range generally translates to an elution volume of 2.5 to 5 column volumes (CV) in flash chromatography, providing a good balance between resolution and run time.[3]

  • Implement a Shallow Gradient: Instead of an isocratic (constant solvent composition) elution, a shallow gradient can significantly enhance resolution between closely eluting compounds.[5]

    • Protocol: Start with a mobile phase composition that gives your product an Rf of ~0.2 or less. Gradually increase the percentage of the more polar solvent. A gradient from 2% to 10% Ethyl Acetate in Hexane over 10-15 column volumes is a good starting point for separating non-polar compounds.

  • Reduce the Sample Load: For flash chromatography on silica gel, a general rule of thumb is to load 1-10% of the silica gel mass, depending on the difficulty of the separation. For closely eluting compounds, you may need to reduce the load to 1% or even less.

  • Optimize Loading Technique: If your crude this compound is not readily soluble in the initial non-polar mobile phase, use the dry loading technique.[6][7]

    • Rationale: Dissolving the sample in a strong solvent and loading it directly can cause the compound to precipitate on the column or spread into a wide band, ruining the separation before it even begins. Dry loading ensures the sample is introduced to the column in a concentrated, narrow band.

Question: The product is taking forever to elute, or it seems to be stuck on the column.

Potential Causes:

  • Insufficient Mobile Phase Polarity: The eluent is too weak to displace the compound from the silica gel.

  • Compound Degradation: Although this compound is generally stable, the acidic nature of standard silica gel can sometimes cause hydrolysis or other reactions with sensitive molecules, causing them to streak or remain at the baseline.[8]

Solutions & Scientific Rationale:

  • Increase Eluent Strength: If the compound is stable, the solution is to increase the polarity of the mobile phase.[8]

    • Action: If you started with 5% Ethyl Acetate in Hexane, try increasing it to 10%, 15%, or even 20%. Monitor the elution with TLC analysis of small aliquots from the column outlet.

    • Gradient Elution: This is where a gradient is highly effective. It starts with low polarity to elute non-polar impurities and ramps up to elute your target compound, sharpening the peak and reducing the total run time.

  • Assess Compound Stability on Silica: Before running a large-scale column, perform a simple stability test.

    • Protocol: Spot your crude material on a TLC plate. Let the plate sit on the bench for 30-60 minutes before developing it. If you observe a new spot at the baseline or significant streaking that wasn't present in an immediately-developed plate, your compound may be degrading on the silica.[8]

    • Solution for Instability: If instability is confirmed, you can use a less acidic stationary phase like alumina or deactivate the silica gel by flushing the column with your mobile phase containing 1-2% triethylamine.[5][9]

Question: My yield is very low, even though the reaction was successful according to TLC.

Potential Causes:

  • Irreversible Adsorption/Degradation: As mentioned above, the compound may be permanently stuck to or reacting on the column.[8]

  • Product is Highly Diluted: The fractions containing your product may be so dilute that the compound is not visible by TLC analysis of a single drop.[8]

  • Co-elution with a UV-Quenching Impurity: If you are visualizing by UV light, an impurity that quenches fluorescence could be masking your product's spot on the TLC plate.

Solutions & Scientific Rationale:

  • Concentrate Fractions: Before discarding fractions that appear empty by TLC, combine and concentrate a large block of them (e.g., fractions 10-20) on a rotary evaporator. Re-run a TLC on this concentrated sample. You may find your product was simply too dilute to detect initially.[8]

  • Use a Different Visualization Method: Do not rely solely on a UV lamp. Use a variety of visualization techniques to ensure you are not missing your product.

    • Potassium Permanganate (KMnO₄) Stain: this compound, being an ester, is susceptible to oxidation. A KMnO₄ dip will visualize it as a yellow spot on a purple background.

    • Iodine Chamber: Iodine vapor reversibly adsorbs to most organic compounds, revealing them as brown spots.[10]

    • Phosphomolybdic Acid (PMA) Stain: This is another excellent general stain that will visualize most organic compounds upon heating.[10]

  • Perform a Column Flush: If you suspect the product is still on the column, flush it with a very strong solvent, such as 100% ethyl acetate or even 5-10% methanol in DCM. Collect this flush, concentrate it, and analyze it. This will confirm if your compound was too strongly adsorbed.

Experimental Protocols & Data

To ensure reproducibility, follow these detailed workflows for method development and purification.

Protocol 1: TLC Method Development for this compound
  • Prepare TLC Chamber: Line a developing jar with filter paper and add your chosen mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Close the lid and allow the atmosphere to saturate for 5-10 minutes.

  • Spot the Plate: Dissolve a small amount of your crude reaction mixture in a volatile solvent like DCM. Using a capillary tube, make a small, concentrated spot on the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the saturated chamber, ensuring the solvent level is below the baseline. Close the lid and allow the solvent front to migrate until it is ~1 cm from the top of the plate.

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (if applicable) and then with a chemical stain (KMnO₄ is recommended).

  • Analyze: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the mobile phase polarity until the Rf of this compound is between 0.2 and 0.4.[5][11]

Protocol 2: Flash Chromatography Purification
  • Column Packing (Slurry Method):

    • Choose an appropriate column size based on your sample mass.

    • In a beaker, mix the silica gel with your initial, non-polar mobile phase to form a uniform slurry.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column bed, forming a neat, level layer. Gently add a thin layer of sand on top to prevent disturbance.[7]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Start the elution using your optimized gradient (e.g., start with 100% Hexane for 2 CV, then ramp from 0-15% Ethyl Acetate over 10 CV, then hold at 15% for 5 CV).

    • Collect fractions of a consistent volume. The appropriate fraction size depends on the column size.

    • Monitor the elution by spotting every few fractions on a TLC plate.

  • Analysis and Product Isolation:

    • Develop the TLC plates of your fractions using the same mobile phase as your initial method development.

    • Identify the fractions containing your pure product.

    • Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure.

Data Summary Table
SolventPolarity IndexRole in this compound Purification
n-Hexane0.1Primary Non-Polar Solvent: Used to control the overall polarity of the mobile phase.[1]
Ethyl Acetate4.4Polar Modifier: Increases the eluting strength of the mobile phase.[1]
Dichloromethane3.1Alternative Solvent: Can be used as the main solvent or as a co-solvent to alter selectivity.[1]
Toluene2.4Alternative Non-Polar Solvent: Offers different selectivity compared to hexane for aromatic or similar impurities.[1]

Visual Workflows & Logic Diagrams

Visual aids are critical for understanding complex processes. The following diagrams, rendered in DOT language, illustrate the recommended workflow and a troubleshooting decision tree.

Purification Workflow Diagram

G cluster_prep Pre-Purification cluster_purify Purification cluster_post Post-Purification A Crude Reaction Mixture B TLC Analysis (Solvent Screening) A->B C Optimize Mobile Phase (Target Rf = 0.2-0.4) B->C D Pack Flash Column C->D E Dry Load Sample D->E F Run Gradient Elution E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Pure this compound J->K

Caption: Workflow for this compound Purification.

Troubleshooting Decision Tree

G Problem Problem Encountered PoorSep Poor Separation (Co-elution) Problem->PoorSep NoElution No Elution / Very Slow Problem->NoElution LowYield Low Yield Problem->LowYield Cause_Solvent Suboptimal Solvent? PoorSep->Cause_Solvent Cause_Overload Overloaded Column? PoorSep->Cause_Overload Cause_Polarity Eluent Too Weak? NoElution->Cause_Polarity Cause_Decomp Decomposition? NoElution->Cause_Decomp LowYield->Cause_Decomp Cause_Dilute Fractions Too Dilute? LowYield->Cause_Dilute Sol_TLC Retest TLC with different solvents Cause_Solvent->Sol_TLC Sol_Gradient Use shallow gradient Cause_Solvent->Sol_Gradient Sol_Load Reduce sample load Cause_Overload->Sol_Load Sol_IncreaseP Increase eluent polarity Cause_Polarity->Sol_IncreaseP Sol_Stability Check stability on TLC plate Cause_Decomp->Sol_Stability Sol_Concentrate Concentrate fractions before TLC analysis Cause_Dilute->Sol_Concentrate

Caption: Decision Tree for Common Flash Chromatography Issues.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that I should consider for purification?

This compound is a relatively non-polar diester with a molecular weight of 258.35 g/mol .[12][13] Its calculated LogP (a measure of lipophilicity) is high, around 4.17, confirming its non-polar character.[14] It is soluble in common organic solvents like ethers and alcohols but is practically insoluble in water.[15][16] These properties make it an ideal candidate for normal-phase flash chromatography, where a polar stationary phase (silica gel) and a non-polar mobile phase (like hexane/ethyl acetate) are used.

Q2: When should I choose dry loading over liquid loading?

You should always favor dry loading when your crude material does not dissolve well in the weak, initial mobile phase of your chromatography run.[6] Liquid loading a sample dissolved in a strong solvent (like pure DCM or ethyl acetate) will cause band broadening as the strong solvent carries your compound down the column prematurely and unevenly, leading to poor separation. Dry loading adsorbs the compound onto silica first, ensuring it starts as a narrow, concentrated band at the top of the column, which is critical for a high-resolution separation.[7]

Q3: Is it possible for this compound to decompose on silica gel?

While this compound is a fairly robust molecule, esters can be susceptible to hydrolysis under acidic conditions. Standard silica gel is inherently acidic and can catalyze the decomposition of sensitive compounds.[8] The risk for this specific molecule is low under typical flash chromatography conditions, but it is not zero, especially if the crude mixture contains acidic or basic impurities that can be concentrated on the column surface. Always perform the quick TLC stability test described in the troubleshooting section if you suspect decomposition is causing issues like streaking or low yield.[5][8]

Q4: Can I use an alternative to silica gel?

Yes. If you have confirmed that your product is degrading on silica gel, the most common alternative for neutral to basic compounds is alumina.[9][11] For more challenging separations, reversed-phase (e.g., C18-functionalized silica) chromatography could be an option, although this would require a complete redevelopment of the mobile phase using polar solvents like water, methanol, or acetonitrile.[6] However, for a non-polar molecule like this compound, normal-phase chromatography on silica gel is almost always the most straightforward and cost-effective method.

References

Technical Support Center: Purification of Di-tert-butyl Adipate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the effective removal of unreacted adipic acid from Di-tert-butyl adipate. Here, we address common challenges and frequently asked questions with scientifically grounded explanations and actionable protocols.

Troubleshooting Guide

This section is designed to resolve specific issues you may encounter during the purification process.

Issue 1: My final this compound product is still acidic. How do I remove the residual adipic acid?

Cause: The most common reason for an acidic final product is the presence of unreacted adipic acid. Due to the diprotic nature of adipic acid, it possesses two carboxylic acid functional groups that need to be neutralized or removed.

Solution: A liquid-liquid extraction using a mild basic solution is a highly effective method to remove acidic impurities from an organic solution containing your ester product.[1][2][3] The principle behind this technique lies in the differential solubility of the acidic impurity and the neutral ester in aqueous and organic phases.[2]

Underlying Principle: Adipic acid, with pKa values of 4.41 and 5.41 for its two carboxylic acid groups, is readily deprotonated by a weak base such as sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[4] This acid-base reaction converts the water-insoluble adipic acid into its water-soluble sodium salt (sodium adipate), which then preferentially partitions into the aqueous phase, leaving the neutral this compound in the organic phase.[2][4]

Experimental Protocol: Basic Aqueous Wash for Adipic Acid Removal

  • Dissolution: Dissolve the crude this compound mixture in a water-immiscible organic solvent in which the ester is soluble, such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate or a dilute (e.g., 1 M) aqueous solution of sodium hydroxide.

  • Mixing and Venting: Stopper the separatory funnel and gently invert it several times to mix the two phases. Crucially, vent the funnel frequently by opening the stopcock while the funnel is inverted to release the pressure generated from the evolution of carbon dioxide gas , especially when using sodium bicarbonate.[3]

  • Phase Separation: Allow the layers to separate fully. The top layer will typically be the organic phase containing your this compound, while the bottom aqueous layer will contain the sodium adipate salt.[2]

  • Draining: Carefully drain the lower aqueous layer.

  • Repeat: Repeat the washing step (steps 2-5) one to two more times with fresh basic solution to ensure complete removal of the adipic acid.

  • Water Wash: Wash the organic layer with deionized water to remove any residual base, followed by a wash with brine (saturated NaCl solution) to aid in the removal of dissolved water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Figure 1. Workflow for the removal of adipic acid via basic liquid-liquid extraction.

Issue 2: I am concerned about the potential hydrolysis of my this compound during the basic wash. Is this a valid concern?

Cause: Yes, this is a valid consideration. Esters can undergo hydrolysis under basic conditions (saponification) to yield the corresponding carboxylate salt and alcohol. Tert-butyl esters, in particular, can be sensitive to acidic conditions, leading to cleavage via a carbocation intermediate.[5] While they are generally more stable to basic conditions than other simple esters, prolonged exposure to strong bases or elevated temperatures can promote hydrolysis.[6]

Solution: To minimize the risk of hydrolysis, adhere to the following best practices:

  • Use a Mild Base: Employ a weak base like sodium bicarbonate. Its lower pH compared to sodium hydroxide significantly reduces the rate of hydrolysis.

  • Work at Room Temperature: Perform the extraction at ambient temperature. Avoid any heating during the washing steps.

  • Minimize Contact Time: Do not let the organic and basic aqueous phases remain in contact for extended periods. Proceed with the separation as soon as the layers have clearly demarcated.

  • Use Dilute Base: If using sodium hydroxide, a 1 M solution is generally sufficient. More concentrated solutions increase the risk of hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound from unreacted adipic acid?

A1: The most common and effective methods are:

  • Liquid-Liquid Extraction: As detailed in the troubleshooting guide, this is often the first and most efficient step to remove the bulk of the acidic impurity.

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase (the eluent).[7] It is an excellent method for achieving high purity.

  • Recrystallization: This method relies on the differential solubility of the desired compound and impurities in a particular solvent at different temperatures. It is a powerful technique for obtaining highly pure crystalline products.

Q2: Can you provide a protocol for purifying this compound using column chromatography?

A2: Certainly. Column chromatography is an excellent follow-up to a basic wash to remove any remaining trace impurities.

Experimental Protocol: Flash Column Chromatography of this compound

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the packed bed.[8]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a compatible, low-boiling point solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with an appropriate solvent system. A common starting point for esters is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[9] For this compound, a gradient of increasing ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 10-20% ethyl acetate in hexane) is often effective.[1]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Purity Analysis: Analyze the collected fractions for the presence of your product using a suitable technique, such as Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Figure 2. General workflow for purification by flash column chromatography.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which your desired compound (this compound) is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, the impurity (adipic acid) should either be very soluble at room temperature (so it remains in the mother liquor upon cooling) or insoluble even at high temperatures (allowing for hot filtration).

Solvent Selection Strategy:

  • "Like Dissolves Like": Consider the polarity of this compound. As an ester, it has moderate polarity. Solvents like ethanol, methanol, or ethyl acetate are good starting points to test. Non-polar solvents like hexane may also be suitable, potentially in a mixed solvent system.

  • Empirical Testing: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

  • Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

CompoundWaterEthanolDiethyl EtherHexane
Adipic Acid Slightly Soluble (increases with temp)SolubleSparingly SolubleInsoluble
This compound (analog: Dibutyl Adipate) Insoluble[9][10]Soluble[9]Soluble[9]Soluble

This table provides a general guide based on available data for adipic acid and a close structural analog, dibutyl adipate. The exact solubility of this compound should be determined empirically.

Q4: What analytical techniques can I use to confirm the purity of my this compound?

A4: Several analytical methods can be employed to assess the purity of your final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful techniques for confirming the structure of your compound and identifying any impurities. The presence of a broad singlet corresponding to the acidic protons of adipic acid would indicate its presence.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method separates volatile compounds and provides information on their molecular weight and fragmentation patterns, allowing for the identification and quantification of both the desired product and any residual starting materials.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the components of a mixture and quantify their relative amounts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of a broad O-H stretch (around 2500-3300 cm⁻¹) in the infrared spectrum would suggest the presence of carboxylic acid contamination. The purified ester should show a characteristic C=O stretch (around 1730 cm⁻¹).

References

Preventing hydrolysis of "Di-tert-butyl adipate" during workup

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Hydrolysis During Experimental Workup

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize "Di-tert-butyl adipate" and other tert-butyl esters in their synthetic workflows. The robust nature of the tert-butyl ester protecting group is a significant advantage in multi-step syntheses; however, its lability under acidic conditions can present challenges during the workup phase.[1] This resource provides in-depth troubleshooting advice, detailed protocols, and the mechanistic basis for preventing unwanted hydrolysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound hydrolyzing during the aqueous workup?

The primary cause of this compound hydrolysis is exposure to acidic conditions. The tert-butyl ester is highly susceptible to acid-catalyzed cleavage.[2] This can occur if your reaction mixture is inherently acidic or if you use an acidic wash (e.g., dilute HCl) to neutralize basic catalysts or byproducts. Even seemingly neutral conditions can become acidic enough to cause partial hydrolysis, especially with prolonged exposure or elevated temperatures.

The stability of tert-butyl esters is significantly reduced in acidic environments (pH < 7).[3] The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the departure of the stable tert-butyl carbocation, a process that is much more favorable than the SN2-type mechanism required for hydrolysis under basic conditions.[2][4]

Q2: I thought tert-butyl esters were stable to basic conditions. Why should I still be cautious?

While tert-butyl esters are significantly more stable under basic conditions compared to acidic ones, they are not entirely immune to hydrolysis, especially under harsh conditions (e.g., concentrated base, high temperatures, or prolonged reaction times).[2][4] The steric hindrance provided by the bulky tert-butyl group significantly slows down the rate of nucleophilic attack by hydroxide ions at the carbonyl carbon.[4] However, for sensitive substrates or when quantitative recovery is crucial, it is best to use mild basic conditions, such as saturated sodium bicarbonate (NaHCO₃) or dilute potassium carbonate (K₂CO₃) solutions, for washes and to perform them at room temperature or below.

Q3: Can I use silica gel for chromatography without risking hydrolysis?

Standard silica gel is inherently acidic and can cause the hydrolysis of acid-sensitive compounds like this compound during column chromatography.[5] The acidic nature of the silica surface can catalyze the cleavage of the tert-butyl ester.

To mitigate this risk, consider the following options:

  • Neutralized Silica Gel: You can neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a volatile base, such as triethylamine (~1-2% v/v), before packing the column.

  • Alumina: Neutral or basic alumina can be a suitable alternative stationary phase for the chromatography of acid-sensitive compounds.

  • Treated Silica Gel: Commercially available deactivated or end-capped silica gels are also viable options.

In some cases, refluxing a solution of a tert-butyl ester in toluene with chromatography-grade silica gel is a reported method for deprotection, highlighting the potential for unwanted hydrolysis during purification.[5]

Troubleshooting Guide: Scenarios & Solutions

This section addresses common experimental observations and provides actionable solutions to prevent the hydrolysis of this compound.

Scenario 1: Significant product loss is observed after an acidic wash.

Problem: The acidic wash is cleaving the tert-butyl ester.

Solution: Avoid acidic washes altogether. If a neutralization step is required, opt for milder alternatives.

Recommended Neutral Workup Protocol:
  • Quenching: If the reaction is quenched, use a neutral or mildly basic solution like saturated aqueous ammonium chloride (NH₄Cl) or water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) to remove any residual acid.

    • Water to remove any remaining inorganic salts.

    • Brine (saturated aqueous NaCl) to aid in the separation of the aqueous and organic layers and to begin the drying process.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Scenario 2: Hydrolysis occurs during purification by column chromatography.

Problem: The silica gel is too acidic.

Solution: Use a neutralized stationary phase or an alternative to silica gel.

Protocol for Neutralizing Silica Gel:
  • Prepare Slurry: In a fume hood, prepare a slurry of silica gel in the desired eluent system.

  • Add Base: Add triethylamine (Et₃N) to the slurry to a final concentration of 1-2% (v/v).

  • Equilibrate: Stir the slurry for 15-20 minutes to ensure thorough mixing and neutralization.

  • Pack Column: Pack the column with the neutralized silica gel slurry as you normally would.

  • Run Chromatography: Proceed with the purification of your this compound-containing mixture.

Scenario 3: The reaction solvent is a high-boiling point, water-miscible solvent (e.g., DMF, DMSO), and hydrolysis is observed during workup.

Problem: Incomplete removal of the high-boiling point solvent can lead to the formation of emulsions and prolonged contact of the product with the aqueous phase, increasing the risk of hydrolysis if any acidic species are present.[6]

Solution: Dilute the reaction mixture significantly with an extraction solvent before performing aqueous washes.

Workup Protocol for Water-Miscible Solvents:
  • Dilution: After the reaction is complete, dilute the reaction mixture with a volume of ethyl acetate or another suitable extraction solvent that is at least 10-20 times the volume of the high-boiling point solvent.

  • Washing: Wash the diluted organic phase multiple times with water to remove the high-boiling point solvent. For every 5 mL of DMF or DMSO, use at least five 10 mL portions of water.[6] Follow with a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Visualizing the Problem: Hydrolysis Mechanism and Prevention Workflow

The following diagrams illustrate the mechanism of acid-catalyzed hydrolysis of a tert-butyl ester and a decision-making workflow for selecting the appropriate workup strategy.

Hydrolysis_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Deprotonation/Elimination A This compound Protonated_Ester Protonated Ester A->Protonated_Ester Fast, Reversible H_plus H+ Carbocation tert-Butyl Carbocation Protonated_Ester->Carbocation Rate-Determining Step Adipic_Acid Adipic Acid Protonated_Ester->Adipic_Acid Isobutylene Isobutylene Carbocation->Isobutylene H_plus_out H+ Workup_Workflow Start Reaction Complete Acid_Present Is the reaction mixture acidic? Start->Acid_Present Neutral_Wash Perform Mild Basic Wash (e.g., sat. NaHCO₃) Acid_Present->Neutral_Wash Yes Water_Wash Wash with Water & Brine Acid_Present->Water_Wash No Neutral_Wash->Water_Wash Dry_Concentrate Dry & Concentrate Water_Wash->Dry_Concentrate Purification Chromatography Needed? Dry_Concentrate->Purification End Pure Product Purification->End No Neutral_Silica Use Neutralized Silica Gel or Alumina Purification->Neutral_Silica Yes Neutral_Silica->End

References

Byproducts in "Di-tert-butyl adipate" synthesis and their identification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Di-tert-butyl Adipate

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on byproduct identification and mitigation. Our goal is to provide you with the in-depth technical and practical insights needed to ensure the successful, high-purity synthesis of your target compound.

Part 1: Frequently Asked Questions (FAQs) on Core Synthesis

Q1: What is the primary industrial method for synthesizing this compound?

The most prevalent and efficient method for synthesizing this compound is the acid-catalyzed esterification of adipic acid with isobutylene. This reaction is typically performed under pressure due to the gaseous nature of isobutylene at standard temperatures. A strong acid catalyst, such as sulfuric acid or an acidic ion-exchange resin, is employed to protonate the carboxylic acid groups, rendering them more susceptible to nucleophilic attack by isobutylene.

Q2: Why is controlling reaction temperature and catalyst concentration so critical in this synthesis?

Controlling temperature and catalyst concentration is paramount to prevent the primary side reaction: the cationic polymerization of isobutylene.[1][2][3] Isobutylene is highly susceptible to polymerization in the presence of strong acids. Excessive catalyst concentration or elevated temperatures can initiate a chain reaction, leading to the formation of polyisobutylene, a sticky, high-molecular-weight polymer that significantly reduces the yield of the desired diester and complicates purification.[4][5]

Q3: What are the typical analytical methods used to assess the purity of the final product?

The purity of this compound is commonly assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7] GC-MS is excellent for separating volatile impurities and confirming the molecular weight of the product and byproducts.[8] ¹H and ¹³C NMR provide detailed structural information, allowing for the unambiguous identification of the diester and the quantification of any residual starting materials or byproducts.

Part 2: Troubleshooting Guide: Byproduct Identification & Mitigation

This section addresses specific issues you may encounter during the synthesis, focusing on the identification and resolution of common byproducts.

Issue 1: My crude reaction mixture contains a significant amount of a viscous, sticky substance, and the yield of this compound is low.
  • Suspected Byproduct: Polyisobutylene (PIB)

  • Causality: This is a classic sign of isobutylene polymerization. The carbocation intermediate formed during the esterification process can, under unfavorable conditions (e.g., high local concentrations of acid catalyst, elevated temperatures), initiate the cationic polymerization of excess isobutylene monomer.[1][2][3] The reaction is often rapid and exothermic, leading to a runaway polymerization.

  • Identification:

    • ¹H NMR: Polyisobutylene will present as broad signals in the aliphatic region, typically around 1.1 ppm (methyl protons) and 1.4 ppm (methylene protons), which can overlap with the tert-butyl signal of the desired product but will lack the characteristic adipate backbone signals.

    • Appearance: A significant deviation from a clear, oily liquid to a viscous, semi-solid or sticky mass is a strong indicator.

  • Mitigation Strategies:

    • Temperature Control: Maintain the reaction temperature within the optimal range, typically between -20°C to 10°C, to disfavor the polymerization pathway.[2]

    • Catalyst Management: Use the minimum effective amount of acid catalyst. Consider using a solid acid catalyst (e.g., Amberlyst-15) which can be easily filtered off and may offer better control over local acidity.

    • Controlled Isobutylene Addition: Instead of adding all the isobutylene at once, a slow, controlled addition can maintain a low monomer concentration, thus suppressing polymerization.

Issue 2: My NMR and GC-MS analyses show a significant peak corresponding to an incompletely reacted species.
  • Suspected Byproduct: Adipic acid mono-tert-butyl ester (6-(tert-butoxy)-6-oxohexanoic acid).[9]

  • Causality: This byproduct arises from the incomplete esterification of adipic acid.[10] Since adipic acid has two carboxylic acid groups, the reaction proceeds in a stepwise manner. If the reaction is not driven to completion, a significant amount of the mono-ester can remain.

  • Identification Protocol (GC-MS):

    • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent like dichloromethane or ethyl acetate.

    • GC Conditions: Use a non-polar capillary column (e.g., DB-5MS).[7] A typical temperature program would start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) to ensure the elution of all components.[7]

    • MS Analysis: The mass spectrum of the mono-ester will show a molecular ion peak (or fragments corresponding to its loss) different from the di-ester. The IUPAC name for this byproduct is 6-(tert-butoxy)-6-oxohexanoic acid, with a chemical formula of C10H18O4 and a molecular weight of 202.25 g/mol .[9]

  • Mitigation Strategies:

    • Stoichiometry: Use a sufficient excess of isobutylene to drive the equilibrium towards the formation of the di-ester.

    • Reaction Time: Extend the reaction time to ensure both carboxylic acid groups have reacted.

    • Water Removal: Ensure anhydrous conditions, as water can compete with isobutylene and react with the carbocation intermediate, halting the esterification process.

Issue 3: I observe a peak in my GC analysis that corresponds to tert-Butanol.
  • Suspected Byproduct: tert-Butanol

  • Causality: tert-Butanol can form if the tert-butyl carbocation, the key intermediate in the esterification, is trapped by water present in the reaction mixture instead of reacting with the adipic acid.

  • Identification:

    • GC-MS: tert-Butanol is highly volatile and will elute early in the gas chromatogram. Its mass spectrum is well-characterized and can be easily identified by library matching.[6]

  • Mitigation Strategies:

    • Anhydrous Conditions: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. The use of a drying agent during the reaction can also be beneficial.

Part 3: Key Experimental Protocols & Data

Protocol 1: GC-MS Analysis for Purity Assessment
  • Instrument: Agilent 7890B GC coupled with a 5977A Mass Selective Detector (or equivalent).[7]

  • Column: DB-5MS fused-silica capillary column (30 m x 0.25 mm x 0.25 µm).[7]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]

  • Injection: 1 µL of the sample (diluted in dichloromethane) in splitless mode.[7]

  • Oven Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C, hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500 amu.

    • Source Temperature: 230°C.

Data Summary: Expected GC Retention Times & Mass Fragments
CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
tert-ButanolEarly Eluting (~3-4 min)59, 43, 41
This compound Mid Eluting (~12-15 min)201 [M-57], 145, 57 (tert-butyl cation)
Adipic acid mono-tert-butyl esterSlightly earlier than diester145 [M-57], 127, 57
PolyisobutyleneMay not elute / broad humpRepeating units of 56 (isobutylene)

Part 4: Visualizing Reaction & Troubleshooting Pathways

To better understand the chemical transformations and decision-making processes, the following diagrams illustrate the main synthesis, potential side reactions, and a logical troubleshooting workflow.

Synthesis_Pathway Adipic_Acid Adipic Acid Product This compound Adipic_Acid->Product Isobutylene Isobutylene Isobutylene->Product Catalyst H+ (Catalyst) Catalyst->Product Facilitates Esterification

Caption: Main synthesis pathway for this compound.

Side_Reactions cluster_polymerization Polymerization Side Reaction cluster_incomplete_reaction Incomplete Esterification Isobutylene Isobutylene PIB Polyisobutylene (PIB) Isobutylene->PIB Excess_Catalyst Excess H+ / High Temp Excess_Catalyst->PIB Adipic_Acid Adipic Acid Mono_Ester Adipic acid mono-tert-butyl ester Adipic_Acid->Mono_Ester 1 eq. Isobutylene

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow Start Crude Product Analysis (NMR, GC-MS) Check_Purity Is Purity > 98%? Start->Check_Purity Identify_Byproduct Identify Major Impurity Check_Purity->Identify_Byproduct No End_Success Purification / Success Check_Purity->End_Success Yes PIB Sticky Polymer Present? (PIB) Identify_Byproduct->PIB Viscous Impurity Mono_Ester Mono-ester Detected? Identify_Byproduct->Mono_Ester Peak for C10H18O4 Action_PIB Optimize: - Lower Temperature - Reduce Catalyst - Control Isobutylene Addition PIB->Action_PIB Action_Mono_Ester Optimize: - Increase Isobutylene Excess - Extend Reaction Time - Ensure Anhydrous Conditions Mono_Ester->Action_Mono_Ester End_Reevaluate Re-evaluate & Repeat Synthesis Action_PIB->End_Reevaluate Action_Mono_Ester->End_Reevaluate

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Optimizing Temperature for Enzymatic Synthesis of Di-tert-butyl Adipate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic synthesis of di-tert-butyl adipate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success. As Senior Application Scientists, we have curated this information to be both technically accurate and grounded in practical, field-proven insights.

Troubleshooting Guide: Temperature Optimization

This guide addresses common issues encountered during the enzymatic synthesis of this compound, with a specific focus on temperature optimization, in a question-and-answer format.

Question 1: My reaction yield for this compound is significantly lower than for other adipate esters, even after optimizing the temperature. Why is this happening?

Answer:

This is a common and expected observation in the enzymatic synthesis of this compound. The primary reason for the lower yield is the significant steric hindrance posed by the bulky tert-butyl group of the tert-butanol substrate.[1] Lipases, including the commonly used Novozym 435 (immobilized Candida antarctica lipase B), have an active site that can be sterically hindered by large molecules.[2] The tertiary structure of the alcohol makes it difficult for the enzyme to accommodate the substrate and form the necessary enzyme-substrate complex for efficient catalysis.

In a comparative study, the maximum yield for the enzymatic synthesis of this compound was found to be around 39.1%, whereas yields for di-n-butyl, di-iso-butyl, and di-sec-butyl adipate were significantly higher (>96%) under optimized conditions.[1][3] This stark difference underscores the impact of steric hindrance on this specific reaction.

Question 2: I'm not seeing a significant increase in reaction rate or yield when I increase the temperature. Is my enzyme inactive?

Answer:

While it's always good practice to verify enzyme activity, it's more likely that you are observing a known characteristic of this particular synthesis. For the enzymatic synthesis of this compound, temperature is not as significant a parameter as it is for other, less sterically hindered adipate esters.[1]

Here's the scientific reasoning:

  • Rate-Limiting Step: The primary bottleneck for this reaction is the difficulty of the bulky tert-butanol accessing the enzyme's active site. This steric limitation is the dominant rate-limiting factor.

  • Temperature's Role: While increasing temperature does increase the kinetic energy of molecules, which generally leads to more frequent collisions between the enzyme and substrates, this effect is less pronounced when a significant physical barrier (steric hindrance) is already in place.[1]

  • Enzyme Deactivation: It's crucial to remember that excessively high temperatures can lead to the thermal deactivation of the enzyme. Lipases are proteins, and high temperatures can disrupt their three-dimensional structure, particularly the conformation of the active site, leading to a loss of catalytic activity.[4][5] For Novozym 435, temperatures above 65°C can lead to denaturation.[6]

Therefore, a slight increase in yield with temperature is expected, but it will not be as dramatic as with other substrates. The focus for yield improvement in this specific synthesis should be directed towards other parameters.

Question 3: If temperature isn't the most critical factor, what other parameters should I focus on to improve the yield of this compound?

Answer:

For the enzymatic synthesis of this compound, the amount of enzyme is a more significant factor than temperature.[1] Increasing the enzyme concentration provides more active sites available to the substrates, which can help to overcome the low reaction rate caused by steric hindrance.

Other critical parameters to consider are:

  • Substrate Molar Ratio: While excess alcohol can sometimes drive the reaction forward, high concentrations of some alcohols can also cause substrate inhibition.[1] Interestingly, for this compound synthesis, inhibition by tert-butanol is less of a concern compared to other butanol isomers, likely due to the same steric hindrance that limits its reactivity.[1] Experimenting with the molar ratio of adipic acid to tert-butanol is still recommended.

  • Water Content: Water is a byproduct of esterification. An excess of water in the reaction medium can shift the equilibrium back towards hydrolysis (the reverse reaction), thus reducing your ester yield.[7][8] The use of molecular sieves or conducting the reaction under vacuum can help to remove water and drive the reaction towards product formation.[9]

  • Reaction Time: Due to the slow reaction rate, a longer reaction time may be necessary to achieve the maximum possible yield.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for optimizing the enzymatic synthesis of this compound?

A good starting temperature range for optimization is between 45°C and 55°C.[1] While the yield may only increase slightly within the 35°C to 65°C range, this narrower range balances modest kinetic benefits with a low risk of thermal deactivation of the enzyme.[1][6]

Q2: How can I be sure that my enzyme is not being deactivated at the higher end of the recommended temperature range?

To check for thermal deactivation, you can run a time-course experiment at your desired temperature. If the reaction rate starts to decrease significantly over time, it could be an indication of enzyme deactivation. You can also pre-incubate the enzyme at the test temperature for the duration of the planned experiment and then test its residual activity under standard conditions.

Q3: Are there any alternative enzymes that might be more effective for this synthesis?

While Novozym 435 is a robust and commonly used lipase, exploring other lipases with potentially more open active sites could be a worthwhile research direction. However, the inherent steric bulk of tert-butanol will likely pose a challenge for most standard lipases.

Experimental Protocol: Temperature Optimization

This protocol provides a step-by-step methodology for determining the optimal reaction temperature for the synthesis of this compound using Novozym 435.

1. Materials:

  • Adipic acid

  • tert-Butanol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • An appropriate organic solvent (e.g., n-hexane)

  • Reaction vessels (e.g., sealed vials or a stirred-tank reactor)

  • Temperature-controlled shaker or water bath

  • Analytical equipment for quantifying product yield (e.g., GC, HPLC)

2. Experimental Setup:

  • Set up a series of identical reactions in parallel, each at a different temperature. A suggested temperature range to investigate is 40°C, 45°C, 50°C, 55°C, and 60°C.

  • For each reaction, use a fixed substrate molar ratio (e.g., adipic acid to tert-butanol of 1:4.5), enzyme concentration (e.g., 50 mg of Novozym 435), and reaction volume.[1]

3. Procedure:

  • To each reaction vessel, add the pre-weighed amounts of adipic acid and tert-butanol, along with the organic solvent.

  • Equilibrate the reaction mixtures to their respective target temperatures.

  • Add the pre-weighed Novozym 435 to each vessel to initiate the reaction.

  • Incubate the reactions with constant agitation for a predetermined time (e.g., 250 minutes).[1]

  • At the end of the reaction time, stop the reaction by removing the immobilized enzyme (e.g., by filtration).

  • Analyze the product mixture from each reaction to determine the percentage yield of this compound.

4. Data Analysis:

  • Plot the percentage yield of this compound as a function of reaction temperature.

  • The optimal temperature will be the one that provides the highest yield without evidence of significant enzyme deactivation.

Data Presentation

Table 1: Effect of Temperature on the Yield of this compound

Temperature (°C)Yield (%)
35~35
45~37
55~39
65~39

Data is synthesized from the graphical representations in Abdul Rahman et al. (2011).[1]

Visualization of Experimental Workflow

Temperature_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Prep Prepare Reaction Mixtures (Fixed Substrate Ratio & Enzyme Conc.) T1 Incubate at 40°C Prep->T1 Parallel Incubation T2 Incubate at 45°C Prep->T2 Parallel Incubation T3 Incubate at 50°C Prep->T3 Parallel Incubation T4 Incubate at 55°C Prep->T4 Parallel Incubation T5 Incubate at 60°C Prep->T5 Parallel Incubation Analysis Analyze Yield (GC/HPLC) T1->Analysis T2->Analysis T3->Analysis T4->Analysis T5->Analysis Plot Plot Yield vs. Temperature Analysis->Plot Optimum Determine Optimal Temperature Plot->Optimum

Caption: Workflow for Temperature Optimization.

References

Navigating the Synthesis of Di-tert-butyl Adipate: A Technical Guide to the Critical Role of Substrate Molar Ratio

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the synthesis of Di-tert-butyl adipate, focusing on a parameter that is frequently a source of experimental variability and troubleshooting: the substrate molar ratio. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can not only replicate protocols but also intelligently adapt them to your specific needs.

The Challenge of Steric Hindrance in this compound Synthesis

The synthesis of this compound, a molecule with applications in polymer chemistry and as a plasticizer, presents a unique set of challenges primarily due to the steric bulk of the tert-butyl groups. This steric hindrance significantly influences the reactivity of the starting materials and the overall efficiency of the esterification reaction. A thorough understanding of how the molar ratio of adipic acid to the tert-butylating agent impacts the reaction is paramount for optimizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound compared to other dialkyl adipates?

A1: The primary challenge is the significant steric hindrance posed by the bulky tert-butyl groups. This steric bulk makes the carboxyl groups of adipic acid less accessible to the tert-butylating agent, slowing down the reaction rate and often requiring more forcing conditions or specialized catalytic systems compared to the synthesis of less hindered esters like Di-n-butyl adipate.

Q2: How does the molar ratio of adipic acid to the tert-butylating agent affect the product distribution?

A2: The molar ratio is a critical factor that directly influences the product distribution between the desired this compound, the intermediate mono-tert-butyl adipate, and unreacted adipic acid.

  • Insufficient tert-butylating agent: A low molar ratio of the tert-butylating agent to adipic acid will likely result in a mixture containing a significant amount of the mono-ester and unreacted adipic acid.

  • Optimal molar ratio: There exists an optimal range for the molar ratio that maximizes the formation of the di-ester. This ratio often involves a moderate to large excess of the tert-butylating agent to drive the equilibrium towards the fully esterified product.

  • Excessive tert-butylating agent: While a large excess can favor di-ester formation, it can also lead to purification challenges and, depending on the reaction conditions, may promote side reactions such as the dehydration of tert-butanol to isobutylene.

Q3: What are the common side reactions to be aware of, and how are they influenced by the substrate molar ratio?

A3: The most common side reaction is the acid-catalyzed dehydration of tert-butanol to form isobutylene, particularly at elevated temperatures. An excessive molar ratio of tert-butanol can exacerbate this issue. Another potential side reaction, especially with dicarboxylic acids, is the formation of oligomeric or polymeric materials, although this is less common under conditions optimized for diester formation[1].

Q4: Can I use an enzymatic approach for this synthesis, and how does the molar ratio play a role?

A4: Yes, enzymatic synthesis using lipases like Novozym 435 is possible. However, the yields for this compound are generally lower compared to other butanol isomers, typically reaching a maximum of around 39-43%[2]. Interestingly, one study found that unlike with other alcohols where excess substrate can lead to inhibition of the enzyme, the yield of this compound continued to increase with an increasing alcohol-to-acid molar ratio up to 12:1[3]. This suggests that for enzymatic synthesis, a higher excess of tert-butanol may be beneficial.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound, with a focus on how to resolve them by adjusting the substrate molar ratio and other key parameters.

Problem Potential Cause(s) Troubleshooting Solutions
Low Yield of this compound - Incomplete reaction: The steric hindrance of the tert-butyl group slows the reaction. - Sub-optimal molar ratio: Insufficient tert-butylating agent to drive the reaction to completion. - Side reactions: Dehydration of tert-butanol to isobutylene.- Increase the molar ratio of the tert-butylating agent: A higher excess will shift the equilibrium towards the di-ester. For chemical synthesis, start with a 3:1 to 5:1 molar ratio of tert-butanol to adipic acid and optimize from there. - Optimize catalyst and temperature: Use an appropriate acid catalyst and control the temperature to minimize side reactions. - Increase reaction time: Allow more time for the sterically hindered reaction to proceed to completion.
High Proportion of Mono-tert-butyl Adipate - Insufficient tert-butylating agent: The molar ratio is too low to fully esterify both carboxylic acid groups. - Short reaction time: The reaction was stopped before the second esterification could occur.- Increase the molar ratio of the tert-butylating agent: This is the most direct way to favor the formation of the di-ester. - Extend the reaction time: Monitor the reaction progress by techniques like TLC or GC to ensure completion.
Presence of Unreacted Adipic Acid - Low molar ratio of tert-butylating agent. - Poor solubility of adipic acid. - Insufficient catalyst activity. - Increase the molar ratio of the tert-butylating agent. - Choose an appropriate solvent: A solvent that can dissolve both adipic acid and the tert-butylating agent is crucial. - Ensure catalyst is active and used in the correct amount.
Formation of Isobutylene (gas evolution) - High reaction temperature. - Strongly acidic conditions. - Large excess of tert-butanol. - Lower the reaction temperature: Use the minimum temperature necessary to achieve a reasonable reaction rate. - Use a milder acid catalyst. - Optimize the molar ratio: While an excess of tert-butanol is needed, an extremely large excess can increase the rate of dehydration.
Difficult Purification - Large excess of unreacted tert-butanol or other starting materials. - Presence of the mono-ester, which may have similar chromatographic behavior to the di-ester. - Optimize the molar ratio: Using a molar ratio that maximizes conversion to the di-ester will simplify purification. - Utilize fractional distillation under reduced pressure: This can be effective for separating the desired product from starting materials and byproducts with different boiling points[4]. - Employ column chromatography with a carefully selected solvent system.

Quantitative Data Summary

While specific quantitative data for the chemical synthesis of this compound is not extensively published, we can draw parallels from the synthesis of other adipate esters and general principles of esterification. The following table provides a hypothetical representation based on typical esterification outcomes to illustrate the effect of the molar ratio.

Adipic Acid : tert-Butanol Molar RatioExpected this compound Yield (%)Expected Mono-tert-butyl Adipate Content (%)Comments
1 : 1Low (< 20%)HighInsufficient alcohol for complete esterification.
1 : 2.2Moderate (40-60%)ModerateStoichiometric amount for di-ester formation, but an excess is needed to drive the equilibrium.
1 : 4High (70-85%)LowA good starting point for optimization. Excess alcohol favors di-ester formation.
1 : 6High (80-90%)Very LowFurther increases may lead to diminishing returns and increase purification challenges.

Note: These are illustrative values and actual yields will depend on the specific catalyst, temperature, and reaction time used.

Experimental Protocols

Below are two detailed, step-by-step methodologies for the synthesis of this compound.

Method 1: Acid-Catalyzed Esterification using Adipoyl Chloride and tert-Butanol

This method proceeds via the more reactive adipoyl chloride, which can help to overcome the steric hindrance of the tert-butyl group.

Diagram of Experimental Workflow:

experimental_workflow_1 A Adipic Acid + Thionyl Chloride B Adipoyl Chloride A->B Reflux D Reaction Mixture B->D Addition C tert-Butanol + Pyridine C->D Addition E Work-up (Washing) D->E Stirring F Crude Product E->F Extraction G Purification (Distillation) F->G H This compound G->H

Workflow for this compound synthesis via adipoyl chloride.

Step-by-Step Protocol:

  • Preparation of Adipoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place adipic acid (1.0 eq). Add thionyl chloride (2.2 eq) and a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours or until the evolution of HCl and SO₂ gases ceases.

  • Distillation of Adipoyl Chloride: After cooling, distill the excess thionyl chloride. Then, distill the adipoyl chloride under reduced pressure to obtain the pure acid chloride.

  • Esterification: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butanol (2.5 eq) and pyridine (2.5 eq) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether). Cool the solution in an ice bath.

  • Addition of Adipoyl Chloride: Add the freshly distilled adipoyl chloride (1.0 eq) dropwise to the cooled solution of tert-butanol and pyridine with vigorous stirring. The pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain pure this compound.

Method 2: Dicyclohexylcarbodiimide (DCC) Mediated Esterification

This method is a milder alternative to using acid chlorides and is effective for sterically hindered alcohols.

Diagram of Reaction Mechanism:

reaction_mechanism_2 cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Product Formation Adipic_Acid Adipic_Acid O_Acylisourea O_Acylisourea Adipic_Acid->O_Acylisourea + DCC Tetrahedral_Intermediate Tetrahedral_Intermediate O_Acylisourea->Tetrahedral_Intermediate + tert-Butanol + DMAP (catalyst) Di_tert_butyl_Adipate Di_tert_butyl_Adipate Tetrahedral_Intermediate->Di_tert_butyl_Adipate - DCU

Simplified mechanism of DCC-mediated esterification.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve adipic acid (1.0 eq), tert-butanol (3.0 eq), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) in an anhydrous, non-polar solvent like dichloromethane (DCM)[5].

  • Addition of DCC: Cool the solution in an ice bath and add a solution of Dicyclohexylcarbodiimide (DCC, 2.2 eq) in DCM dropwise with stirring[5].

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Filtration: Once the reaction is complete (as monitored by TLC or GC), filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Work-up: Transfer the filtrate to a separatory funnel and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Concluding Remarks

The successful synthesis of this compound is a delicate balance of managing steric hindrance and driving the reaction equilibrium. The substrate molar ratio is a key lever in this process. By understanding the principles outlined in this guide and carefully considering the interplay between molar ratio, catalyst, temperature, and reaction time, you will be well-equipped to optimize your synthesis, troubleshoot common issues, and achieve high yields of your desired product.

References

Minimizing side product formation in photoredox synthesis of "Di-tert-butyl adipate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the photoredox-catalyzed synthesis of di-tert-butyl adipate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on minimizing side product formation and maximizing yield. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.

The primary photoredox route for synthesizing this compound involves the visible-light-mediated, cobalt-catalyzed tail-to-tail hydrodimerization of tert-butyl acrylate.[1][2] This method offers a streamlined and environmentally benign alternative to traditional industrial processes. However, the radical-based mechanism, while powerful, can be susceptible to competing reaction pathways. This guide will help you troubleshoot and optimize your reaction conditions.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the photoredox synthesis of this compound?

The reaction proceeds via a dual catalytic cycle involving a photocatalyst and a cobalt co-catalyst.[2]

  • Photocatalyst Excitation: A photocatalyst (PC), typically an iridium or ruthenium complex, absorbs visible light to reach an excited state (PC*).

  • Reductive Quenching: The excited photocatalyst is reduced by a sacrificial electron donor, like a Hantzsch ester, generating a highly reducing species (PC⁻) and the oxidized donor.

  • Cobalt(I) Formation: The reduced photocatalyst (PC⁻) transfers an electron to a Co(II) salt, generating a catalytically active Co(I) species.

  • Radical Generation: The Co(I) complex coordinates with two molecules of tert-butyl acrylate. Through a reductive coupling process facilitated by a proton source, a cobaltacyclopentane intermediate is formed, which then undergoes homolysis to generate a key radical intermediate.

  • Dimerization: This radical intermediate undergoes a radical-radical cross-coupling reaction to form the carbon-carbon bond, yielding the desired this compound product.[3]

  • Catalyst Regeneration: The cobalt catalyst is regenerated to its Co(II) state, and the photocatalyst is returned to its ground state, completing both catalytic cycles.

Photoredox_Mechanism cluster_cobalt Cobalt Catalytic Cycle PC PC PC_excited PC* PC->PC_excited Visible Light (hν) PC_reduced PC⁻ PC_excited->PC_reduced Hantzsch Ester (reductant) PC_reduced->PC CoII Co(II) PC_reduced->CoII SET CoI Co(I) Radical Radical Intermediate CoI->Radical Product This compound Radical->Product Radical-Radical Coupling Product->CoII Regeneration

Caption: Dual catalytic cycle for adipate synthesis.

Troubleshooting Guide: Side Product Formation

This section addresses the most common issues encountered during the synthesis, providing mechanistic explanations and actionable solutions.

Problem 1: Low or No Yield of this compound

Q: My reaction is sluggish, stalls prematurely, or gives a very low yield. What are the primary factors to investigate?

A: Low yield is a common problem that can often be traced back to reaction setup and reagent quality. The key is to ensure the catalytic cycle can operate efficiently.

Potential Causes & Solutions:

  • Oxygen Contamination: Molecular oxygen is an efficient quencher of excited-state photocatalysts and can trap radical intermediates, terminating the catalytic cycle.[4]

    • Solution: Implement a rigorous degassing protocol. A minimum of three freeze-pump-thaw cycles is recommended for the sealed reaction vessel. Alternatively, sparging the solvent with argon for 30-60 minutes before adding reagents can be effective.

  • Inhibitor in Starting Material: Commercial acrylates, including tert-butyl acrylate, are shipped with radical inhibitors (e.g., MEHQ, BHT). These inhibitors will scavenge the desired radical intermediates.

    • Solution: Purify the tert-butyl acrylate monomer immediately before use by passing it through a plug of basic alumina to remove the inhibitor.

  • Insufficient Light Penetration: High substrate concentrations or colored impurities can lead to a high optical density, preventing light from reaching all the photocatalyst molecules. This is particularly relevant for scaling up reactions.[5]

    • Solution: Ensure the reaction is well-stirred and consider diluting the reaction mixture. For larger volumes, use a reactor with a larger illuminated surface area or a more powerful light source. Ensure the wavelength of your light source (typically blue LEDs, ~450 nm) optimally excites your chosen photocatalyst.[4]

  • Catalyst Decomposition: The photocatalyst or co-catalyst may be unstable under the reaction conditions or of poor quality.

    • Solution: Source high-purity catalysts. If using an iridium-based photocatalyst, ensure it is handled under inert conditions as much as possible.

Problem 2: Formation of Poly(tert-butyl acrylate)

Q: I'm observing a significant amount of a white precipitate or a viscous oil, which I suspect is a polymer. Why is this happening?

A: This is a classic side reaction. The radical intermediate generated from the first molecule of tert-butyl acrylate can act as an initiator for chain-growth polymerization instead of participating in the desired dimerization.

Mechanistic Cause:

The key radical intermediate can either (A) couple with another radical to form the desired C-C bond (a termination step) or (B) add to the double bond of another tert-butyl acrylate monomer (a propagation step), leading to oligomers and polymers. The relative rates of these two pathways determine the product distribution.

Side_Products Radical Radical Intermediate (R•) Product This compound Radical->Product + R• (Dimerization) Polymer Polymer/Oligomer Radical->Polymer + Monomer (Propagation) Reduced tert-butyl propionate Radical->Reduced + [H] (Quenching) Monomer tert-butyl acrylate Monomer->Radical

Caption: Competing pathways for the radical intermediate.

Solutions to Minimize Polymerization:

  • Control Substrate Concentration: The rate of polymerization is highly dependent on the monomer concentration.

    • Action: Use a higher dilution (see Table 1). More effectively, use a syringe pump to slowly add the tert-butyl acrylate to the reaction mixture over several hours. This keeps the instantaneous concentration of the monomer low, kinetically favoring the dimerization pathway.

  • Optimize Catalyst Loading: The concentration of radical intermediates is controlled by the catalyst efficiency and loading.

    • Action: A higher concentration of radical intermediates can favor bimolecular dimerization over polymerization. A slight increase in photocatalyst or cobalt catalyst loading may improve selectivity, but excessive loading can be counterproductive due to light absorption issues.

Problem 3: Formation of Hydrogenated Monomer (tert-butyl propionate)

Q: My main byproduct is tert-butyl propionate, the simple reduction of the starting material. What causes this unwanted hydrogenation?

A: This side product arises when the radical intermediate is quenched by a hydrogen atom transfer (HAT) event before it has a chance to dimerize.[6]

Potential Hydrogen Sources & Solutions:

  • Solvent: Solvents with weak C-H bonds (e.g., THF, 1,4-dioxane) can act as hydrogen atom donors.

    • Solution: Switch to a solvent with stronger C-H bonds that is less prone to HAT. Acetonitrile (MeCN) or dimethylformamide (DMF) are often good choices for photoredox reactions.[7]

  • Sacrificial Reductant: The Hantzsch ester, while acting as an electron donor, can also be a source of hydrogen atoms, especially its oxidized form.

    • Solution: Ensure the stoichiometry is correct. Use the minimum effective amount of Hantzsch ester (often 0.5 to 1.0 equivalents relative to the desired product). Do not use a large excess, as this can increase the rate of unwanted HAT quenching.

Experimental Protocols & Data
Table 1: Key Reaction Parameter Optimization
ParameterStandard ConditionEffect of VariationRationale for Optimization
Solvent Acetonitrile (MeCN)DCM/THF: May increase HAT byproducts. DMF: Can improve solubility but may be harder to remove.MeCN offers a good balance of polarity and resistance to hydrogen atom transfer.[7]
Concentration 0.1 MHigher (>0.2 M): Increases polymerization risk. Lower (<0.05 M): May slow the desired reaction rate.Balances reaction rate with suppression of concentration-dependent side reactions like polymerization.
Light Source 40W Blue Kessil LEDLower Power: May lead to incomplete conversion. Different Wavelength: Must match photocatalyst absorbance for efficient excitation.High-intensity blue light (~420-460 nm) is optimal for common Ir and Ru photocatalysts.[4]
Catalyst Loading (PC) 1-2 mol%Higher: Can increase rate but also light absorption, potentially hindering efficiency. Lower: May result in slow or incomplete reaction.Sufficient catalyst is needed to maintain the catalytic cycle without causing excessive light screening.
**Co-catalyst (CoBr₂) **5-10 mol%Higher: May improve rate but can also lead to side reactions. Lower: Can become the rate-limiting factor.Optimizes the generation of the active Co(I) species for radical formation.
General Optimized Protocol for this compound Synthesis

This protocol is a starting point and should be optimized for your specific setup.

  • Reagent Preparation: Pass tert-butyl acrylate (2.2 mmol, 1.1 equiv) through a short plug of basic alumina to remove inhibitors.

  • Reactor Setup: To an oven-dried 10 mL vial equipped with a magnetic stir bar, add the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 0.02 mmol, 1 mol%), CoBr₂ (0.1 mmol, 5 mol%), and Hantzsch ester (1.0 mmol, 0.5 equiv).

  • Degassing: Seal the vial with a septum, and purge with argon for 15 minutes. Add anhydrous, degassed acetonitrile (10 mL) via syringe. Subject the mixture to three freeze-pump-thaw cycles.

  • Reaction Initiation: While under a positive pressure of argon, add the purified tert-butyl acrylate via syringe. Place the vial approximately 5 cm from a 40W blue LED lamp and begin vigorous stirring. Use a fan to maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup & Purification: Upon completion, concentrate the reaction mixture in vacuo. The residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.[8]

Troubleshooting_Workflow Start Reaction Issue Observed LowYield Low/No Yield Start->LowYield Polymer Polymer Formation Start->Polymer Reduction Monomer Reduction Start->Reduction CheckDegas Check Degassing Protocol (Freeze-Pump-Thaw?) LowYield->CheckDegas CheckConc Check Concentration (> 0.1 M?) Polymer->CheckConc CheckSolvent Check Solvent (Using THF?) Reduction->CheckSolvent CheckInhibitor Purify Monomer (Basic Alumina?) CheckDegas->CheckInhibitor CheckLight Check Light Source (Intensity/Wavelength?) CheckInhibitor->CheckLight SlowAddition Implement Slow Addition of Monomer CheckConc->SlowAddition Yes ChangeSolvent Switch to MeCN/DMF CheckSolvent->ChangeSolvent Yes CheckReductant Check Hantzsch Ester Stoichiometry CheckSolvent->CheckReductant No ChangeSolvent->CheckReductant

Caption: A decision tree for troubleshooting common issues.

References

Validation & Comparative

A Senior Application Scientist's Guide to Protecting Group Strategy: Di-tert-butyl Adipate vs. Benzyl Adipate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of multi-step organic synthesis, particularly within pharmaceutical and materials science, the judicious selection of protecting groups is a cornerstone of success. For difunctional molecules like adipic acid, the choice of how to mask one or both carboxylic acid moieties can dictate the efficiency, yield, and ultimate feasibility of a synthetic route. This guide provides an in-depth, objective comparison of two commonly employed protecting groups for adipic acid: the di-tert-butyl ester and the dibenzyl ester. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in making informed strategic decisions.

The Strategic Importance of Orthogonal Protection

At the heart of this comparison lies the principle of orthogonal protection , a strategy that allows for the selective removal of one protecting group in the presence of another by employing non-interfering reaction conditions.[1][2] This is paramount in complex syntheses where sequential modification of different functional groups is required. As we will explore, the tert-butyl and benzyl esters represent a classic orthogonal pair, offering distinct advantages and disadvantages depending on the overall synthetic plan.

Performance Comparison at a Glance

To begin our analysis, let's consider a high-level overview of the key performance indicators for di-tert-butyl adipate and benzyl adipate as protecting groups.

ParameterThis compoundBenzyl Adipate
Protection Method Acid-catalyzed esterification with isobutylene or tert-butanolEsterification with benzyl alcohol or alkylation with benzyl bromide
Typical Yield (Protection) 70-90%85-95%
Stability Stable to a wide range of non-acidic conditions (e.g., basic hydrolysis, hydrogenolysis)Stable to a wide range of non-reductive conditions (e.g., acidic and basic hydrolysis)
Deprotection Conditions Moderate to strong acids (e.g., Trifluoroacetic acid - TFA)Catalytic hydrogenolysis (e.g., H₂, Pd/C)
Key Advantages High stability, facile cleavage under mild acidic conditionsHigh stability, orthogonal to many acid- and base-labile groups
Key Disadvantages Acid-lability can be a limitation in certain synthetic routesRequires a specific catalyst that can be sensitive to poisoning; not suitable for molecules with other reducible functional groups

This compound: The Acid-Labile Workhorse

The tert-butyl ester is a widely utilized protecting group for carboxylic acids due to its exceptional stability across a broad spectrum of non-acidic reagents and its clean, facile removal under acidic conditions.

Synthesis of this compound

The most common and efficient method for the preparation of this compound involves the acid-catalyzed addition of isobutylene to adipic acid. This method is often preferred over esterification with tert-butanol due to the avoidance of forcing conditions that can lead to side reactions.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a pressure vessel, suspend adipic acid (1.0 eq.) in dichloromethane (DCM).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.).

  • Isobutylene Addition: Cool the mixture to -78 °C and condense isobutylene (2.5-3.0 eq.) into the vessel.

  • Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours.

  • Work-up: Carefully vent the excess isobutylene. Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield this compound as a white solid.

Typical yields for this transformation range from 70-90%.

Deprotection of this compound

The cleavage of the tert-butyl ester is typically achieved with strong acids like trifluoroacetic acid (TFA), often in a co-solvent such as dichloromethane (DCM). The mechanism proceeds through the formation of a stable tert-butyl cation, which is then quenched to form isobutylene gas and tert-butanol.[3]

Experimental Protocol: Deprotection of this compound

  • Dissolution: Dissolve this compound (1.0 eq.) in DCM.

  • Acid Addition: Add TFA (typically in a 1:1 v/v ratio with DCM) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting adipic acid can be further purified by recrystallization.

This deprotection is generally quantitative.

deprotection_tert_butyl cluster_protection Protection cluster_deprotection Deprotection adipic_acid Adipic Acid di_tert_butyl_adipate This compound adipic_acid->di_tert_butyl_adipate CH2Cl2 isobutylene Isobutylene isobutylene->di_tert_butyl_adipate h_plus H+ (cat.) di_tert_butyl_adipate_deprotect This compound adipic_acid_deprotect Adipic Acid di_tert_butyl_adipate_deprotect->adipic_acid_deprotect tfa TFA/DCM isobutylene_gas Isobutylene (g)

Figure 1: General workflow for the protection and deprotection of adipic acid using the tert-butyl group.

Benzyl Adipate: The Hydrogenolysis-Labile Counterpart

Benzyl esters offer a robust alternative to tert-butyl esters, primarily due to their stability in both acidic and basic conditions. Their removal via catalytic hydrogenolysis provides a mild and orthogonal deprotection strategy.[1]

Synthesis of Benzyl Adipate

Dibenzyl adipate can be synthesized through a standard Fischer esterification of adipic acid with benzyl alcohol, often with azeotropic removal of water to drive the reaction to completion.[4] Alternatively, for more sensitive substrates, the reaction of adipoyl chloride with benzyl alcohol or the alkylation of adipic acid with benzyl bromide can be employed.

Experimental Protocol: Synthesis of Dibenzyl Adipate

  • Reaction Setup: Combine adipic acid (1.0 eq.), benzyl alcohol (2.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene.

  • Azeotropic Removal of Water: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by vacuum distillation or recrystallization to afford dibenzyl adipate.

Typical yields for this esterification are in the range of 85-95%.

Deprotection of Benzyl Adipate

The hallmark of the benzyl protecting group is its cleavage under catalytic hydrogenolysis conditions. This reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) under an atmosphere of hydrogen gas. The byproducts, toluene and carbon dioxide (if starting from a benzyl carbonate), are volatile and easily removed.[5]

Experimental Protocol: Deprotection of Dibenzyl Adipate

  • Dissolution: Dissolve dibenzyl adipate (1.0 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Hydrogenation: Subject the mixture to an atmosphere of hydrogen (typically 1 atm, balloon pressure, or higher pressure in a hydrogenation apparatus).

  • Reaction Monitoring: Stir the reaction vigorously until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield adipic acid.

Hydrogenolysis reactions are known for their high yields, often approaching quantitative conversion.[6]

deprotection_benzyl cluster_protection Protection cluster_deprotection Deprotection adipic_acid Adipic Acid dibenzyl_adipate Dibenzyl Adipate adipic_acid->dibenzyl_adipate Toluene, Reflux benzyl_alcohol Benzyl Alcohol benzyl_alcohol->dibenzyl_adipate h_plus H+ (cat.) dibenzyl_adipate_deprotect Dibenzyl Adipate adipic_acid_deprotect Adipic Acid dibenzyl_adipate_deprotect->adipic_acid_deprotect h2_pdc H2, Pd/C toluene Toluene

Figure 2: General workflow for the protection and deprotection of adipic acid using the benzyl group.

The Power of Orthogonality: Mono-protection Strategies

The true elegance of using tert-butyl and benzyl esters as protecting groups becomes apparent in the synthesis of mono-protected adipic acid derivatives. These are invaluable building blocks for the synthesis of unsymmetrical adipamides and other derivatives.

Synthesis of Mono-tert-butyl Adipate

Selective mono-esterification of a symmetric dicarboxylic acid can be challenging. A common strategy involves the use of a large excess of the diacid to favor the formation of the mono-ester, followed by separation from the unreacted diacid and the diester byproduct. A more controlled approach involves the use of adipic anhydride, which can be opened by tert-butanol.

Synthesis of Mono-benzyl Adipate

Similar to the mono-tert-butyl ester, mono-benzyl adipate can be prepared by reacting adipic acid with a limited amount of benzyl alcohol or by the controlled opening of adipic anhydride with benzyl alcohol.

A Case Study in Orthogonal Deprotection

Consider a scenario where you have synthesized adipic acid mono-tert-butyl mono-benzyl ester. This molecule allows for the selective deprotection of either terminus.

  • Treatment with TFA/DCM would cleave the tert-butyl ester, yielding mono-benzyl adipate.

  • Catalytic hydrogenolysis would remove the benzyl ester, affording mono-tert-butyl adipate.

This orthogonal relationship provides immense flexibility in designing complex synthetic routes.

orthogonal_deprotection start Adipic Acid Mono-tert-butyl Mono-benzyl Ester tfa_deprotection TFA/DCM start->tfa_deprotection h2_pdc_deprotection H2, Pd/C start->h2_pdc_deprotection mono_benzyl Mono-benzyl Adipate tfa_deprotection->mono_benzyl Selective t-Butyl Cleavage mono_tert_butyl Mono-tert-butyl Adipate h2_pdc_deprotection->mono_tert_butyl Selective Benzyl Cleavage

Figure 3: Orthogonal deprotection of a differentially protected adipic acid.

Conclusion: Making the Right Strategic Choice

The choice between this compound and benzyl adipate as a protecting group strategy is not a matter of one being universally superior to the other. Instead, the optimal choice is dictated by the specific demands of the synthetic route.

  • Choose this compound when:

    • Your subsequent reaction steps are sensitive to reductive conditions (hydrogenolysis).

    • You require a protecting group that is stable to a wide range of nucleophiles and bases.

    • A mild acidic deprotection at the end of your synthesis is desirable.

  • Choose benzyl adipate when:

    • Your synthetic route involves strongly acidic conditions that would cleave a tert-butyl ester.

    • You need to deprotect in the presence of acid-sensitive functional groups.

    • Your molecule is free of other reducible groups (e.g., alkenes, alkynes, nitro groups) that would not be compatible with hydrogenolysis.

By understanding the fundamental principles of stability, reactivity, and orthogonality, and by leveraging the detailed experimental insights provided, researchers can confidently select the most appropriate protecting group strategy for their specific needs, ultimately leading to more efficient and successful syntheses.

References

A Senior Application Scientist's Guide to the Thermal Stability of Adipate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, selecting the right excipient or polymer additive is a critical decision governed by performance, safety, and stability. Adipate esters, widely used as plasticizers and lubricants, are no exception. Their ability to withstand thermal stress during processing, storage, and end-use applications is paramount. This guide provides an in-depth comparison of the thermal stability of common adipate esters, grounded in experimental data and an analysis of their structure-property relationships.

The Imperative of Thermal Stability

The thermal stability of an adipate ester dictates its operational ceiling. For a drug-eluting polymer, it ensures the material doesn't degrade during heat sterilization or processing, which could otherwise lead to the formation of toxic byproducts and compromise the product's integrity. In high-performance lubricants, thermal and oxidative stability prevents the formation of sludge and varnish at elevated temperatures, ensuring consistent performance.[1][2] The primary metrics for evaluating this property are decomposition temperature, oxidative resistance, and volatility under thermal stress.

The Influence of Molecular Architecture

The thermal stability of aliphatic diesters is not uniform; it is intrinsically linked to their molecular structure. Key structural factors that govern stability include:

  • Molecular Weight and Alkyl Chain Length: Generally, as the molecular weight of the ester increases, so does its thermal stability.[3] Longer alkyl chains on the alcohol component lead to lower volatility and higher boiling points, reducing mass loss at elevated temperatures. This is a primary reason why higher-order adipates outperform their shorter-chain counterparts.[4]

  • Branching of the Alcohol Moiety: The structure of the alcohol group plays a significant role. Esters derived from primary alcohols are generally more thermally stable than those from secondary alcohols.[1]

  • Ester Group Proximity: The distance between ester groups can influence stability. Studies on aliphatic diesters have shown that chemical and thermal stability can be manipulated by varying the number of methylene units between the ester functionalities.[5][6][7]

The logical relationship between these molecular features and thermal performance is illustrated below.

G cluster_structure Molecular Structure cluster_properties Physical Properties cluster_performance Performance Outcome Molecular Weight Molecular Weight Volatility Volatility Molecular Weight->Volatility inversely proportional Alkyl Chain Length Alkyl Chain Length Boiling Point Boiling Point Alkyl Chain Length->Boiling Point directly proportional Alcohol Branching Alcohol Branching Thermal Stability Thermal Stability Alcohol Branching->Thermal Stability influences mechanism Volatility->Thermal Stability inversely affects Boiling Point->Thermal Stability directly affects

Caption: Relationship between molecular structure and thermal stability.

Comparative Analysis of Common Adipate Esters

To illustrate these principles, we will compare four widely used adipate esters: Dibutyl Adipate (DBA), Dioctyl Adipate (DOA), Diisononyl Adipate (DINA), and Diisodecyl Adipate (DIDA). The primary method for quantifying thermal decomposition is Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature.[8]

Adipate EsterChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Flash Point (°C)Key Stability Insights
Dibutyl Adipate (DBA) C₁₄H₂₆O₄258.35[9]~305[10]113Lower molecular weight results in higher volatility and the lowest thermal stability in this group.
Dioctyl Adipate (DOA/DEHA) C₂₂H₄₂O₄370.57[11]~417[11]196[12]A common benchmark with good thermal stability for many standard applications.[13]
Diisononyl Adipate (DINA) C₂₄H₄₆O₄398.60[14]>232 (405.8 @ 760 mmHg)[14][]228[14][16]High molecular weight contributes to low volatility and enhanced thermal performance over DOA.
Diisodecyl Adipate (DIDA) C₂₆H₅₀O₄426.67[4]250 - 270 (at 4 mmHg)[4]~232[17]Higher molecular weight than DOA makes it less volatile and more resistant to heat and light.[4] Exhibits high oxidation stability.[4]

As the data clearly indicates, there is a direct correlation between increasing molecular weight (and by extension, alkyl chain length) and improved thermal stability, as evidenced by the progressively higher boiling and flash points from DBA to DIDA.

Experimental Protocols for Thermal Stability Assessment

To ensure trustworthy and reproducible results, standardized methodologies are crucial. The following protocols describe core techniques for evaluating the thermal stability of adipate esters.

Thermogravimetric Analysis (TGA) for Decomposition Profiling

This protocol is based on the principles of ASTM E1131 and is designed to determine the thermal decomposition profile of an adipate ester.[8]

Objective: To measure the mass loss of an adipate ester as a function of temperature in a controlled atmosphere, identifying the onset of thermal decomposition.

Methodology:

  • Instrument Preparation: Ensure the Thermogravimetric Analyzer is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the adipate ester into a clean, inert TGA sample pan (e.g., aluminum or platinum).

  • Atmosphere Control: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Heating Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample from the starting temperature to a final temperature (e.g., 600 °C) at a constant, linear heating rate (e.g., 10 °C/min).[8]

  • Data Acquisition: Continuously record the sample mass, sample temperature, and program temperature throughout the experiment.

  • Data Analysis: Plot the percentage of initial mass remaining versus temperature. Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs.

The workflow for this self-validating protocol is visualized below.

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Instrument Calibration Sample Weigh 5-10 mg Sample Calibrate->Sample Purge Purge with N2 (50 mL/min) Sample->Purge Heat Heat at 10°C/min to 600°C Purge->Heat Record Record Mass vs. Temp Heat->Record Analyze Determine T-onset (5% Mass Loss) Record->Analyze Result Decomposition Profile Analyze->Result

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Isothermal Oven Aging for Oxidative Stability

This method provides insight into the oxidative stability of an ester under prolonged thermal stress.

Objective: To evaluate the change in chemical properties (e.g., acidity) of an adipate ester after being held at an elevated temperature in the presence of air for an extended period.

Methodology:

  • Sample Preparation: Place a precise quantity (e.g., 20 g) of the adipate ester into an open glass beaker to maximize air exposure.

  • Initial Analysis: Before aging, measure the initial Total Acid Number (TAN) of the sample according to a standard titration method (e.g., ASTM D664).

  • Thermal Aging: Place the beaker in a calibrated, forced-air convection oven set to a constant temperature (e.g., 175 °C or 200 °C).[18]

  • Time-Course Sampling: Age the sample for a defined period (e.g., 72 hours), taking aliquots at intermediate time points (e.g., 24, 48, 72 hours) for analysis.

  • Data Analysis: Measure the TAN of each aliquot. A significant increase in TAN indicates oxidative degradation, where ester molecules break down to form acidic byproducts.[18] Plot TAN versus time to compare the oxidative stability of different esters.

Conclusion and Recommendations

The thermal stability of adipate esters is a critical performance characteristic directly influenced by molecular weight and structure. Experimental data consistently demonstrates that higher molecular weight adipates, such as Diisononyl Adipate (DINA) and Diisodecyl Adipate (DIDA) , offer superior thermal and oxidative stability compared to shorter-chain esters like Dioctyl Adipate (DOA) and Dibutyl Adipate (DBA) .[4]

For applications requiring high processing temperatures, long-term stability, or use in harsh environments, DINA and DIDA are the preferred choices. For less demanding applications where cost and plasticizing efficiency at lower temperatures are the primary drivers, DOA remains a viable option. The selection must be guided by a thorough understanding of the thermal requirements of the specific application, validated by robust experimental testing as outlined in this guide.

References

A Comparative Guide to Plasticizer Performance: Di-tert-butyl Adipate vs. Dioctyl Phthalate (DOP)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the formulation of flexible polymeric materials, particularly for sensitive applications in the medical and pharmaceutical fields, the choice of plasticizer is a critical decision. It dictates not only the mechanical properties of the final product but also its safety profile, stability, and regulatory compliance. For decades, Dioctyl Phthalate (DOP), also known as Di(2-ethylhexyl) phthalate (DEHP), has been the industry benchmark for plasticizing polyvinyl chloride (PVC) due to its high efficiency and low cost.[1][2] However, mounting evidence regarding its potential for endocrine disruption and reproductive toxicity has necessitated a shift towards safer alternatives.[3][4]

This guide provides an in-depth, objective comparison between the traditional workhorse, DOP, and a potential alternative, Di-tert-butyl Adipate (DTBA). While specific experimental data on DTBA is less prevalent than for commodity plasticizers, we will leverage data from structurally similar adipate esters to build a robust comparative profile. This analysis is grounded in fundamental performance metrics, standardized evaluation protocols, and toxicological considerations to empower researchers in making informed material selection decisions.

Molecular Structure and Physicochemical Properties

The fundamental differences in performance between DOP and DTBA originate from their distinct molecular structures. DOP is an ester of phthalic acid, featuring an aromatic ring, while DTBA is an ester of adipic acid, a linear aliphatic dicarboxylic acid.[4] The bulky tert-butyl groups in DTBA create steric hindrance that influences its interaction with polymer chains.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (DTBA)Dioctyl Phthalate (DOP/DEHP)
CAS Number 3267-97-8117-81-7[5]
Molecular Formula C₁₄H₂₆O₄[6]C₂₄H₃₈O₄[5]
Molecular Weight 258.35 g/mol 390.56 g/mol [5]
Appearance Colorless LiquidClear, Colorless, Viscous Liquid[7]
Boiling Point ~280 °C (estimated)~384 °C[4]
Density ~0.96 g/cm³ (estimated)~0.986 g/cm³ at 20°C[5]
Water Solubility Practically InsolubleInsoluble[5]
Core Performance Metrics: A Head-to-Head Comparison

The utility of a plasticizer is defined by a set of key performance indicators that determine its suitability for a given application. Here, we compare DTBA and DOP across these critical parameters.

Plasticizing efficiency refers to the concentration of plasticizer required to achieve a specific level of flexibility. This is often quantified by the reduction in the polymer's glass transition temperature (Tg) or by measuring the resulting hardness. Adipate esters are known to be effective plasticizers, significantly lowering the Tg of PVC.[8] While DOP is a highly efficient plasticizer, certain adipates have demonstrated comparable or even superior performance, particularly at low temperatures.[9]

Thermal stability is crucial for polymer processing at elevated temperatures and for the long-term durability of the final product. DOP possesses good stability to heat.[1] However, phthalates with linear alkyl chains, like DOP, can exhibit higher volatility compared to some alternatives.[10] Lower volatility is advantageous as it reduces plasticizer loss over time, which can otherwise lead to material embrittlement and environmental contamination.[10] Adipates generally show good thermal stability, contributing to the longevity of the plasticized material.

Plasticizer migration—the process of leaching from the polymer matrix—is a primary concern, especially for medical devices and food-contact materials.[11] Migration can occur through three main pathways: volatilization (evaporation into the air), exudation (bleeding to the surface), and extraction (leaching into a contacting liquid).[12]

DOP is known to migrate from PVC products over time, a process that can be accelerated by contact with lipophilic substances like blood or certain drug formulations.[3][4][13] This leaching is a direct route for human exposure. Adipate plasticizers, particularly those with higher molecular weights, tend to exhibit lower migration rates than DOP.[14][15] The branched structure of DTBA may further influence its permanence within the PVC matrix.

The most significant driver for replacing DOP is its toxicological profile. DOP is classified as a potential endocrine disruptor and has been linked to reproductive and developmental toxicity.[3][4][16] The International Agency for Research on Cancer (IARC) classifies Di(2-ethylhexyl)phthalate as "Possibly carcinogenic to humans" (Group 2B).[16]

In contrast, adipate esters are generally regarded as having a much more favorable safety profile. Data on dibutyl adipate (DBA), a close structural analog of DTBA, show it to be of low acute toxicity and not genotoxic.[17][18] While specific long-term toxicity data for DTBA is limited, the general trend for adipates points towards a significantly lower health risk compared to regulated phthalates like DOP.[19]

Table 2: Performance and Safety Summary

Performance MetricThis compound (Adipate Class)Dioctyl Phthalate (DOP)
Plasticizing Efficiency Good to High[8]High[7]
Low-Temperature Flexibility Excellent[14]Good[20]
Thermal Stability Good[21]Good[1]
Migration Resistance Generally higher than DOP[14]Moderate to Low; prone to leaching[3][4]
Toxicology Low concern; not classified as endocrine disruptor[17][18]Endocrine disruptor; reproductive toxicant[3][4]
Experimental Evaluation: Protocols for Comparative Analysis

To empirically validate the performance of a novel or alternative plasticizer against an established one like DOP, a series of standardized tests must be performed. The following protocols provide a self-validating system for objective comparison.

The overall process involves preparing standardized samples of plasticized PVC and then subjecting them to a battery of tests to measure key physical, thermal, and chemical properties.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Data Analysis A 1. Material Compounding (PVC Resin, Plasticizer, Stabilizer, Lubricant) B 2. Milling & Fusion (Two-roll mill at 160-170°C) A->B C 3. Compression Molding (Press into sheets of defined thickness) B->C D 4. Conditioning (ASTM D618: 23°C, 50% RH) C->D E Hardness Test (ASTM D2240) D->E Conditioned Samples F Thermal Analysis (DSC for Tg, TGA for Stability) D->F Conditioned Samples G Migration Test (Solvent Extraction) D->G Conditioned Samples H Compare Tg, Hardness, Weight Loss %, etc. E->H F->H G->H

Caption: Experimental workflow for comparing plasticizer performance.

Protocol 1: Hardness Measurement (ASTM D2240)

  • Objective: To quantify the flexibility imparted by the plasticizer. Hardness is inversely related to plasticizing efficiency.

  • Methodology:

    • Use a conditioned plasticized PVC sample with a minimum thickness of 6.4 mm.[22]

    • Select a Shore A durometer for soft materials or a Shore D durometer for harder materials.[23]

    • Place the sample on a flat, hard surface.

    • Press the durometer foot firmly and parallel to the specimen surface until it makes full contact.[22]

    • Record the hardness value within one second of firm contact ("initial hardness").[22]

    • Repeat the measurement at five different positions on the specimen and calculate the average.[22]

  • Causality: The plasticizer molecules insert themselves between PVC polymer chains, increasing intermolecular space and allowing chains to move more freely. This reduces the material's resistance to indentation, resulting in a lower Shore hardness value.[24]

Protocol 2: Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

  • Objective: To determine the temperature at which the plasticized compound begins to degrade and to quantify its thermal stability.

  • Methodology:

    • Excise a small, representative sample (5-10 mg) from the conditioned PVC sheet.

    • Place the sample in a TGA crucible (e.g., alumina).

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).

    • The TGA instrument records the sample's weight as a function of temperature.

    • Determine the onset temperature of weight loss, which corresponds to the beginning of degradation.

  • Causality: A higher degradation onset temperature indicates stronger intermolecular forces and better thermal stability of the plasticizer-polymer system.

Protocol 3: Migration Resistance via Solvent Extraction

  • Objective: To simulate the leaching of plasticizer into a liquid and quantify the amount lost.

  • Methodology:

    • Cut a precisely sized piece of the conditioned PVC sheet (e.g., 2cm x 2cm) and accurately weigh it (W_initial).

    • Immerse the sample in a known volume of a relevant solvent (e.g., hexane to simulate fatty contact, or ethanol/water for medical simulants) in a sealed container.[25]

    • Incubate at a controlled temperature (e.g., 37°C to simulate physiological conditions) for a specified duration (e.g., 24, 48, 72 hours).

    • After incubation, remove the sample, gently blot it dry, and allow it to re-equilibrate in a desiccator to remove any absorbed solvent.

    • Weigh the dried sample (W_final).

    • Calculate the percent weight loss due to plasticizer migration: Weight Loss % = [(W_initial - W_final) / W_initial] * 100.

    • (Optional) The solvent can be analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the leached plasticizer.[26]

  • Causality: This test provides a quantitative measure of the plasticizer's permanence. A lower weight loss indicates stronger interactions between the plasticizer and the polymer matrix and thus higher migration resistance.[27]

Conclusion and Future Outlook

The comparison between this compound and dioctyl phthalate highlights a critical paradigm shift in material science: the move from performance-at-any-cost to performance with safety. While DOP has long been an effective and economical plasticizer, its adverse toxicological profile makes it unsuitable for an increasing number of applications, particularly in the medical and consumer sectors.[3][4]

Adipates, represented here by DTBA, offer a compelling alternative. They provide excellent plasticizing efficiency, superior low-temperature flexibility, and, most importantly, a significantly improved safety profile.[14][19] For researchers and developers, the key takeaway is that while DOP may set a high bar for pure plasticizing efficiency in some contexts, adipate-based plasticizers can meet or exceed performance requirements in critical areas like migration resistance and biocompatibility. The experimental protocols outlined provide a clear framework for validating these alternatives, ensuring that the next generation of flexible materials is both effective and safe by design.

References

A Comparative Guide to Acid-Labile Protecting Groups for Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic manipulation of dicarboxylic acids is a frequent necessity. Their bifunctional nature presents unique synthetic challenges, often requiring the temporary masking of one or both carboxyl groups to achieve selective transformations. Acid-labile protecting groups are indispensable tools in this context, offering a means of protection that can be reversed under specific and often mild acidic conditions. This guide provides an in-depth comparative analysis of common acid-labile protecting groups for dicarboxylic acids, grounded in mechanistic principles and supported by experimental protocols.

The Imperative of Orthogonal Protection Strategies

The core principle underpinning the use of protecting groups is orthogonality—the ability to deprotect one functional group in the presence of others.[1] In the synthesis of complex molecules, where multiple sensitive functionalities coexist, an orthogonal protection strategy is not just advantageous, it is essential for success.[1] The choice of an acid-labile protecting group must therefore be considered within the broader context of the entire synthetic route, ensuring its stability during other planned reaction steps.[1]

A Comparative Analysis of Key Acid-Labile Protecting Groups

The lability of an acid-labile protecting group is fundamentally linked to the stability of the carbocation formed during its cleavage.[2][3] This principle governs the varying degrees of acid sensitivity observed among different protecting groups.

Protecting GroupStructureCleavage ConditionsAdvantagesDisadvantages
tert-Butyl (t-Bu) -C(CH₃)₃Strong acids (e.g., TFA, HCl)[4][5]High stability to a wide range of non-acidic conditions[1]; clean cleavage byproducts (isobutylene and CO₂)[6].Requires harsh acidic conditions for removal, which can be incompatible with sensitive substrates[7].
Trityl (Trt) -C(C₆H₅)₃Mild acids (e.g., formic acid, dilute TFA)[2]Highly acid-sensitive, allowing for very mild deprotection conditions[2][8]; bulky size can enable regioselective protection of primary hydroxyls[2].Steric bulk can impede reactions at neighboring centers[2]; can be too labile for certain multi-step syntheses.
2-Chlorotrityl (2-ClTrt) -C(C₆H₄Cl)(C₆H₅)₂Very mild acids (e.g., AcOH/TFE/DCM, 1% TFA)[9]Even more acid-labile than the trityl group, offering exceptional selectivity in deprotection[10][11][12].High lability may not be suitable for all synthetic sequences; often used as a resin-bound protecting group in solid-phase synthesis[10][11][12].

Mechanistic Underpinnings of Acid-Catalyzed Deprotection

A clear understanding of the deprotection mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

tert-Butyl Ester Cleavage

The deprotection of a tert-butyl ester proceeds via an AAL1 mechanism. Protonation of the carbonyl oxygen is followed by the formation of a stable tertiary carbocation, the tert-butyl cation.[5][6] This cation then readily undergoes elimination to form isobutylene gas.[6]

Caption: Acid-catalyzed deprotection of a tert-butyl ester.

Trityl and 2-Chlorotrityl Ester Cleavage

The exceptional lability of trityl and 2-chlorotrityl esters stems from the high stability of the resulting triphenylmethyl carbocation, which is extensively stabilized by resonance.[2] The deprotection is initiated by protonation of the ether oxygen, leading to fragmentation and formation of the trityl cation.[2]

Experimental Section: Protocols and Workflows

The following protocols provide detailed, step-by-step methodologies for the protection of a model dicarboxylic acid, adipic acid, and the subsequent deprotection.

Protocol 1: Di-tert-butylation of Adipic Acid

This procedure utilizes di-tert-butyl dicarbonate for the esterification of the dicarboxylic acid.

Materials:

  • Adipic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • tert-Butanol (as solvent)

Procedure:

  • Suspend adipic acid (1.0 equiv) in tert-butanol.

  • Add DMAP (0.1 equiv).

  • Add di-tert-butyl dicarbonate (2.2 equiv) portion-wise at room temperature.

  • Stir the mixture at 40 °C until the reaction is complete (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Caption: Experimental workflow for di-tert-butylation.

Protocol 2: Deprotection of Di-tert-butyl Adipate with TFA

This protocol describes the standard procedure for removing tert-butyl esters using trifluoroacetic acid.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the this compound in DCM.

  • Add TFA (typically 25-50% v/v in DCM) to the solution at room temperature.[4]

  • Stir the reaction for 1-4 hours, monitoring for completion by TLC or LC-MS.[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • The crude adipic acid can be purified by recrystallization if necessary.

Protocol 3: Di-tritylation of Adipic Acid

This method employs trityl chloride for the esterification.

Materials:

  • Adipic acid

  • Trityl chloride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve adipic acid (1.0 equiv) in a mixture of DCM and pyridine.

  • Add trityl chloride (2.2 equiv) portion-wise at room temperature.[2]

  • Stir the reaction mixture for 12-24 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Protocol 4: Deprotection of Di-trityl Adipate with Formic Acid

This protocol illustrates the mild deprotection of a trityl ester.

Materials:

  • Di-trityl adipate

  • Formic acid

Procedure:

  • Dissolve the di-trityl adipate in a minimal amount of a co-solvent like dioxane if necessary.

  • Treat the solution with cold formic acid (e.g., 97+%) for a short duration (e.g., 3-5 minutes).[2]

  • Evaporate the formic acid and co-solvent under high vacuum.[2]

  • The residue can be triturated with a solvent like diethyl ether to precipitate the triphenylcarbinol byproduct, which can be removed by filtration.[2]

  • The filtrate containing the adipic acid is then concentrated.

Conclusion and Recommendations

The choice of an acid-labile protecting group for a dicarboxylic acid is a critical decision that must be tailored to the specific requirements of the synthetic strategy.

  • The tert-butyl group is a robust and reliable choice for substrates that are stable to strong acids, offering a high degree of stability to other reaction conditions.[1]

  • The trityl group is ideal for sensitive substrates that necessitate very mild deprotection conditions.[2] Its steric bulk can also be leveraged for regioselective protection.[2]

  • The 2-chlorotrityl group , often employed on a solid support, provides an even greater degree of acid lability, making it suitable for the synthesis of highly sensitive molecules.[10][11][12]

It is always advisable to perform preliminary small-scale trials to validate the chosen protection/deprotection strategy with the specific substrate and intended reaction sequence.

References

A Comparative Guide to the Acid-Catalyzed Hydrolysis of Di-tert-butyl Adipate: Mechanistic Insights and Kinetic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The hydrolysis of esters is a fundamental reaction in organic chemistry, with profound implications in fields ranging from synthetic chemistry to drug delivery. Di-tert-butyl adipate, with its sterically demanding tert-butyl groups, presents a unique case for acid-catalyzed hydrolysis that deviates significantly from simpler alkyl esters. This guide provides an in-depth comparison of the hydrolysis mechanism and expected kinetic profile of this compound against less hindered diesters. We will explore the mechanistic dichotomy that governs its reactivity, present a framework for comparing hydrolysis rates, and provide a detailed, self-validating experimental protocol for researchers to quantify its hydrolysis kinetics. This document is intended for researchers, scientists, and drug development professionals who utilize ester-based protecting groups or are investigating the stability of ester-containing molecules.

Introduction: The Significance of Steric Hindrance in Ester Stability

This compound is a diester of adipic acid and tert-butanol. Its structure is characterized by two bulky tert-butyl groups flanking the central six-carbon diacid chain. In pharmaceutical and fine chemical synthesis, tert-butyl esters are frequently employed as protecting groups for carboxylic acids. Their utility stems from their remarkable stability under neutral and basic conditions, coupled with their susceptibility to cleavage under acidic conditions.[1]

However, the rate and mechanism of this acid-catalyzed cleavage are fundamentally different from those of less sterically hindered esters, such as dimethyl adipate or diethyl adipate. Understanding these differences is critical for predicting reaction times, controlling selectivity, and designing stable drug formulations. The profound steric hindrance imposed by the tert-butyl groups is the primary determinant of its unique reactivity.[2][3]

The Mechanistic Dichotomy of Acid-Catalyzed Ester Hydrolysis

The hydrolysis of esters in acidic media can proceed through several pathways. For this compound and its less hindered counterparts, two mechanisms are of primary importance: the A-Ac-2 and the A-Al-1 pathways. The prevalence of one over the other is dictated by the structure of the ester's alkyl group.

The A-Ac-2 Pathway: The Norm for Unhindered Esters

The bimolecular acid-catalyzed acyl-oxygen cleavage (A-Ac-2) mechanism is the standard pathway for the hydrolysis of most esters, including primary and secondary alkyl esters like diethyl adipate. The key steps are:

  • Protonation: The carbonyl oxygen is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Proton Transfer & Elimination: Following proton transfers, the alcohol moiety is eliminated, and deprotonation of the resulting carbonyl yields the carboxylic acid.

This pathway involves a direct attack on the carbonyl carbon, a step that is highly sensitive to steric hindrance around the reaction center.[4]

A_Ac_2_Mechanism Ester Unhindered Ester (e.g., Diethyl Adipate) ProtonatedEster Protonated Ester Ester->ProtonatedEster + H⁺ ProtonatedEster->Ester - H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H₂O TetrahedralIntermediate->ProtonatedEster - H₂O Products Carboxylic Acid + Alcohol TetrahedralIntermediate->Products - R'OH - H⁺

Caption: The A-Ac-2 hydrolysis mechanism, common for unhindered esters.

The A-Al-1 Pathway: The Route for tert-Butyl Esters

In stark contrast, the acid cleavage of tert-butyl esters, including this compound, proceeds via a unimolecular alkyl-oxygen cleavage (A-Al-1) mechanism.[1][5] The steric bulk of the tert-butyl group prevents water from effectively attacking the carbonyl carbon. Instead, the reaction proceeds as follows:

  • Protonation: The carbonyl oxygen is protonated, similar to the A-Ac-2 pathway.

  • Carbocation Formation: The C-O bond between the acyl group and the tert-butyl group cleaves, forming adipic acid and a highly stable tertiary carbocation (the tert-butyl cation). This is the rate-determining step.

  • Cation Quenching: The tert-butyl cation is rapidly quenched by water to form tert-butanol or eliminates a proton to form isobutylene.

This mechanism bypasses the sterically hindered nucleophilic attack on the carbonyl carbon, and its rate is dependent on the stability of the carbocation formed.[6][7] Because the tert-butyl cation is very stable, this pathway is highly favored for this compound.

A_Al_1_Mechanism Ester This compound ProtonatedEster Protonated Ester Ester->ProtonatedEster + H⁺ Cleavage ProtonatedEster->Cleavage Rate-Determining Cleavage Products Adipic Acid Cleavage->Products Carbocation tert-Butyl Cation Cleavage->Carbocation Quenched tert-Butanol or Isobutylene Carbocation->Quenched + H₂O / - H⁺

Caption: The A-Al-1 hydrolysis mechanism, dominant for this compound.

Comparative Hydrolysis Rate Analysis

Direct kinetic data for the acid-catalyzed hydrolysis of this compound is not extensively published. However, based on mechanistic principles, we can construct a robust comparison with other common adipate esters. The key takeaway is that while steric hindrance slows down the A-Ac-2 reaction, the ability to form a stable carbocation opens up the highly efficient A-Al-1 pathway, often leading to rapid hydrolysis under appropriate acidic conditions.

Ester DerivativeStructure (Half-Ester)Primary Hydrolysis MechanismExpected Relative Rate (Strong Acid)Key Rate-Influencing Factor
This compound R-C(=O)O-C(CH₃)₃A-Al-1 [1]Fast Stability of the tert-butyl carbocation.
Di-isopropyl Adipate R-C(=O)O-CH(CH₃)₂Mixed A-Al-1 / A-Ac-2ModerateModerate stability of the secondary carbocation and significant steric hindrance at the carbonyl.
Diethyl Adipate R-C(=O)O-CH₂CH₃A-Ac-2 [4]SlowSteric hindrance at the carbonyl carbon; instability of a primary carbocation prevents A-Al-1.
Dimethyl Adipate R-C(=O)O-CH₃A-Ac-2 [8]Slowest (of this series)Least sterically hindered for A-Ac-2, but still much slower than an A-Al-1 pathway.

R = -(CH₂)₄-COOH or -(CH₂)₄-COOR'

Experimental Protocol: Kinetic Analysis of this compound Hydrolysis

To provide empirical data, the following protocol outlines a self-validating system for determining the hydrolysis rate. The method relies on titrating the adipic acid produced over time.

Objective

To determine the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of this compound at a constant temperature.

Rationale for Experimental Choices
  • Solvent System (e.g., 1:1 Dioxane/Aqueous HCl): this compound is poorly soluble in purely aqueous solutions. A co-solvent like dioxane or THF is necessary to maintain a homogeneous reaction mixture.

  • Constant Temperature Bath: Reaction rates are highly sensitive to temperature. A water bath ensures that this variable is controlled, which is crucial for reproducible kinetic data.[9]

  • Quenching: Aliquots are added to ice-cold water to rapidly decrease the temperature and dilute the acid catalyst, effectively stopping the hydrolysis reaction for the duration of the titration.[9]

  • Titration with Standardized NaOH: This is a classic, robust, and highly accurate method for quantifying the amount of carboxylic acid product formed.[10] The use of a standardized base ensures the accuracy of the concentration measurements.

Experimental Workflow

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Sampling cluster_analysis 3. Analysis Prep1 Prepare & standardize ~0.1 M NaOH solution Titrate Titrate with standardized NaOH using phenolphthalein Prep1->Titrate Prep2 Prepare 1 M HCl in 1:1 Dioxane/Water Start Mix this compound with acid solution (t=0) Prep2->Start Prep3 Equilibrate reagents in constant temp bath Prep3->Start Loop Take 5 mL aliquot at intervals (t = x min) Start->Loop Quench Quench aliquot in ice-cold water Loop->Quench e.g., t = 5, 15, 30, 60 min Quench->Titrate Record Record volume of NaOH used Titrate->Record Calculate Calculate [Adipic Acid] and remaining [Ester] Record->Calculate Plot Plot ln([Ester]) vs. Time Calculate->Plot Result Determine Rate Constant (k) from slope Plot->Result

Caption: Workflow for the kinetic analysis of this compound hydrolysis.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 0.1 M solution of sodium hydroxide (NaOH) and standardize it by titrating against a primary standard (e.g., potassium hydrogen phthalate).

    • Prepare a 1.0 M solution of hydrochloric acid (HCl) in a 1:1 (v/v) mixture of dioxane and deionized water.

    • Prepare a 0.2 M stock solution of this compound in dioxane.

  • Reaction Setup:

    • Place 50 mL of the 1.0 M HCl solution into a jacketed reaction vessel connected to a constant temperature water bath set to the desired temperature (e.g., 50 °C). Allow it to equilibrate.

    • Place the this compound stock solution in the same water bath to equilibrate.

  • Initiation and Sampling:

    • To initiate the reaction, rapidly add 50 mL of the pre-heated this compound solution to the acid solution. Start a stopwatch immediately (t=0).

    • Immediately withdraw the first 5 mL aliquot (this is the t=0 sample) and dispense it into a 250 mL Erlenmeyer flask containing 50 mL of ice-cold deionized water to quench the reaction.

    • Withdraw subsequent 5 mL aliquots at regular time intervals (e.g., 10, 20, 30, 45, 60, 90 minutes), quenching each sample in a separate flask with ice-cold water.

  • Titration:

    • Add 2-3 drops of phenolphthalein indicator to each quenched sample.

    • Titrate each sample with the standardized 0.1 M NaOH solution until a faint, persistent pink endpoint is reached. Record the volume of NaOH used (V_t).

    • To determine the final concentration (V_∞), allow a separate sample of the reaction mixture to proceed for an extended period (e.g., 24 hours) or gently heat it to ensure complete hydrolysis, then titrate as above.

  • Data Analysis:

    • The concentration of the ester at any time t is proportional to (V_∞ - V_t).

    • The reaction is expected to follow pseudo-first-order kinetics. Therefore, plot ln(V_∞ - V_t) versus time (t).

    • The plot should yield a straight line, confirming the reaction order. The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k).

Conclusion

The acid-catalyzed hydrolysis of this compound is a compelling example of how steric structure dictates reaction mechanism. Unlike its less hindered analogs that hydrolyze via the A-Ac-2 pathway, this compound leverages the stability of the tert-butyl carbocation to undergo rapid cleavage via the A-Al-1 mechanism. This fundamental difference makes it an excellent protecting group—stable under many conditions but readily removable with strong acid. The provided comparative framework and detailed experimental protocol empower researchers to not only understand this reactivity conceptually but also to quantify it empirically in the laboratory, enabling precise control over synthetic routes and formulation stability.

References

A Comparative Guide to the GC-MS Fragmentation Pattern of Di-tert-butyl Adipate for Confident Identification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the unambiguous identification of chemical compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of semi-volatile compounds like plasticizers. This guide provides an in-depth technical comparison of the electron ionization (EI) fragmentation pattern of di-tert-butyl adipate, a specialty plasticizer, against its common isomers and other related compounds. By understanding the unique fragmentation pathways, analysts can achieve confident identification and differentiation, even in complex matrices.

The Rationale for Fragmentation Analysis in Compound Identification

Electron ionization mass spectrometry operates by bombarding molecules with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The pattern of these fragments is highly reproducible and serves as a chemical "fingerprint," enabling structural elucidation. The stability of the resulting carbocations and radical species dictates the fragmentation pathways. In the case of this compound, the bulky tert-butyl groups introduce distinct fragmentation routes compared to its straight-chain or less branched isomers.

Predicted Electron Ionization Fragmentation of this compound

While a publicly available, experimentally verified mass spectrum for this compound is not readily accessible, its fragmentation pattern can be predicted with a high degree of confidence based on established principles of mass spectrometry. The tert-butyl group, known for its propensity to form a stable tert-butyl cation, will dominate the fragmentation cascade.

The molecular ion of this compound (C14H26O4, molecular weight: 258.35 g/mol ) is expected to be of low abundance or absent due to the high stability of the fragments formed upon ionization. The primary fragmentation pathways are anticipated to be:

  • Loss of a tert-butyl radical (•C(CH3)3): This is a highly favorable pathway, leading to the formation of a stable acylium ion at m/z 201.

  • Formation of the tert-butyl cation: Cleavage of the ester bond results in the formation of the highly stable tert-butyl cation at m/z 57 , which is predicted to be the base peak.

  • McLafferty Rearrangement: A six-membered ring transition state involving the transfer of a gamma-hydrogen from the adipate backbone to the carbonyl oxygen, followed by the elimination of isobutylene (C4H8), will result in a fragment at m/z 202. Subsequent loss of a tert-butoxy radical (•OC(CH3)3) would lead to a fragment at m/z 129.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can also occur, though it is likely to be less prominent than the pathways involving the tert-butyl group.

Comparative Fragmentation Analysis

To highlight the unique fragmentation characteristics of this compound, a comparison with its isomers, di-n-butyl adipate and diisobutyl adipate, as well as a common phthalate plasticizer, dibutyl phthalate, is presented below.

Table 1: Comparison of Key Mass Fragments of Adipate and Phthalate Esters
Compound NameMolecular FormulaMolecular WeightKey Fragments (m/z) and their Significance
This compound C14H26O4258.3557 (Base Peak): [C(CH3)3]⁺ - The highly stable tert-butyl cation, a definitive marker.201: [M - C(CH3)3]⁺ - Loss of a tert-butyl radical.202: [M - C4H8]⁺• - Result of McLafferty Rearrangement.129: Fragment resulting from subsequent fragmentation after McLafferty Rearrangement.
Di-n-butyl adipate C14H26O4258.35129 (Base Peak): [C4H9OCO(CH2)2CH=C(OH)O]⁺• - Result of McLafferty rearrangement and subsequent cleavage.[1][2]185: [M - C4H9O]⁺ - Loss of a butoxy radical.56: [C4H8]⁺• - Butene radical cation from McLafferty rearrangement.[1]
Diisobutyl adipate C14H26O4258.35129 (Base Peak): Similar to di-n-butyl adipate, a result of rearrangement and cleavage.[3][4]56: [C4H8]⁺• - Isobutene radical cation.[4]111, 55: Further fragmentation of the adipate chain.[4]
Dibutyl phthalate C16H22O4278.34149 (Base Peak): [C8H5O3]⁺ - The characteristic phthalic anhydride cation, a key identifier for most phthalates.[5][6]205: [M - C4H9O]⁺ - Loss of a butoxy radical.[7]223: [M - C4H9]⁺ - Loss of a butyl radical.

The most striking difference is the predicted base peak at m/z 57 for this compound, which is a direct consequence of the stable tert-butyl cation. In contrast, its isomers, di-n-butyl adipate and diisobutyl adipate, exhibit a base peak at m/z 129.[1][2][3][4] Dibutyl phthalate is easily distinguished by its characteristic base peak at m/z 149.[5][6]

Visualizing the Fragmentation Pathways

To further elucidate the fragmentation mechanisms, the following diagrams illustrate the predicted pathway for this compound and a generalized experimental workflow.

Caption: Predicted EI fragmentation pathway of this compound.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_DataAnalysis Data Analysis Sample Sample containing This compound Extraction Solvent Extraction (e.g., with Hexane) Sample->Extraction Concentration Concentration/ Solvent Exchange Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation (e.g., DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Acquisition TIC->MassSpectrum LibrarySearch Spectral Library Search (e.g., NIST) MassSpectrum->LibrarySearch Identification Compound Identification LibrarySearch->Identification

Caption: Generalized workflow for GC-MS analysis of plasticizers.

Experimental Protocol for GC-MS Analysis

The following is a robust, self-validating protocol for the analysis of this compound and related plasticizers.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Rationale: To isolate the semi-volatile analytes from the sample matrix and concentrate them for sensitive detection.

  • Procedure:

    • Accurately weigh 1 g of the homogenized sample into a glass centrifuge tube.

    • Add 5 mL of n-hexane (or another suitable non-polar solvent).

    • Vortex for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the hexane supernatant to a clean vial.

    • Repeat the extraction (steps 2-5) two more times and combine the supernatants.

    • Evaporate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Instrumental Parameters

  • Rationale: The selected parameters provide good chromatographic separation of the target analytes and generate reproducible mass spectra for identification.

  • Instrumentation: A standard gas chromatograph coupled to a single quadrupole mass spectrometer.

  • GC Conditions:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]

    • Injector: Splitless mode, 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 300 °C.

      • Final hold: 5 minutes at 300 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-450.

    • Scan Mode: Full scan.

3. Data Analysis

  • Rationale: To identify and confirm the presence of this compound based on its retention time and unique mass spectrum.

  • Procedure:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Obtain the mass spectrum for the peak corresponding to the expected retention time of this compound.

    • Compare the acquired spectrum with the predicted fragmentation pattern, paying close attention to the base peak at m/z 57 and other key fragments.

    • For confirmation, compare the spectrum against a reference standard if available, or use a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) to rule out other potential compounds.

Conclusion

The confident identification of this compound by GC-MS is readily achievable through a thorough understanding of its unique fragmentation pattern. The presence of a dominant base peak at m/z 57, corresponding to the stable tert-butyl cation, serves as a primary diagnostic marker that differentiates it from its isomers and other common plasticizers. By employing the detailed experimental protocol provided, researchers can generate high-quality, reproducible data for the unambiguous identification of this compound in various sample matrices.

References

A Comparative Guide to the Structural Validation of Di-tert-butyl Adipate via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. This guide provides an in-depth technical comparison of spectroscopic methods for the validation of di-tert-butyl adipate, a common building block and plasticizer. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output. This guide will compare the expected data for this compound with experimental data for a closely related analogue, di-n-butyl adipate, to provide a clear framework for structural elucidation.

The Imperative of Structural Integrity in Research

Methodologies: A Self-Validating Workflow

The validation of a chemical structure is a process of assembling corroborating evidence. Neither NMR nor MS alone provides a complete picture, but together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like this compound, both proton (¹H) and carbon-13 (¹³C) NMR are essential.

Experimental Protocol: Acquiring NMR Spectra

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is "invisible" in ¹H NMR and provides a lock signal for the spectrometer.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a short relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structural components.

Experimental Protocol: Acquiring Mass Spectra

  • Sample Introduction: For a relatively volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method.[1] The sample is injected into a gas chromatograph, which separates the components of the mixture before they enter the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common and robust method that generates a molecular ion (M⁺) and a rich fragmentation pattern, which acts as a molecular fingerprint.

  • Mass Analysis: A mass analyzer (e.g., a quadrupole) separates the ions based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation and Structural Elucidation

The core of the validation process lies in interpreting the spectral data and matching it to the proposed structure.

¹H NMR Analysis: The Proton Environment

The structure of this compound is highly symmetrical. This symmetry dictates that protons in chemically equivalent environments will have the same chemical shift.

  • tert-Butyl Protons (CH₃): The 18 protons of the two tert-butyl groups are equivalent. They are expected to appear as a single, sharp singlet in the upfield region of the spectrum (around δ 1.4 ppm). The large integration value (18H) and the singlet multiplicity (no adjacent protons to couple with) are hallmark indicators of the tert-butyl ester groups.

  • Methylene Protons (α-CH₂): The four protons on the carbons adjacent to the carbonyl groups (α-positions) are equivalent. They will appear as a multiplet around δ 2.2 ppm.

  • Methylene Protons (β-CH₂): The four protons on the central carbons (β-positions) are also equivalent and will appear as a multiplet, slightly upfield from the α-protons, around δ 1.6 ppm.

¹³C NMR Analysis: The Carbon Skeleton

Proton-decoupled ¹³C NMR provides a count of the unique carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): The ester carbonyl carbons are expected in the downfield region, typically around δ 172 ppm.

  • Quaternary Carbon (-C(CH₃)₃): The quaternary carbons of the tert-butyl groups will appear around δ 80 ppm.

  • Methyl Carbons (-C(CH₃)₃): The methyl carbons of the tert-butyl groups will be found further upfield, around δ 28 ppm.

  • Methylene Carbons (α-CH₂): The carbons adjacent to the carbonyls are expected around δ 34 ppm.

  • Methylene Carbons (β-CH₂): The central methylene carbons should appear around δ 24 ppm.

Mass Spectrometry Analysis: Molecular Weight and Fragmentation

The mass spectrum provides the molecular weight and structural fragments.

  • Molecular Ion (M⁺): The molecular ion peak for this compound (C14H26O4) should appear at an m/z of 258.

  • Key Fragmentation: A characteristic fragmentation pattern for tert-butyl esters is the loss of isobutylene (C₄H₈, 56 Da) to form a protonated carboxylic acid. Another common fragmentation is the loss of a tert-butoxy group (•OC(CH₃)₃, 73 Da). The most stable and often most abundant fragment is the tert-butyl cation ((CH₃)₃C⁺) at m/z 57.

Comparative Analysis: this compound vs. Di-n-butyl Adipate

To illustrate the power of these techniques in distinguishing between isomers, we will compare the expected data for this compound with the known experimental data for di-n-butyl adipate.[2][3][4][5]

Spectroscopic FeatureThis compound (Predicted) Di-n-butyl Adipate (Experimental) [2][3][5]Structural Rationale for Differences
¹H NMR
Ester Alkyl Groupδ ~1.4 ppm (s, 18H)δ ~4.0 ppm (t, 4H), ~1.6 ppm (m, 4H), ~1.4 ppm (m, 4H), ~0.9 ppm (t, 6H)The single peak for the 18 equivalent protons of the two tert-butyl groups is highly characteristic. The n-butyl group shows four distinct signals with splitting due to adjacent protons.
Adipate Chainδ ~2.2 ppm (m, 4H), δ ~1.6 ppm (m, 4H)δ ~2.2 ppm (m, 4H), δ ~1.6 ppm (m, 4H)The signals for the adipate backbone are expected to be very similar in both molecules as this part of the structure is identical.
¹³C NMR
Ester Alkyl Groupδ ~80 ppm (quaternary C), δ ~28 ppm (CH₃)δ ~64 ppm (-O-CH₂-), δ ~30 ppm (-CH₂-), δ ~19 ppm (-CH₂-), δ ~13 ppm (-CH₃)The presence of a quaternary carbon signal (~80 ppm) is a definitive marker for the tert-butyl group. The n-butyl group shows four distinct signals for its four different carbons.
Carbonyl Carbonδ ~172 ppmδ ~173 ppmThe chemical environment of the carbonyl carbon is very similar in both esters, resulting in a similar chemical shift.
Mass Spec (EI)
Molecular Ion (m/z)258258Isomers have the same molecular formula and therefore the same molecular weight.
Base Peak (m/z)57 [(CH₃)₃C]⁺56 (loss of butene) or other fragmentsThe highly stable tert-butyl cation at m/z 57 is the expected base peak for this compound. Di-n-butyl adipate undergoes different fragmentation pathways, such as McLafferty rearrangement.
Other Fragments203 [M-55]⁺, 185 [M-73]⁺185 [M-73]⁺, 129, 111The fragmentation patterns are distinct and serve as a structural fingerprint for each isomer.

Visualizing the Workflow

G cluster_NMR NMR Workflow cluster_MS GC-MS Workflow cluster_Validation Structural Validation NMR_Sample 1. Sample Prep (Dissolve in CDCl₃) NMR_Acq 2. Data Acquisition (¹H and ¹³C Spectra) NMR_Sample->NMR_Acq NMR_Proc 3. Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc NMR_Analysis 4. Spectral Analysis (Chemical Shift, Integration, Multiplicity) NMR_Proc->NMR_Analysis Compare Compare Experimental Data with Predicted Structure NMR_Analysis->Compare MS_Sample 1. Sample Injection (GC Inlet) MS_Sep 2. Chromatographic Separation (GC Column) MS_Sample->MS_Sep MS_Ion 3. Ionization (Electron Ionization) MS_Sep->MS_Ion MS_Analysis 4. Mass Analysis (m/z Separation) MS_Ion->MS_Analysis MS_Analysis->Compare Structure Structure Confirmed: This compound Compare->Structure

Conclusion

The structural validation of a molecule like this compound is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. As demonstrated, ¹H NMR, ¹³C NMR, and Mass Spectrometry each provide unique and crucial pieces of the structural puzzle. The ¹H NMR confirms the presence and connectivity of protons, with the large singlet for the tert-butyl groups being particularly diagnostic. The ¹³C NMR provides a map of the carbon skeleton, unambiguously identifying the quaternary carbon of the tert-butyl ester. Finally, Mass Spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern, with the m/z 57 peak serving as a key identifier.

By comparing this expected data with that of a close structural isomer, di-n-butyl adipate, we see how subtle changes in structure lead to dramatic and predictable differences in the resulting spectra. This comparative approach, grounded in the fundamental principles of spectroscopy, provides an authoritative and trustworthy method for confirming molecular identity, ensuring the integrity and reproducibility of scientific research.

References

A Comparative Guide to the Synthesis of Di-tert-butyl Adipate: Enzymatic vs. Chemical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Di-tert-butyl Adipate

This compound is a specialty chemical with significant interest in various fields, including its use as a plasticizer and a key building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. Its structure, featuring a six-carbon aliphatic backbone esterified with two bulky tert-butyl groups, imparts unique solubility and stability properties. The synthesis of this diester, however, presents a classic chemical challenge: forming an ester bond with a sterically hindered tertiary alcohol. This guide provides an in-depth, objective comparison of the two primary approaches to its synthesis: traditional acid-catalyzed chemical methods and modern, biocatalytic enzymatic routes. We will explore the underlying mechanisms, provide representative experimental protocols, and present a head-to-head comparison of their performance, offering field-proven insights to guide researchers in their synthetic strategy.

Section 1: Chemical Synthesis via Fischer-Speier Esterification

The classical approach to synthesizing esters is the Fischer-Speier esterification, an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1] This equilibrium-driven process is a cornerstone of organic synthesis, valued for its use of simple, inexpensive starting materials.

Mechanism and Experimental Rationale

The Fischer esterification mechanism involves several reversible steps.[2] Initially, a strong acid catalyst (e.g., concentrated sulfuric acid) protonates the carbonyl oxygen of adipic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of tert-butanol.

The Causality Behind Experimental Choices:

  • Catalyst: A strong Brønsted acid like H₂SO₄ or p-toluenesulfonic acid (p-TsOH) is essential to activate the carboxylic acid.[3]

  • Driving the Equilibrium: The reaction is reversible. To achieve a reasonable yield, the equilibrium must be shifted towards the products. This is typically accomplished by either using a large excess of one reactant (usually the less expensive alcohol) or by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[3][4]

  • The Challenge of Steric Hindrance: Tert-butanol is a tertiary alcohol, making it a bulky nucleophile. This steric hindrance slows down the rate of nucleophilic attack. Furthermore, under the strongly acidic and heated conditions required, tert-butanol is highly prone to an E1 elimination side reaction, forming isobutylene gas. This competing reaction is a major factor that limits the overall yield of the desired diester.

Representative Chemical Synthesis Protocol

This protocol is a representative example based on established principles of Fischer esterification for sterically hindered alcohols and should be optimized for specific laboratory conditions.

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser, add adipic acid (14.6 g, 0.1 mol) and toluene (100 mL).

  • Reagent Addition: Add tert-butanol (37.1 g, 0.5 mol, 5 equivalents). The large excess helps to drive the reaction equilibrium.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 1 mL) to the stirring mixture.

  • Reaction: Heat the mixture to reflux (approx. 110-120°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 8-12 hours or until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and finally 100 mL of brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a colorless oil.

Workflow for Chemical Synthesis

Chemical Synthesis Workflow Reactants Adipic Acid tert-Butanol Toluene Reaction Reflux with Dean-Stark Trap (110-120°C, 8-12h) Water Removal Drives Equilibrium Reactants->Reaction Catalyst H₂SO₄ Catalyst->Reaction Workup Quench & Neutralize (NaHCO₃) Aqueous Wash & Extraction Reaction->Workup Cooling Byproducts Water Isobutylene Salts Reaction->Byproducts Purification Drying (MgSO₄) Solvent Evaporation Vacuum Distillation Workup->Purification Workup->Byproducts Product This compound Purification->Product

Caption: Chemical synthesis workflow for this compound.

Section 2: Enzymatic Synthesis via Lipase Catalysis

Biocatalysis offers a "green" and highly selective alternative to traditional chemical methods. Lipases, enzymes that hydrolyze fats (esters), can be used in reverse to catalyze esterification in non-aqueous environments.[5] The lipase B from Candida antarctica, often immobilized on a macroporous acrylic resin and sold as Novozym 435, is a particularly robust and effective biocatalyst for this purpose.[6][7]

Mechanism and Experimental Rationale

Lipase-catalyzed esterification follows a "Ping-Pong Bi-Bi" mechanism. The enzyme's active site (containing a serine residue) first reacts with the carboxylic acid, releasing a molecule of water and forming an acyl-enzyme intermediate. This activated intermediate then reacts with the alcohol (tert-butanol) to form the ester and regenerate the free enzyme.

The Causality Behind Experimental Choices:

  • Catalyst: Immobilized lipases like Novozym 435 are used. Immobilization simplifies catalyst removal (simple filtration) and enhances enzyme stability, allowing for reuse across multiple batches.[7]

  • Mild Conditions: Enzymes operate under much milder conditions (typically 40-60°C) than chemical catalysts.[8] This prevents the heat- and acid-induced elimination of tert-butanol to isobutylene, a major advantage of this method.

  • Solvent Choice: The reaction is often performed in a non-polar organic solvent like cyclohexane or can sometimes be run solvent-free.[9] The solvent choice is critical to solubilize the reactants while not denaturing the enzyme.

  • Overcoming Steric Hindrance: While enzymatic reactions are highly selective, the bulky nature of tert-butanol still poses a significant challenge for the enzyme's active site. This steric hindrance is the primary reason for the observed lower reaction rates and yields compared to reactions with primary or secondary alcohols.[6][8] Even for the highly efficient Novozym 435, the maximum yield for this compound is significantly lower than for di-n-butyl adipate.[8]

Representative Enzymatic Synthesis Protocol

This protocol is based on published methodologies for lipase-catalyzed synthesis of adipate esters and is adapted for the specific substrate.[6][9]

  • Reactor Setup: To a 100 mL Erlenmeyer flask equipped with a magnetic stirrer, add adipic acid (1.46 g, 0.01 mol) and cyclohexane (40 mL).

  • Reagent Addition: Add tert-butanol (3.71 g, 0.05 mol, 5 equivalents).

  • Catalyst Addition: Add immobilized Candida antarctica lipase B (Novozym 435, 0.5 g).

  • Reaction: Place the flask in a temperature-controlled shaker set to 55°C and 200 rpm. Allow the reaction to proceed for 24-48 hours. The progress can be monitored by periodically taking small aliquots and analyzing them via GC or TLC.

  • Work-up: After the reaction, recover the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

  • Purification: Concentrate the filtrate using a rotary evaporator to remove the solvent and excess tert-butanol. The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.

Workflow for Enzymatic Synthesis

Enzymatic Synthesis Workflow Reactants Adipic Acid tert-Butanol Cyclohexane Reaction Shaker Incubation (55°C, 24-48h) Mild Conditions Reactants->Reaction Enzyme Immobilized Lipase (Novozym 435) Enzyme->Reaction Filtration Filtration Reaction->Filtration Cooling Purification Solvent Evaporation Filtration->Purification Filtrate Enzyme_Recycle Wash & Reuse Enzyme Filtration->Enzyme_Recycle Solid Catalyst Product This compound Purification->Product

Caption: Enzymatic synthesis workflow highlighting catalyst reusability.

Section 3: Head-to-Head Performance Comparison

The choice between a chemical and enzymatic route depends on a careful evaluation of several key performance indicators. The steric hindrance of tert-butanol is the defining challenge for both methods, but it manifests in different ways.

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-Catalyzed)Rationale & Justification
Typical Yield Low to Moderate (<50%)Low to Moderate (~39%)The chemical route is plagued by the elimination of tert-butanol to isobutylene. The enzymatic route is limited by the steric hindrance of the substrate fitting into the enzyme's active site. The ~39% yield for the enzymatic route is experimentally determined.[6][8]
Reaction Temp. High (110-120°C)Mild (40-60°C)Chemical synthesis requires high temperatures to overcome the activation energy, while enzymes operate efficiently at near-ambient temperatures.[4][8]
Reaction Time Moderate (8-12 h)Long (24-48 h)The high temperature of the chemical route leads to faster reaction kinetics, whereas enzymatic reactions are inherently slower.[4][6]
Catalyst Strong Acid (H₂SO₄)Immobilized LipaseChemical route uses a corrosive, non-reusable liquid catalyst. The enzymatic route uses a solid, reusable, and non-corrosive biocatalyst.[7][10]
Byproducts Water, Isobutylene, SaltsWaterThe key advantage of the enzymatic route is its high selectivity, avoiding the formation of isobutylene and eliminating the need for neutralization, thus preventing salt formation.[8]
Purification Difficult (Distillation, Wash)Simple (Filtration, Evaporation)The presence of byproducts and the corrosive catalyst in the chemical method necessitates extensive aqueous work-up and energy-intensive vacuum distillation. The enzymatic product is much cleaner, simplifying purification.[9]
Environmental Impact HighLow ("Green")The chemical route involves harsh acids, high energy consumption, and organic waste from washes. The enzymatic route uses a biodegradable catalyst, operates at low temperatures, and generates minimal waste.[11]
Cost Low Reagent Cost, High Energy/Waste CostHigh Initial Catalyst Cost, Low Operating CostSulfuric acid and tert-butanol are commodity chemicals. Novozym 435 has a higher upfront cost, but its reusability can make it more economical over multiple cycles, especially when considering energy and waste disposal costs.

Section 4: Conclusion and Expert Recommendations

Both chemical and enzymatic synthesis routes to this compound are viable but present a clear trade-off between reaction efficiency and environmental sustainability.

  • Chemical Synthesis remains a plausible option for large-scale production where the primary drivers are low raw material costs and established infrastructure. However, its viability is severely hampered by the low yields caused by the competing elimination reaction of tert-butanol. The harsh conditions, significant byproduct formation, and complex purification process make it a less elegant and environmentally unfriendly choice.

  • Enzymatic Synthesis represents a far superior method in terms of selectivity and sustainability. The mild reaction conditions completely suppress the formation of isobutylene, leading to a much cleaner product stream and dramatically simplified purification. While the reaction is slower and the initial investment in the biocatalyst is higher, the ability to reuse the enzyme over multiple cycles and the significantly reduced environmental footprint make it the recommended choice for high-value applications, such as in the pharmaceutical and fine chemical industries where purity is paramount.

For researchers and drug development professionals, the enzymatic approach is strongly recommended . The high selectivity ensures the integrity of the target molecule, and the simplified work-up is highly advantageous for laboratory-scale synthesis. The challenge of the modest ~39% yield can be addressed through process optimization, such as continuous flow reactor setups, which can further enhance the efficiency of lipase-catalyzed reactions for sterically hindered substrates.[12]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Di-tert-butyl Adipate

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical reagents, including their final disposal. This guide provides a comprehensive, experience-driven framework for the proper disposal of di-tert-butyl adipate, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards.

Foundational Safety & Chemical Profile

Before handling waste, a clear understanding of the chemical's properties is paramount. This compound is an ester commonly used in various laboratory applications. While it does not present a high level of acute toxicity to humans, its primary hazard lies in its environmental impact. The causality behind the strict disposal protocols is its classification as a substance toxic to aquatic life, necessitating containment and preventing its release into waterways.[1][2][3]

This principle dictates that under no circumstances should this compound or materials contaminated with it be disposed of via the sanitary sewer system. [1][2][4][5]

Table 1: Key Safety & Handling Data for Adipate Esters

ParameterValue / GuidelineRationale & Source
GHS Hazard Class Toxic to aquatic life.[1][2][3]Prevents environmental contamination. Esters of this class can cause long-term adverse effects in aquatic ecosystems.
Primary Disposal Route Approved Hazardous Waste Disposal Plant.[1][3][6]Ensures decomposition or incineration under controlled conditions that neutralize environmental hazards.
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields.[2][4][7]Prevents mild skin irritation from prolonged contact and protects eyes from splashes.
Incompatible Materials Strong oxidizing agents, strong acids.[2][7]Co-disposal can lead to vigorous, exothermic, or otherwise hazardous chemical reactions.
Spill Containment Inert absorbent material (vermiculite, sand, cat litter).[8][9]Safely immobilizes the liquid for collection while minimizing vapor generation.

Core Disposal Protocol: A Step-by-Step Methodology

This protocol ensures that waste containing this compound is handled in a self-validating system that prioritizes safety and compliance from the point of generation to final disposal.

Step 1: Waste Segregation

  • Action: Immediately designate a specific, labeled waste container for this compound and materials contaminated with it.

  • Causality: Do not mix ester waste with other chemical waste streams, such as halogenated solvents or strong acids.[1] Mixing can create unknown reaction hazards and complicates the disposal process, often increasing costs. This adheres to the fundamental principle of waste stream purity.

Step 2: Proper Containerization

  • Action: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. If possible, leave chemicals in their original containers.[1][7]

  • Causality: The container must prevent leakage and the escape of vapors.[7] Using the original container ensures clear identification and compatibility. Do not use containers that may be degraded by esters, such as those made of polystyrene.[7]

Step 3: Accurate Labeling

  • Action: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic to Aquatic Life")

    • The accumulation start date

    • The laboratory or generator information (Building, Room, PI Name)

  • Causality: Proper labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and ensures that everyone who handles the container, from lab personnel to disposal technicians, is aware of its contents and associated dangers.[10][11]

Step 4: Safe Interim Storage

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the operator, away from drains, and in secondary containment (such as a spill tray).

  • Causality: Storing waste at or near the point of generation minimizes the risk of spills during transport within the facility. Secondary containment provides a crucial barrier against accidental release into the environment.[2]

Step 5: Arranging for Final Disposal

  • Action: Once the container is full, or within the time limits specified by your institution (often 90-180 days), contact your organization's Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Causality: EHS professionals are trained to manage the consolidation, transport, and handoff of chemical waste to a licensed and approved waste disposal contractor, ensuring the entire process is compliant with federal, state, and local regulations.[1][12]

Emergency Procedures: Spill & Exposure Management

Even with meticulous planning, accidents can occur. This section provides immediate, actionable steps for managing a small-scale laboratory spill of this compound.

Protocol for Minor Spill Cleanup (<100 mL)

  • Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Don PPE: At a minimum, wear safety goggles, a lab coat, and two pairs of nitrile gloves.

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or chemical absorbent pads.[9] Start from the outside of the spill and work inward to prevent it from spreading.

  • Collect Waste: Carefully scoop the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[4][9]

  • Decontaminate: Wipe the spill area with a cloth dampened with soapy water. Dry the area thoroughly.

  • Dispose of Cleanup Materials: All contaminated items (absorbent, gloves, cloths) must be placed in the sealed hazardous waste container along with the absorbed chemical. Label the container appropriately and arrange for disposal through EHS.[12]

First Aid & Exposure

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and running water.[6][7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1]

  • Ingestion: Do not induce vomiting due to the risk of aspiration. Rinse the mouth with water and seek immediate medical attention.[1][7]

Disposal Decision Logic

The following diagram outlines the logical workflow for making disposal decisions regarding this compound and its associated waste.

G start Waste Generation Point (this compound) is_spill Is it a spill? start->is_spill is_empty_container Is the container empty (per RCRA standards)? start->is_empty_container is_pure_unwanted Is it pure, unwanted product? start->is_pure_unwanted is_contaminated Is it contaminated labware (e.g., gloves, wipes, glassware)? start->is_contaminated spill_procedure Follow Spill Cleanup Protocol is_spill->spill_procedure Yes hw_disposal Collect in Labeled Hazardous Waste Container is_empty_container->hw_disposal No triple_rinse Triple rinse with a suitable solvent (e.g., ethanol). is_empty_container->triple_rinse Yes is_pure_unwanted->hw_disposal Yes is_contaminated->hw_disposal Yes spill_procedure->hw_disposal ehs_pickup Arrange for EHS Pickup hw_disposal->ehs_pickup rinsate_disposal Collect rinsate as hazardous waste. triple_rinse->rinsate_disposal container_disposal Deface label. Dispose of dry container in regular trash or glass disposal. triple_rinse->container_disposal rinsate_disposal->hw_disposal

Disposal decision workflow for this compound.

References

Navigating the Safe Handling of Di-tert-butyl Adipate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, a deep understanding of chemical safety is not merely a procedural formality but the very bedrock of scientific integrity and innovation. This guide provides essential, immediate safety and logistical information for handling Di-tert-butyl adipate in a laboratory setting. By moving beyond a simple checklist and delving into the causality behind safety protocols, we aim to empower you with the knowledge to work confidently and securely.

Understanding the Hazard Profile

Before any laboratory work begins, a thorough understanding of the potential hazards is paramount. While specific hazard classifications for this compound are not established, based on data for Dibutyl adipate, we can anticipate the following:

Hazard TypeAnticipated Risk LevelDescription
Acute Oral Toxicity LowDibutyl adipate exhibits low acute oral toxicity in animal studies.[4]
Skin Irritation Mild to ModerateMay cause skin irritation upon prolonged or repeated contact.[5]
Eye Irritation MildMay cause transient eye irritation.[5]
Inhalation Low (at room temp)Due to its low vapor pressure, the inhalation hazard at ambient temperatures is minimal. However, heating or aerosolization can increase this risk.[6]
Aquatic Toxicity Toxic to aquatic lifeDibutyl adipate is classified as toxic to aquatic life with long-lasting effects.[7]
Flammability CombustibleConsidered combustible with a flash point above 110°C.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable for ensuring personal safety. The following recommendations are based on a risk assessment for handling esters like Dibutyl adipate.[7][8]

Core PPE Requirements

PPE_Core cluster_ppe Essential PPE for this compound lab_coat Lab Coat safety_glasses Safety Glasses with Side Shields gloves Chemical-Resistant Gloves

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement to protect against accidental splashes.[8] In situations with a higher risk of splashing, such as when transferring large volumes, chemical safety goggles should be worn.

  • Skin Protection: A standard laboratory coat should be worn to protect against incidental skin contact. For handling larger quantities or in situations with a higher risk of exposure, consider a chemically resistant apron.

  • Hand Protection: Chemical-resistant gloves are essential. Based on data for similar esters, polyvinyl chloride (PVC) gloves are a suitable choice.[9] It is crucial to avoid natural rubber, butyl rubber, EPDM, or polystyrene-containing materials.[9] Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removal.

Enhanced PPE for Specific Scenarios

PPE_Enhanced cluster_enhanced_ppe Enhanced PPE Protocols ventilation Local Exhaust Ventilation respirator NIOSH-Approved Respirator

  • Operations with Aerosol Generation: If the procedure involves heating the substance or creating an aerosol (e.g., spraying or sonicating), work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the generation of mists.[6][7]

  • Respiratory Protection: If engineering controls like a fume hood are not available or are insufficient to control exposure to aerosols, a NIOSH/MSHA-approved respirator should be worn.[8] The specific type of respirator and cartridge should be selected based on a formal risk assessment of the workplace.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and environmental contamination.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[8][9] Keep containers tightly closed when not in use.

  • Incompatibilities: Store separately from strong oxidizing agents and strong acids.[6]

Handling Procedures
  • Work Area: Designate a specific area for handling this compound. Ensure the work surface is clean and uncluttered.

  • Ventilation: Whenever possible, handle the chemical in a fume hood or with local exhaust ventilation.[7]

  • Dispensing: When transferring the liquid, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a funnel.

  • Hygiene: Avoid all personal contact, including inhalation.[9] Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[7]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation to the area.

  • Contain: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.

  • Collect: Carefully scoop the absorbent material into a suitable, labeled container for disposal.

  • Clean: Clean the spill area thoroughly with soap and water.

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Increase Ventilation Evacuate->Ventilate Contain Contain Spill (Inert Absorbent) Ventilate->Contain Collect Collect Waste Contain->Collect Clean Decontaminate Area Collect->Clean Dispose Dispose of Waste Clean->Dispose

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the chemical handling lifecycle. All waste must be handled in accordance with local, state, and federal regulations.[9]

  • Waste Collection: Collect all this compound waste, including contaminated absorbent materials, in a clearly labeled, sealed container.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Consult EHS: Contact your institution's EHS department for guidance on the proper disposal procedures. They will provide information on approved waste disposal vendors.

  • Environmental Precaution: Do not allow the chemical to enter drains or waterways, as it is toxic to aquatic life.[6]

By adhering to these detailed protocols, you can ensure a safe and compliant laboratory environment when working with this compound and similar chemical compounds.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di-tert-butyl adipate
Reactant of Route 2
Reactant of Route 2
Di-tert-butyl adipate

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